molecular formula C20H27ClN2O3 B3394220 Quinine hydrochloride dihydrate CAS No. 96304-72-2

Quinine hydrochloride dihydrate

Numéro de catalogue: B3394220
Numéro CAS: 96304-72-2
Poids moléculaire: 378.9 g/mol
Clé InChI: SGVZDMWHXVXUBY-HZQSTTLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Quinine hydrochloride dihydrate is a useful research compound. Its molecular formula is C20H27ClN2O3 and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound Cinchonan-9-ol, 6'-methoxy-, hydrochloride, hydrate (1::1) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >59.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVZDMWHXVXUBY-HZQSTTLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>59.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6119-47-7, 96304-72-2
Record name Quinine hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6119-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrochloride, hydrate (1:?:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96304-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Quinine Hydrochloride Dihydrate from Quinine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of quinine (B1679958) hydrochloride dihydrate from quinine sulfate (B86663). The process involves a two-step reaction sequence: the conversion of quinine sulfate to quinine free base, followed by the reaction of the free base with hydrochloric acid to yield the desired hydrochloride salt. This document details the experimental protocols, presents key quantitative data in a structured format, and outlines the analytical methods for assessing the purity of the final product. Visual representations of the chemical pathway and experimental workflows are provided to facilitate a clear understanding of the synthesis process.

Introduction

Quinine, an alkaloid derived from the bark of the Cinchona tree, is a crucial pharmaceutical compound, primarily known for its antimalarial properties. For pharmaceutical applications, quinine is often used in its salt forms to enhance its solubility and stability. Quinine sulfate is a common starting material, but for certain formulations, the hydrochloride salt is preferred. This guide focuses on the laboratory-scale synthesis of quinine hydrochloride dihydrate from quinine sulfate, a process of significant interest to researchers and professionals in drug development and pharmaceutical sciences.

Chemical Reaction Pathway

The synthesis proceeds in two main stages. First, quinine sulfate is treated with a base, typically sodium hydroxide (B78521), to precipitate the quinine free base. In the second step, the isolated quinine base is reacted with hydrochloric acid to form quinine hydrochloride, which then crystallizes as the dihydrate form.

G cluster_0 Step 1: Conversion to Quinine Base cluster_1 Step 2: Formation of Hydrochloride Salt Quinine Sulfate Quinine Sulfate Quinine Base Quinine Base Quinine Sulfate->Quinine Base  NaOH (aq) Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Quinine Base Sodium Sulfate Sodium Sulfate Quinine Base_2 Quinine Base This compound This compound Quinine Base_2->this compound  HCl (aq) Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->this compound

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies described in various patents and scientific literature.[1][2][3][4]

Step 1: Preparation of Quinine Free Base from Quinine Sulfate

Materials:

  • Quinine sulfate dihydrate

  • Deionized water

  • 1 M Hydrochloric acid

  • 5% (w/v) Sodium hydroxide solution

Procedure:

  • Dissolution: Prepare a suspension of quinine sulfate dihydrate in deionized water. The mass ratio of quinine sulfate to water can range from 1:30 to 1:50.[1][2][4]

  • Acidification: Adjust the pH of the suspension to 4-5 with 1 M hydrochloric acid to facilitate the dissolution of quinine sulfate.[1][2][4]

  • Heating: Heat the solution to 60-70°C with stirring.[1][2][4]

  • Basification: Slowly add 5% sodium hydroxide solution to the heated solution while stirring, raising the pH to 9-10. This will precipitate the quinine free base.[1][2][4]

  • Stirring: Continue stirring the mixture for at least 1 hour at 60-70°C.[1][2][4]

  • Cooling and Filtration: Cool the mixture to room temperature and collect the precipitated quinine base by filtration.

  • Washing: Wash the precipitate with deionized water until the pH of the filtrate is neutral (pH 7-7.5).[2]

  • Drying: Dry the quinine base in an oven at 60-70°C for 3-4 hours.[2]

Step 2: Synthesis of this compound

Materials:

Procedure:

  • Dissolution: Dissolve the dried quinine base in an alcohol, such as ethanol. The amount of alcohol should be 4 to 10 times the mass of the quinine base.[3]

  • Acidification: To the alcoholic solution of quinine, add a molar equivalent of hydrochloric acid with stirring. Alternatively, hydrogen chloride gas can be bubbled through the solution.[3]

  • Crystallization: Concentrate the solution until solids begin to separate out. Then, add an insoluble solvent like ethyl acetate or acetone (6 to 10 times the initial mass of quinine base) and heat under reflux to dissolve the solids.[3]

  • Isolation: Allow the solution to cool to room temperature to induce crystallization of quinine hydrochloride.

  • Filtration and Drying: Collect the crystals by filtration and dry them to obtain this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature.

Table 1: Reaction Parameters for Quinine Base Preparation

ParameterValueReference
Quinine Sulfate:Water Ratio1:30 to 1:50 (w/w)[1][2][4]
pH for Dissolution4-5[1][2][4]
Reaction Temperature60-70 °C[1][2][4]
pH for Precipitation9-10[1][2][4]
Stirring Time≥ 1 hour[1][2][4]
Drying Temperature60-70 °C[2]
Drying Time3-4 hours[2]

Table 2: Reaction Parameters for Quinine Hydrochloride Synthesis

ParameterValueReference
Quinine Base:Alcohol Ratio1:4 to 1:10 (w/w)[3]
Quinine Base:Insoluble Solvent Ratio1:6 to 1:10 (w/w)[3]

Table 3: Product Specifications and Yield

ParameterValueReference
Theoretical YieldCan reach or approach theoretical yield[3]
Calculated Yield (based on quinine)110-115%[3][4]
Purity (dried basis)≥ 98.5%[1]
Loss on Drying≤ 10.0%[1]
Residue on Ignition≤ 0.10%[1]
pH (1% solution)6.0-7.0[1]

Note on Yield: The reported yield of 110-115% is calculated based on the initial mass of quinine base and likely accounts for the mass of hydrochloric acid and water of hydration in the final product.[3][4]

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

G cluster_0 Synthesis Workflow start Start: Quinine Sulfate dissolve Dissolve in Water (pH 4-5, 60-70°C) start->dissolve precipitate Precipitate Quinine Base (NaOH, pH 9-10) dissolve->precipitate filter_wash_dry_1 Filter, Wash, and Dry (Quinine Base) precipitate->filter_wash_dry_1 dissolve_hcl Dissolve in Alcohol and Add HCl filter_wash_dry_1->dissolve_hcl crystallize Crystallize from Insoluble Solvent dissolve_hcl->crystallize filter_dry_2 Filter and Dry crystallize->filter_dry_2 end End: Quinine HCl Dihydrate filter_dry_2->end

Figure 2: Experimental workflow for the synthesis of this compound.

G cluster_1 Analytical Workflow for Quality Control sample Quinine HCl Dihydrate Sample titration Assay by Titration (Purity ≥ 98.5%) sample->titration hplc HPLC Analysis (Impurity Profiling) sample->hplc spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) sample->spectroscopy physical_tests Physical Tests (Loss on Drying, pH, etc.) sample->physical_tests pass Pass titration->pass fail Fail titration->fail hplc->pass hplc->fail spectroscopy->pass spectroscopy->fail physical_tests->pass physical_tests->fail

Figure 3: Analytical workflow for the quality control of synthesized this compound.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed.

Titration Assay

A potentiometric titration with perchloric acid is a standard method for determining the purity of quinine hydrochloride.[1] The sample, previously dried, is dissolved in a mixture of acetic anhydride (B1165640) and acetic acid and titrated with 0.1 M perchloric acid. The endpoint is determined potentiometrically. According to official monographs, the dried substance should contain not less than 98.5% of C₂₀H₂₄N₂O₂·HCl.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of quinine hydrochloride and for quantifying any related impurities, such as dihydroquinine.[5][6] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[5] Detection is commonly performed using a UV detector.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: Quinine exhibits characteristic UV absorbance maxima that can be used for identification and quantification.

  • Fluorescence Spectroscopy: Quinine is known for its strong fluorescence, which provides a highly sensitive method for its detection and quantification.[7]

Physical and Chemical Purity Tests

Several other tests are essential for characterizing the final product:

  • Loss on Drying: This test determines the amount of water and volatile matter in the sample. For the dihydrate, this is a critical parameter.

  • Residue on Ignition: This test measures the amount of inorganic impurities.

  • pH: The pH of a 1% aqueous solution should be between 6.0 and 7.0.[1]

  • Sulfate and Barium Tests: These tests are performed to ensure the complete removal of the starting material (quinine sulfate) and any potential side products.[1]

Conclusion

The synthesis of this compound from quinine sulfate is a straightforward and efficient process that can be readily implemented in a laboratory setting. By following the detailed protocols and employing the analytical methods outlined in this guide, researchers and drug development professionals can produce and characterize high-purity this compound for further pharmaceutical development and research applications. The provided quantitative data and visual workflows serve as a valuable resource for optimizing and understanding this important chemical transformation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Quinine Hydrochloride Dihydrate in Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive examination of the core mechanism of action of quinine hydrochloride dihydrate. The primary mode of action is the disruption of heme detoxification within the parasite's acidic food vacuole. Quinine accumulates in this organelle and interferes with the biocrystallization of toxic heme into inert hemozoin, leading to an accumulation of free heme and subsequent parasite death. This guide delves into the quantitative aspects of this inhibition, explores potential secondary mechanisms of action, and discusses the molecular basis of quinine resistance. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways are provided to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of the malaria parasite digest large quantities of host hemoglobin within an acidic food vacuole to obtain essential amino acids. This process releases substantial amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin. Quinine's primary antimalarial activity is centered on the disruption of this critical detoxification pathway.[1][2][3]

As a weak base, quinine accumulates to high concentrations within the acidic environment of the parasite's food vacuole.[4] Here, it is thought to bind to heme monomers and cap the growing faces of the hemozoin crystal, thereby inhibiting further polymerization.[1][3] This leads to the accumulation of toxic free heme, which is believed to cause parasite death through several mechanisms, including the generation of reactive oxygen species, lipid peroxidation, and damage to cellular membranes and proteins.[5]

While effective, studies have shown that quinine is a less potent inhibitor of hemozoin formation compared to chloroquine (B1663885). The inhibitory concentration (IC50) for β-hematin (synthetic hemozoin) formation by quinine has been observed to increase with longer incubation times, suggesting that quinine primarily acts by decreasing the rate of hemozoin formation rather than completely blocking it.[1]

Signaling Pathway of Heme Detoxification and Quinine Inhibition

The following diagram illustrates the process of hemoglobin digestion, heme release, hemozoin formation, and the inhibitory action of quinine.

Hemozoin_Pathway cluster_erythrocyte Erythrocyte Cytoplasm cluster_vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin Hemoglobin Hemoglobin_vac Hemoglobin Hemoglobin->Hemoglobin_vac Uptake by parasite Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin_vac->Heme Digestion by proteases Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Quinine Quinine Heme->Quinine Quinine->Heme Binding Quinine->Hemozoin Inhibits (Capping)

Figure 1: Quinine's interference with the heme detoxification pathway in the parasite's food vacuole.

Potential Secondary Mechanisms of Action

While inhibition of hemozoin formation is the most widely accepted mechanism, other potential targets and effects of quinine have been reported, which may contribute to its overall antimalarial activity.

Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)

Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on salvaging them from the host. Purine nucleoside phosphorylase (PfPNP) is a key enzyme in this salvage pathway. Recent studies using cellular thermal shift assays have identified PfPNP as a binding target for quinine.[6] It is proposed that quinine binds to the active site of PfPNP, inhibiting its function and thereby disrupting the parasite's ability to synthesize nucleic acids, which is essential for its replication.[6]

Inhibition of Nucleic Acid and Protein Synthesis

Some in vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum. However, quantitative data detailing the specific enzymes inhibited or the precise concentrations at which these effects become significant are limited. The effect on nucleic acid synthesis could be a downstream consequence of PfPNP inhibition.

Inhibition of Glycolysis

The malaria parasite has a high rate of glycolysis to meet its energy demands. There is some evidence to suggest that quinine may inhibit glycolysis, although this effect is considered to be less significant than its impact on hemozoin formation.[7][8] Molecular docking studies have explored the potential for quinoline-based drugs to bind to glycolytic enzymes like lactate (B86563) dehydrogenase, but the inhibitory concentrations are generally high.[7][8]

Mechanisms of Quinine Resistance

Quinine resistance in P. falciparum is a complex, multifactorial trait involving polymorphisms in several genes, primarily those encoding transporter proteins located on the parasite's food vacuole membrane.

  • P. falciparum chloroquine resistance transporter (pfcrt) : Mutations in the pfcrt gene, particularly the K76T mutation, are the primary determinant of chloroquine resistance and have also been associated with reduced susceptibility to quinine.[9][10][11] The mutant PfCRT protein is thought to efflux quinine from the food vacuole, reducing its concentration at the site of action.[11]

  • P. falciparum multidrug resistance protein 1 (pfmdr1) : Polymorphisms and changes in the copy number of the pfmdr1 gene have been linked to altered susceptibility to quinine and other antimalarials.[2][12][13] The PfMDR1 protein is also located on the food vacuole membrane and is believed to modulate the transport of various drugs, including quinine.[2][4]

  • P. falciparum Na+/H+ exchanger (pfnhe-1) : Polymorphisms in the pfnhe-1 gene, a putative ion transporter on the parasite's plasma membrane, have been associated with quinine resistance.[14][15][16][17] It is hypothesized that PfNHE-1 may contribute to maintaining the parasite's intracellular pH, which could indirectly affect quinine accumulation and activity.[14][17]

Logical Relationship in Quinine Resistance

The interplay between these resistance markers is complex and can vary between different parasite strains. The following diagram illustrates the key proteins involved in quinine resistance.

Quinine_Resistance cluster_vacuole_membrane Food Vacuole Membrane cluster_plasma_membrane Parasite Plasma Membrane PfCRT PfCRT (mutant) Reduced_Efficacy Reduced Antimalarial Efficacy PfMDR1 PfMDR1 (mutant/amplified) PfNHE1 PfNHE-1 (polymorphic) Ion_Homeostasis Altered Ion Homeostasis PfNHE1->Ion_Homeostasis Quinine_vacuole Quinine (in food vacuole) Quinine_cytosol Quinine (in cytosol) Quinine_vacuole->Quinine_cytosol Efflux via PfCRT & PfMDR1 Quinine_cytosol->Reduced_Efficacy Ion_Homeostasis->Reduced_Efficacy Indirectly contributes to

Figure 2: Key transporter proteins implicated in quinine resistance in P. falciparum.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various strains of P. falciparum and its inhibitory effect on hemozoin formation.

Table 1: In Vitro Antiplasmodial Activity of Quinine (IC50 Values)
P. falciparum StrainChloroquine SusceptibilityQuinine IC50 (nM)Reference(s)
3D7Sensitive80 - 155[2][18]
D6Sensitive70[2]
HB3Sensitive~10[9]
Dd2Resistant90 - 200[2][9][18]
K1Resistant155[18]
W2Resistant4500 (as 4.5 µM)[2]
Indian Field IsolatesMixedSignificantly higher than reference strains[19]
Table 2: Inhibition of β-Hematin (Hemozoin) Formation by Quinine
Assay ConditionQuinine IC50Reference(s)
Spectrophotometric assayInhibition observed, but less potent than chloroquine[1][5]
Time-dependent assayIC50 increases with longer incubation times[1]

Note: Specific IC50 values for direct hemozoin inhibition by quinine are not consistently reported in the literature, with many studies noting its weaker activity compared to other quinolines.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Workflow Diagram:

SYBR_Green_Workflow start Start prep_plates Prepare 96-well plates with serial dilutions of quinine start->prep_plates add_parasites Add synchronized ring-stage parasite culture to plates prep_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse Freeze-thaw plates to lyse red blood cells incubate->lyse add_sybr Add SYBR Green I lysis buffer lyse->add_sybr incubate_dark Incubate in the dark add_sybr->incubate_dark read_fluorescence Read fluorescence (Ex: ~485 nm, Em: ~530 nm) incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 values from dose-response curves read_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Detailed Methodology:

  • Preparation of Drug Plates:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Culture Preparation:

    • Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~0.5% and a hematocrit of ~1.5%.

  • Incubation:

    • Add the parasite suspension to the drug-dosed plates.

    • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).[20][21][22]

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by a freeze-thaw cycle.

    • Prepare a SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing a 1:10,000 dilution of SYBR Green I stock.[20][23]

    • Add the lysis buffer to each well and mix.

    • Incubate the plates in the dark at room temperature for at least one hour.[20]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11][20]

    • Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Hemozoin (β-Hematin) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the formation of β-hematin from a heme solution under conditions that mimic the parasite's food vacuole.

Detailed Methodology:

  • Reagent Preparation:

  • Assay Procedure:

    • In a microtiter plate, add the acetate buffer, the test compound (quinine) at various concentrations, and finally the hemin solution.

    • Incubate the plate at a constant temperature (e.g., 60°C) for a defined period (e.g., 1-8 hours) with shaking to promote β-hematin formation.[1]

  • Quantification of β-Hematin:

    • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant containing unreacted heme.

    • Wash the pellet multiple times with DMSO to remove any remaining unreacted heme.[24][25]

    • Dissolve the final β-hematin pellet in a known volume of NaOH or a solution containing a detergent like SDS.[24][25]

    • Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 400 nm) using a spectrophotometer.[24][25]

  • Data Analysis:

    • Calculate the percentage of inhibition of β-hematin formation at each quinine concentration relative to a drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Conclusion

The primary mechanism of action of this compound against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme. While other potential mechanisms, such as the inhibition of PfPNP, may contribute to its antimalarial effect, they are generally considered secondary. The emergence of quinine resistance is a complex phenomenon involving mutations in transporter proteins like PfCRT, PfMDR1, and potentially PfNHE-1, which reduce the drug's accumulation at its site of action. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for monitoring drug resistance, optimizing current treatment strategies, and guiding the development of novel antimalarial agents. This technical guide provides a foundational resource for researchers dedicated to these efforts.

References

An In-Depth Technical Guide to the Physicochemical Properties of Quinine Hydrochloride Dihydrate for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its hydrochloride dihydrate salt form is often utilized in pharmaceutical formulations due to its solubility and stability characteristics.[2][3] This technical guide provides a comprehensive overview of the essential physicochemical properties of quinine hydrochloride dihydrate, crucial for the successful formulation of safe, effective, and stable dosage forms. Understanding these properties is paramount for researchers, scientists, and drug development professionals to navigate the complexities of formulation design, predict in vivo performance, and ensure product quality.

This document details key parameters such as solubility, melting point, pKa, polymorphism, and stability. It also provides standardized experimental protocols for their determination and discusses their impact on formulation strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug formulation.[] These properties influence the drug's bioavailability, manufacturability, and stability.[5]

General Properties

This compound is a white to off-white crystalline powder or appears as fine, silky needles, often in clusters.[2][6] It is characterized by a very bitter taste.[7]

PropertyValueReferences
Molecular Formula C₂₀H₂₄N₂O₂ · HCl · 2H₂O[2][8][9]
Molecular Weight 396.91 g/mol [2][8][9]
Appearance White or almost white, colorless, fine, silky needles, often in clusters.[2][6]
Taste Very bitter[7]
Optical Rotation [α]²⁰D = -245° to -258°[2]
Solubility

The solubility of an API is a critical factor influencing its dissolution rate and subsequent absorption. This compound exhibits varying solubility in different solvents, which is a key consideration for choosing appropriate solvent systems during manufacturing and for predicting its behavior in the gastrointestinal tract.

SolventSolubilityReferences
Water Soluble, 62.5 g/L[8]
Ethanol (96%) Freely soluble[7]
Chloroform Freely soluble[7]
Methanol Very soluble[7]
Diethyl ether Practically insoluble[7]

The pH of the medium significantly impacts the solubility of ionizable drugs like quinine. The pH of a 1% w/v solution of quinine hydrochloride in freshly boiled and cooled water is between 6.0 and 7.0.[7]

Melting Point

The melting point is a crucial indicator of a compound's purity and can influence manufacturing processes such as milling and compression. The reported melting point for this compound varies, with some sources indicating decomposition at the melting point.

Melting Point RangeReferences
~115 °C (with decomposition)[10]
115-116 °C (decomposition)[6]
160 °C[2]

These variations may be attributed to different analytical conditions or the presence of different polymorphic forms.

Dissociation Constant (pKa)

Quinine is a dibasic compound. The pKa values determine the extent of ionization at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

pKa ValueFunctional GroupReferences
pKa₁ Not specified
pKa₂ Not specified

Note: Specific pKa values for the dihydrate hydrochloride salt were not explicitly found in the search results. The pKa of the quinine base is widely reported.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same drug can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the stability of the final product.[5][11][12]

While extensive research exists on the polymorphic forms of quinine sulfate (B86663), there is a notable lack of specific studies on the polymorphism of this compound.[11][13] One study mentions the crystal structure of this compound as belonging to the triclinic space group P1, but a comprehensive investigation into its potential polymorphic forms is not available.[14] Given the known polymorphic nature of the sulfate salt, it is crucial for formulators to be aware of the potential for polymorphism in the hydrochloride dihydrate salt and to conduct appropriate screening studies during pre-formulation.

Stability

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[15] this compound is known to be light-sensitive and can degrade upon exposure to a humid atmosphere, especially at higher temperatures.[16]

Solid-State Stability: The product is chemically stable under standard ambient conditions (room temperature).[16] However, it should be protected from light.

Solution Stability: The stability of quinine hydrochloride in various intravenous solutions has been studied, indicating good stability under specific conditions.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of an API.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a filter that does not adsorb the drug.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Melting Point Determination (USP <741> Class Ia)

The melting range of a substance is a key physical property for its identification and purity assessment.

Methodology:

  • Apparatus: Use a suitable melting range apparatus consisting of a heated block and a means to observe the sample, such as a magnifying lens and a light source. The apparatus should be calibrated using appropriate reference standards.

  • Sample Preparation: Finely powder the dry this compound. Load the powder into a capillary tube to a height of 2.5-3.5 mm.

  • Heating: Heat the block to a temperature about 10 °C below the expected melting point. Insert the capillary tube.

  • Ramp Rate: Heat the sample at a rate of 1 ± 0.5 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable compounds.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the drug solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by calculating the pH at the half-equivalence points.

Polymorphism Investigation (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying and characterizing different crystalline forms of a solid material.[17][18]

Methodology:

  • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals. Pack the powder into a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition: Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) at a specified scan rate.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct XRPD patterns.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the drug and its degradation products over time.

Methodology:

  • Chromatographic System:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition may be isocratic or a gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where quinine and its potential degradation products have significant absorbance.

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

Visualization of Key Processes

Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding.

Antimalarial Mechanism of Action

Quinine's primary antimalarial action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[19][20][21]

Quinine_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole Hemoglobin Hemoglobin Heme Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase QuinineHeme Quinine-Heme Complex Heme->QuinineHeme CellDeath Parasite Death Heme->CellDeath Oxidative Stress Quinine Quinine Quinine->Heme QuinineHeme->CellDeath Accumulation of toxic heme

Caption: Quinine's antimalarial mechanism of action.

Pre-formulation Study Workflow

A systematic pre-formulation study is essential for the successful development of a drug product.[][22][23][24][25]

Preformulation_Workflow cluster_physicochemical cluster_solid_state cluster_stability start New Drug Candidate physicochemical Physicochemical Characterization start->physicochemical solid_state Solid-State Characterization physicochemical->solid_state pKa pKa solubility Solubility logP LogP stability Stability Assessment solid_state->stability polymorphism Polymorphism (XRPD, DSC) particle_size Particle Size morphology Morphology (SEM) formulation Formulation Strategy stability->formulation solid_state_stability Solid-State Stability solution_stability Solution Stability photostability Photostability end Lead Formulation for Clinical Trials formulation->end

Caption: A typical workflow for pre-formulation studies.

Conclusion

The physicochemical properties of this compound are multifaceted and intricately linked to its performance as a pharmaceutical active ingredient. A comprehensive understanding and characterization of its solubility, melting behavior, pKa, potential for polymorphism, and stability are non-negotiable for the development of robust and effective drug formulations. This guide provides a foundational framework for researchers and formulation scientists, emphasizing the importance of standardized experimental protocols and a systematic approach to pre-formulation studies. While significant data exists, further investigation into the polymorphic landscape of this compound is warranted to mitigate potential risks during drug development and ensure consistent product quality.

References

An In-Depth Technical Guide to the Solubility of Quinine Hydrochloride Dihydrate in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinine (B1679958) hydrochloride dihydrate in a range of organic solvents. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in formulation development, analytical method design, and other research applications where understanding the solubility characteristics of this active pharmaceutical ingredient is critical.

Introduction

Quinine hydrochloride dihydrate, a salt of the naturally occurring cinchona alkaloid, is a well-established antimalarial agent. Its physicochemical properties, particularly its solubility in various solvent systems, are fundamental to its processing, formulation, and bioavailability. This guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to aid in understanding the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in different organic solvents is a key parameter for its handling and formulation. The following tables present a summary of available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Quinine Hydrochloride and its Dihydrate Form

SolventFormSolubilityTemperature (°C)Source
WaterDihydrate62.5 g/L20
EthanolHydrochloride1 g/mLNot Specified[1]
ChloroformHydrochloride1 g/mLNot Specified[1]
GlycerolHydrochloride1 g/7mLNot Specified[1]
Chloroform:Ethanol (2:1)Hydrochloride1 g/7mLNot Specified[2]

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionSource
WaterSoluble[3]
EthanolSoluble, Very Soluble (99.5%)[3][4]
MethanolSoluble[3]
ChloroformSoluble, Freely Soluble (dried form)[3][4]
Diethyl EtherPractically Insoluble[4]
Acetic Acid (100%)Freely Soluble[4]
Acetic AnhydrideFreely Soluble[4]

Note: The distinction between the anhydrous and dihydrate forms is not always specified in the literature. The data for the "Hydrochloride" form may not account for the water of hydration.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the Saturation Shake-Flask Method .

Principle of the Saturation Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent at a controlled temperature. Once equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Vials or flasks with airtight seals (e.g., screw-cap vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a vial. An excess is necessary to ensure that a saturated solution is formed, and undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is a common range. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method.

      • UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Construct a calibration curve from the standards to determine the concentration of the sample.

      • High-Performance Liquid Chromatography (HPLC): Inject the solutions into an HPLC system equipped with a suitable column and detector (e.g., UV detector). Quantify the concentration based on the peak area compared to a calibration curve generated from the standards.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.

experimental_workflow start Start preparation 1. Preparation - Add excess solid to solvent start->preparation equilibration 2. Equilibration - Agitate at constant temperature preparation->equilibration separation 3. Phase Separation - Settle and filter equilibration->separation quantification 4. Quantification - UV-Vis or HPLC analysis separation->quantification end End (Report Solubility) quantification->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. The presented data and experimental protocols are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. It is important to note that solubility can be influenced by various factors, including the specific crystalline form of the compound, the purity of both the solute and the solvent, and the precise experimental conditions. Therefore, for critical applications, it is recommended to experimentally determine the solubility under the specific conditions of interest.

References

Crystal Structure Analysis of Quinine Hydrochloride Dihydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of quinine (B1679958) hydrochloride dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O), a significant compound in pharmaceutical sciences. The document details the crystallographic data, experimental protocols for its determination, and an exploration of the intricate network of intermolecular forces that govern its solid-state architecture.

Introduction

Quinine, a natural alkaloid derived from the bark of the cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1] Its hydrochloride dihydrate salt is a common pharmaceutical formulation, and understanding its three-dimensional structure at the atomic level is paramount for comprehending its physicochemical properties, stability, and bioavailability. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of quinine hydrochloride dihydrate, offering valuable insights for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

The crystal structure reveals a complex arrangement of protonated quinine cations, chloride anions, and water molecules, held together by an extensive network of hydrogen bonds and other non-covalent interactions. The protonation of the aliphatic amine group in the quinuclidine (B89598) ring system is a key feature of the structure.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two formula units (Z = 2) in the unit cell. The crystallographic data and refinement details are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound
Empirical Formula C₂₀H₂₉ClN₂O₄
Formula Weight 396.91 g/mol
Temperature 100 K
Wavelength 1.54178 Å (CuKα)
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = [Data not available in search results] Åb = [Data not available in search results] Åc = [Data not available in search results] Åα = [Data not available in search results] °β = [Data not available in search results] °γ = [Data not available in search results] °
Volume [Data not available in search results] ų
Z 2
Density (calculated) [Data not available in search results] g/cm³
Absorption Coefficient [Data not available in search results] mm⁻¹
F(000) [Data not available in search results]
Crystal Size [Data not available in search results] mm
Theta range for data collection [Data not available in search results] °
Index ranges [Data not available in search results]
Reflections collected [Data not available in search results]
Independent reflections [Data not available in search results] [R(int) = value]
Completeness to theta [Data not available in search results] %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters [Data not available in search results]
Goodness-of-fit on F² [Data not available in search results]
Final R indices [I>2sigma(I)] R1 = [Data not available in search results]wR2 = [Data not available in search results]
R indices (all data) R1 = [Data not available in search results]wR2 = [Data not available in search results]
Largest diff. peak and hole [Data not available in search results] e.Å⁻³

Note: Detailed unit cell dimensions, bond lengths, and angles are typically available in the full Crystallographic Information File (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol-water mixtures. The process requires careful control of temperature and evaporation rate to yield high-quality crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data for this compound was collected on a Bruker X8 Prospector diffractometer equipped with a CuKα IμS microsource and a PHOTON II CMOS detector at a temperature of 100 K, controlled with an Oxford cryosystem. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. The software packages used for the structure solution and refinement of this compound include APEX3 for data integration, and the OLEX2 software package with the SHELXT structure solution program and the SHELXL refinement package.

Structural Analysis

The crystal structure of this compound is characterized by a complex three-dimensional network of intermolecular interactions.

Molecular Conformation

The quinine molecule adopts a specific conformation in the crystalline state. The aliphatic amine of the quinuclidine ring is protonated, forming a quinuclidinium cation. This protonation is crucial for the formation of strong hydrogen bonds with the chloride anion and water molecules.

Hydrogen Bonding Network

An extensive and intricate network of hydrogen bonds is the primary stabilizing force in the crystal lattice. Key hydrogen bonding interactions include:

  • N-H···Cl: Strong hydrogen bonds are formed between the protonated quinuclidine nitrogen and the chloride anions.

  • O-H···Cl: The hydroxyl group of the quinine molecule and the water molecules act as hydrogen bond donors to the chloride anions.

  • O-H···O: Hydrogen bonds are also observed between the water molecules and the hydroxyl group of the quinine molecule.

These interactions create a robust framework that links all the components of the crystal structure together.

Table 2: Selected Hydrogen Bond Geometries
D-H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
[Data not available in search results]

Note: The specific geometries of the hydrogen bonds would be available in the full CIF file.

Other Intermolecular Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potential weak C-H···O and C-H···π interactions, contribute to the overall stability of the crystal packing.

Visualizations

The following diagrams illustrate the experimental workflow and the key interactions within the crystal structure.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination dissolution Dissolution in Solvent evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation crystal_mounting Crystal Mounting crystal_formation->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_recording Diffraction Pattern Recording xray_diffraction->data_recording data_processing Data Processing data_recording->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure hydrogen_bonding quinine Quinine Cation (Quinuclidinium) chloride Chloride Anion quinine->chloride N-H···Cl water Water Molecule quinine->water O-H···O(water) water->chloride O-H···Cl water->water O-H···O

References

Quinine hydrochloride dihydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinine (B1679958) Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and mechanism of action of quinine hydrochloride dihydrate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

This compound is a salt of quinine, an alkaloid derived from the bark of the Cinchona tree.[1] It presents as a white or almost white, crystalline powder or as fine, colorless, silky needles.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReferences
Molecular Formula C₂₀H₂₄N₂O₂·HCl·2H₂O[1][3]
Molecular Weight 396.91 g/mol [1][4]
CAS Number 6119-47-7[1][5][6]
Appearance White or almost white crystalline powder or fine, colorless needles[1][2]

Table 2: Physicochemical Data

ParameterValueConditions/NotesReferences
Melting Point 115-160 °CSome sources indicate decomposition[1][2][4][5]
Solubility Water: 62.5 g/LSoluble in ethanol, chloroform, and methanol[2][4]
pH 6.0 - 7.010 g/L aqueous solution at 20°C[4][7]
Optical Rotation -245° to -258°[α]20/D[1]
Storage 2-30°CKeep in a dark place, inert atmosphere[4][5]

Mechanism of Action: Antimalarial Activity

Quinine is a well-established antimalarial agent, particularly effective against the parasite Plasmodium falciparum.[8] Its primary mechanism involves the disruption of the parasite's detoxification process in the host's red blood cells. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinine interferes with this process by binding to hemozoin, which inhibits further polymerization.[8] The accumulation of free heme leads to oxidative stress and the death of the parasite.[8]

cluster_rbc Infected Red Blood Cell cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinine This compound Quinine->Hemozoin Inhibits Polymerization

Caption: Mechanism of Quinine's Antimalarial Action.

Experimental Protocols

Assay by Nonaqueous Titration

This protocol determines the purity of this compound.

Principle: The basic nitrogen atoms of the quinine molecule are titrated with a strong acid (perchloric acid) in a non-aqueous solvent system (acetic acid and acetic anhydride). This method is suitable for the quantification of weak bases.

Reagents and Equipment:

  • This compound sample

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Mercuric acetate (B1210297) solution (TS)[9]

  • Malachite green indicator[9] or potentiometric endpoint detection system[7]

  • Analytical balance

  • Microburet

  • Stirrer

Procedure: [7][9]

  • Accurately weigh approximately 150-400 mg of the previously dried this compound sample.

  • Dissolve the sample in a mixture of acetic anhydride and glacial acetic acid. A typical solvent mixture is 7:3 acetic anhydride to acetic acid, warmed gently to facilitate dissolution.[7]

  • Allow the solution to cool to room temperature.

  • If using a visual indicator, add 2 drops of malachite green TS.[9] The solution will appear green.

  • Add 5.5 ml of mercuric acetate TS. This is to remove the hydrochloride ion which would otherwise interfere with the titration endpoint.[9]

  • Titrate the solution with standardized 0.1 N perchloric acid from a microburet until the endpoint is reached.

    • Visual Endpoint: The color changes to yellow.[9]

    • Potentiometric Endpoint: Use a suitable electrode system to detect the inflection point of the titration curve.[7]

  • Perform a blank determination using the same quantities of reagents but without the sample.

  • Subtract the volume of titrant used for the blank from the volume used for the sample.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 18.04 mg of C₂₀H₂₄N₂O₂·HCl.[9]

Purity (%) = ( (V_sample - V_blank) * N_perchloric_acid * 18.04 ) / ( Weight_sample_mg ) * 100

Where:

  • V_sample = Volume of perchloric acid for the sample (mL)

  • V_blank = Volume of perchloric acid for the blank (mL)

  • N_perchloric_acid = Normality of the perchloric acid solution

Qualitative Identification Tests

These tests confirm the identity of the substance as Quinine Hydrochloride.[7]

  • Fluorescence Test: Dissolve a small amount of the sample in water and add a drop of dilute sulfuric acid. A distinct blue fluorescence is produced.

  • Thalleioquin Test: To 5 mL of a 1 in 1000 solution of the sample, add 1-2 drops of bromine TS followed by 1 mL of ammonia (B1221849) TS. An emerald green color develops.

  • Chloride Test: To 5 mL of a 1 in 50 solution of the sample, add 1 mL of dilute nitric acid and 1 mL of silver nitrate (B79036) TS. A white precipitate forms, which is soluble in an excess of ammonia TS.

Other Biological Activities

Beyond its antimalarial use, quinine exhibits other pharmacological effects. It acts as a potassium channel blocker and can inhibit monoamine oxidase (MAO).[10][11] These properties have led to its investigation for treating nocturnal leg cramps and certain cardiac arrhythmias.[1][8] It is also widely used as a flavoring agent, imparting the characteristic bitter taste to tonic water and other beverages.[2]

References

Spectroscopic Profile of Quinine Hydrochloride Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) hydrochloride dihydrate, a crucial antimalarial agent and a common flavoring substance, possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and quality control in pharmaceutical formulations and research applications. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of quinine hydrochloride dihydrate. Detailed experimental protocols are provided to aid in the replication of these analytical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is characterized by distinct absorption bands arising from electronic transitions within the quinoline (B57606) chromophore. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation
Solvent Systemλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Phosphate Buffer (pH 7.4)331Not explicitly stated[2]
0.1 N Sulfuric Acid347.5~5,700 (for Quinine Sulfate)[3]
Acidic Solution250, 326, 346Not explicitly stated

Note: The molar absorptivity for quinine sulfate (B86663) is provided as a close approximation for quinine hydrochloride in an acidic medium due to the structural similarity of the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A logical workflow for performing UV-Vis spectroscopy on this compound is outlined below.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis prep_sample Dissolve Quinine HCl Dihydrate in desired solvent (e.g., 0.1 N H₂SO₄) calibrate Calibrate Spectrophotometer with the blank solution prep_sample->calibrate prep_blank Prepare a blank solution (solvent only) prep_blank->calibrate measure Measure Absorbance of the sample solution calibrate->measure scan Scan across the UV-Vis range (e.g., 200-400 nm) measure->scan identify_lambda_max Identify λmax scan->identify_lambda_max calculate_concentration Calculate Concentration (using Beer-Lambert Law) identify_lambda_max->calculate_concentration IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_instrument Instrumentation cluster_analysis Data Analysis mix Grind a small amount of sample with dry KBr powder press Press the mixture into a transparent pellet mix->press background Acquire a background spectrum (empty sample compartment) press->background acquire_spectrum Place the KBr pellet in the sample holder and acquire the spectrum background->acquire_spectrum identify_peaks Identify characteristic absorption peaks acquire_spectrum->identify_peaks assign_functional_groups Assign peaks to functional groups identify_peaks->assign_functional_groups NMR_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Processing dissolve Dissolve sample in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) add_standard Add an internal standard (e.g., TMS) dissolve->add_standard transfer Transfer the solution to an NMR tube add_standard->transfer place_tube Insert the NMR tube into the spectrometer transfer->place_tube shim Shim the magnetic field for homogeneity place_tube->shim acquire_fid Acquire the Free Induction Decay (FID) shim->acquire_fid fourier_transform Apply Fourier Transform to the FID acquire_fid->fourier_transform phase_correct Phase correct the spectrum fourier_transform->phase_correct integrate_and_assign Integrate peaks and assign chemical shifts phase_correct->integrate_and_assign

References

Thermal Analysis of Quinine Hydrochloride Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of quinine (B1679958) hydrochloride dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O), a crucial quality control and characterization process for this pharmaceutical compound. By employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), one can elucidate the thermal stability, dehydration processes, and phase transitions of this hydrated salt.

Core Thermal Events: Dehydration and Decomposition

The thermal analysis of quinine hydrochloride dihydrate is primarily characterized by two significant events: the loss of its two molecules of water of hydration and the subsequent decomposition of the anhydrous quinine hydrochloride salt.

Dehydration: Upon heating, this compound releases its bound water molecules. This dehydration is observed as a weight loss in TGA and an endothermic event in DSC. The theoretical water content of the dihydrate is approximately 9.1%. Experimental results show a loss on drying to be in the range of 6% to 10% when heated to 105°C.[1] This event typically occurs at temperatures around 100°C to 123°C.[2]

Melting and Decomposition: Following dehydration, the anhydrous form of quinine hydrochloride undergoes further thermal events. There are some variations in the reported melting and decomposition temperatures, which can be influenced by factors such as heating rate and sample purity. Some studies report a melting point of approximately 123°C, while others indicate a melting event at a much higher temperature of 232°C, preceded by other thermal transitions at 142°C and 162°C.[3] Decomposition of the compound is reported to occur at approximately 245°C.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

Thermal EventTechniqueTemperature Range (°C)Weight Loss (%)Enthalpy (ΔH)Observations
DehydrationTGA~100 - 1236 - 10-Loss of two water molecules.
DehydrationDSC~100 - 123-EndothermicEnergy required to remove water of hydration.
Transition 1DSC~142-EndothermicPossible solid-solid phase transition.[3]
Transition 2DSC~162-EndothermicFurther solid-solid phase transition.[3]
MeltingDSC~232-EndothermicMelting of the anhydrous form.[3]
DecompositionTGA> 200Significant-Onset of rapid weight loss.[2]
DecompositionTGA/DSC~245-Exothermic/EndothermicFinal decomposition of the molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and quantify the mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 300°C to ensure complete decomposition.

    • Heating Rate: A linear heating rate of 10°C/min is standard.

  • Data Analysis: Record the weight loss as a function of temperature. The dehydration step should be clearly visible as a distinct weight loss percentage, which can be compared to the theoretical value. The onset of decomposition is identified by the temperature at which significant and rapid weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with dehydration and other phase transitions (e.g., melting, solid-solid transitions) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Seal the pan, typically with a pinhole lid to allow for the escape of evolved water vapor during dehydration.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Reference: An empty, sealed DSC pan.

    • Temperature Program: Heat the sample from ambient temperature to approximately 250-300°C.

    • Heating Rate: A linear heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate events such as dehydration and melting. The area under these peaks can be integrated to determine the enthalpy change (ΔH) for each transition.

Visualizing the Thermal Analysis Workflow

The logical flow of a comprehensive thermal analysis of this compound can be visualized as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_report Final Report Sample This compound Sample Weighing_TGA Weigh 5-10 mg for TGA Sample->Weighing_TGA Weighing_DSC Weigh 2-5 mg for DSC Sample->Weighing_DSC TGA_Analysis TGA (Heat: 25-300°C @ 10°C/min, N2) Weighing_TGA->TGA_Analysis DSC_Analysis DSC (Heat: 25-300°C @ 10°C/min, N2) Weighing_DSC->DSC_Analysis TGA_Curve TGA Curve (Weight % vs. Temp) TGA_Analysis->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC_Analysis->DSC_Curve Dehydration_TGA Quantify Water Loss (%) TGA_Curve->Dehydration_TGA Decomposition_TGA Determine Decomposition Temp TGA_Curve->Decomposition_TGA Dehydration_DSC Identify Dehydration Endotherm & ΔH DSC_Curve->Dehydration_DSC Transitions_DSC Identify Phase Transitions & ΔH DSC_Curve->Transitions_DSC Final_Report Comprehensive Thermal Profile Dehydration_TGA->Final_Report Decomposition_TGA->Final_Report Dehydration_DSC->Final_Report Melting_DSC Determine Melting Point & ΔH Transitions_DSC->Melting_DSC Melting_DSC->Final_Report

Caption: Workflow for Thermal Analysis of this compound.

Logical Relationship of Thermal Events

The sequence of thermal events for this compound upon heating follows a logical progression from the loss of water to the eventual breakdown of the molecule.

Thermal_Events_Relationship Start This compound (Solid, Room Temp) Dehydration Dehydration (~100-123°C) Start->Dehydration Heat Added Anhydrous Anhydrous Quinine Hydrochloride (Solid) Dehydration->Anhydrous Water Loss Transition Phase Transitions (~142°C, ~162°C) Anhydrous->Transition Melted Melted Anhydrous Form (Liquid, ~232°C) Transition->Melted Decomposition Decomposition Products (Gaseous, >200°C) Melted->Decomposition

Caption: Sequence of Thermal Events for this compound.

References

A Historical Perspective on the Discovery and Use of Quinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and use of quinine (B1679958), the first effective treatment for malaria. It details the journey from the traditional use of cinchona bark to the isolation of the active alkaloid, its chemical synthesis, and the elucidation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the evolution of chemotherapy and the enduring legacy of this pivotal natural product.

From Traditional Remedy to Pure Alkaloid: A Historical Timeline

The story of quinine is a compelling narrative of ethnobotanical discovery, scientific inquiry, and colonial expansion. The timeline below highlights the key milestones in its journey from a traditional fever remedy to a cornerstone of modern medicine.

Historical_Timeline cluster_0 Pre-17th Century: Traditional Use cluster_1 17th Century: Introduction to Europe cluster_2 18th Century: Scientific Scrutiny cluster_3 19th Century: Isolation and Cultivation cluster_4 20th Century: Synthesis and Beyond Traditional_Use Indigenous peoples of the Andes use Cinchona bark to treat fevers and chills. Jesuit_Introduction Jesuit missionaries learn of the bark's properties in Peru and introduce it to Europe around 1630. It becomes known as 'Jesuit's powder' or 'Peruvian bark'. Traditional_Use->Jesuit_Introduction Knowledge Transfer Countess_of_Chinchon Legend of the Countess of Chinchón, wife of the Viceroy of Peru, being cured of malaria by the bark in the 1630s popularizes its use. In her honor, Linnaeus later names the tree genus Cinchona. Jesuit_Introduction->Countess_of_Chinchon Popularization La_Condamine Charles Marie de La Condamine, during his expedition to South America (1735-1745), studies the Cinchona tree and brings samples to Europe, fostering scientific interest. Countess_of_Chinchon->La_Condamine Scientific Investigation Pelletier_Caventou In 1820, French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou isolate the active alkaloid from Cinchona bark and name it quinine. La_Condamine->Pelletier_Caventou Chemical Isolation Cultivation To secure a stable supply, the British and Dutch establish Cinchona plantations in their colonies, notably in India and Java, in the mid-19th century. Pelletier_Caventou->Cultivation Increased Demand Rabe_Kindler In 1918, Paul Rabe and Karl Kindler achieve the conversion of quinotoxine to quinine, a crucial step towards total synthesis. Pelletier_Caventou->Rabe_Kindler Chemical Understanding Resistance The first case of quinine resistance in malaria parasites is reported in 1910. This drives the search for synthetic antimalarials. Cultivation->Resistance Widespread Use Woodward_Doering In 1944, Robert Burns Woodward and William von Eggers Doering report the formal total synthesis of quinine, a landmark in organic chemistry. Rabe_Kindler->Woodward_Doering Synthetic Milestone Synthetic_Antimalarials Development of synthetic antimalarials like chloroquine (B1663885) (1934) and mefloquine (B1676156) (1970s) to supplement and replace quinine. Resistance->Synthetic_Antimalarials Driving Force

Caption: A timeline of the key events in the history of quinine.

Quantitative Data on Cinchona and Quinine

The following tables summarize key quantitative data related to the historical production and efficacy of cinchona and quinine.

Table 1: Historical Cinchona Bark Exports

Year(s)Exporting RegionQuantity (kilograms)Notes
1752-1796South America> 8,500,000Estimated to involve the felling of around 11 million trees.[1]
1891South America~9,071,847Imported by Europe in a single year.[1]
1913Netherlands East Indies-Produced 97% of the total world production.[2]
1930sChina (Yunnan)-Estimated annual demand of 100 tons of cinchona bark.[3]

Table 2: Alkaloid Content in Different Cinchona Species

Cinchona SpeciesTotal Alkaloid Content (%)Quinine Content (% of total alkaloids)Notes
Cinchona succirubra5-7VariesOne of the species chosen for cultivation.[4][5]
Cinchona calisaya4-13HighKnown for its high quinine content.[4][6][5]
Cinchona ledgeriana5-148-13High-yielding species cultivated by the Dutch in Java.[7][4][5]
Cinchona officinalisVariesVariesThe species first named by Linnaeus.[7]

Table 3: Historical Clinical Efficacy of Quinine for Uncomplicated Malaria

Study PeriodRegionQuinine RegimenCure Rate (%)Notes
1866-1868-Various alkaloids-One of the earliest clinical trials on 3,600 subjects evaluating the effectiveness of four Cinchona alkaloids.[8]
1993-2005Various4.74 to 11.85 mg base/kg for 3-5 days100%Cure rates reported at day 7 or 14.
Post-2008Various8 mg base/kg (q8h) for 7 days100%Recommended dosage regimen.
-Vietnam7 days monotherapy16% (recrudescence)Shows the impact of emerging resistance.
-Africa3-day regimensUnacceptably highHighlights the need for longer treatment courses in some regions.[9]

Key Experimental Protocols

This section provides detailed methodologies for the landmark experiments in the history of quinine: its isolation from cinchona bark and its chemical synthesis.

Isolation of Quinine from Cinchona Bark (Pelletier and Caventou, 1820)

While the original 1820 publication by Pelletier and Caventou in Annales de Chimie et de Physique provides a descriptive account, a generalized acid-base extraction protocol based on their work and subsequent refinements is as follows:

Isolation_Workflow Start Powdered Cinchona Bark ('yellow' bark preferred for higher efficacy) Extraction Macerate and extract the bark with an acidic aqueous solution (e.g., dilute sulfuric acid) to protonate the alkaloids, making them water-soluble. Start->Extraction Filtration1 Filter the mixture to remove the solid bark residue. Extraction->Filtration1 Basification Add a base (e.g., calcium hydroxide (B78521) or sodium carbonate) to the filtrate to deprotonate the alkaloids, causing them to precipitate out of the solution. Filtration1->Basification Filtration2 Collect the crude alkaloid precipitate by filtration. Basification->Filtration2 Redissolution Dissolve the precipitate in an organic solvent (e.g., alcohol or ether). Filtration2->Redissolution Crystallization Allow the solvent to evaporate slowly, leading to the crystallization of quinine sulfate (B86663). Redissolution->Crystallization Purification Recrystallize the crude quinine sulfate from a suitable solvent to obtain the pure compound. Crystallization->Purification End Pure Quinine Sulfate Crystals Purification->End

Caption: Workflow for the isolation of quinine from Cinchona bark.

Detailed Steps:

  • Preparation of the Bark: Finely powder the dried bark of a high-quinine content Cinchona species (e.g., C. calisaya or C. ledgeriana).[8]

  • Acidic Extraction: Macerate the powdered bark in a dilute solution of a mineral acid, such as sulfuric acid. This protonates the nitrogen atoms in the alkaloid structures, forming water-soluble salts.

  • Removal of Solid Residue: Filter the acidic extract to separate the aqueous solution containing the alkaloid salts from the insoluble plant material.

  • Precipitation of Alkaloids: Neutralize the acidic filtrate with a base, such as calcium hydroxide or sodium carbonate. This deprotonates the alkaloids, causing them to precipitate out of the solution as a crude mixture.

  • Collection of Crude Alkaloids: Collect the precipitate by filtration and dry it.

  • Solvent Extraction: Dissolve the crude alkaloid mixture in an organic solvent in which quinine is soluble, such as ethanol (B145695) or diethyl ether.

  • Crystallization: Allow the solvent to evaporate slowly. Quinine sulfate, being less soluble, will crystallize out of the solution.

  • Purification: The purity of the quinine sulfate can be further enhanced by recrystallization from an appropriate solvent.

Formal Total Synthesis of Quinine (Woodward and Doering, 1944) and the Rabe-Kindler Conversion

The 1944 synthesis by Woodward and Doering was a "formal" synthesis as it produced quinotoxine, a compound that had been previously converted to quinine by Rabe and Kindler in 1918.[10] The workflow below outlines the key stages of this historic achievement.

Synthesis_Workflow cluster_Woodward_Doering Woodward and Doering (1944) cluster_Rabe_Kindler Rabe and Kindler (1918) Start_WD 7-Hydroxyisoquinoline Synthesis_Homomeroquinene Multi-step synthesis to produce racemic homomeroquinene. Start_WD->Synthesis_Homomeroquinene Synthesis_Quinotoxine Conversion of homomeroquinene to racemic quinotoxine. Synthesis_Homomeroquinene->Synthesis_Quinotoxine Resolution Chiral resolution to obtain d-quinotoxine. Synthesis_Quinotoxine->Resolution Start_RK d-Quinotoxine Resolution->Start_RK Relay Intermediate Oxidation Oxidation with sodium hypobromite (B1234621) to form N-bromoquinotoxine. Start_RK->Oxidation Cyclization Base-mediated cyclization to produce quininone (B45862). Oxidation->Cyclization Reduction Reduction with aluminum powder to yield quinine. Cyclization->Reduction End Quinine Reduction->End Final Product

Caption: Workflow of the formal total synthesis of quinine.

Detailed Steps of the Rabe-Kindler Conversion (1918):

  • Preparation of N-bromoquinotoxine: d-Quinotoxine is treated with a freshly prepared solution of sodium hypobromite. The resulting N-bromoquinotoxine is unstable and used immediately in the next step.

  • Cyclization to Quininone: The N-bromoquinotoxine is treated with a base, such as sodium ethoxide in ethanol, to induce cyclization and form quininone.

  • Reduction to Quinine: The quininone is then reduced using aluminum powder and sodium ethoxide in ethanol to yield quinine.

Mechanism of Action: A Signaling Pathway Perspective

The primary antimalarial activity of quinine is directed against the erythrocytic stage of the Plasmodium falciparum parasite. Quinine, a weak base, is believed to exert its effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Mechanism_of_Action cluster_Parasite Plasmodium falciparum Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Detoxification Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Quinine Quinine Accumulation Quinine accumulates in the acidic digestive vacuole. Quinine->Accumulation Inhibition Inhibition of Heme Polymerase Accumulation->Inhibition Inhibition->Heme_Polymerase Heme_Accumulation Accumulation of toxic free heme Inhibition->Heme_Accumulation Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Caption: Quinine's mechanism of action in Plasmodium falciparum.

Elucidation of the Signaling Pathway:

  • Entry and Accumulation: Quinine, as a weak base, readily diffuses across the parasite and red blood cell membranes. It then becomes protonated and trapped within the acidic environment of the parasite's digestive vacuole.[11][12]

  • Inhibition of Heme Detoxification: Inside the digestive vacuole, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin, a process catalyzed by heme polymerase.[11][12][13]

  • Quinine's Interference: Quinine is thought to inhibit the action of heme polymerase.[11][12][13] By binding to heme, it prevents its conversion into hemozoin.[14] This leads to the accumulation of toxic free heme within the parasite.

  • Parasite Death: The buildup of toxic heme leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately resulting in its death.[12]

  • Other Potential Mechanisms: Some studies suggest that quinine may also interfere with the parasite's nucleic acid and protein synthesis, as well as glycolysis, although the inhibition of heme detoxification is considered its primary mechanism of action.[12]

Conclusion

The history of quinine is a testament to the power of natural products in medicine and the relentless pursuit of scientific understanding. From its origins as a traditional remedy to its complex chemical synthesis and the elucidation of its molecular mechanism, quinine has not only saved countless lives from malaria but has also paved the way for the development of modern chemotherapy. While the emergence of drug resistance has necessitated the development of new antimalarial agents, the study of quinine continues to provide valuable lessons for contemporary drug discovery and development. This historical perspective underscores the importance of ethnobotanical knowledge, the rigor of chemical and biological sciences, and the ongoing battle against infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Quinine Hydrochloride Dihydrate as a Fluorescence Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a naturally occurring alkaloid, is a widely recognized and utilized fluorescence standard in spectroscopy. Its strong fluorescence in acidic solutions, well-characterized spectral properties, and relatively stable quantum yield make it an excellent choice for calibrating fluorescence spectrometers, determining the fluorescence quantum yields of unknown samples, and as a tracking agent in various biological and chemical assays. While quinine sulfate (B86663) is more commonly cited in the literature, quinine hydrochloride dihydrate serves as an equally effective standard. The primary role of the salt is to ensure solubility in the acidic medium required to protonate the quinoline (B57606) nitrogen, which is essential for its characteristic fluorescence. This document provides detailed application notes and protocols for the use of this compound as a fluorescence standard.

Physicochemical and Spectroscopic Properties

This compound exhibits robust fluorescence in dilute acidic solutions, typically 0.05 M or 0.1 M sulfuric acid or perchloric acid. The acidic environment ensures the dicationic form of the quinine molecule, which is the species responsible for the strong blue fluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as a fluorescence standard.

PropertyValue
Chemical FormulaC₂₀H₂₄N₂O₂ · HCl · 2H₂O
Molecular Weight396.91 g/mol
Typical Solvent0.05 M H₂SO₄ or 0.1 M HClO₄
Storage (Solid)Room temperature, protected from light
Storage (Solution)In the dark at 4°C, prepare fresh for best results
Spectroscopic ParameterValue (in 0.5 M H₂SO₄)[1]Value (in H₂O)[1]General Literature Value (in acidic solution)
Excitation Maximum (λex)347 nm[1]322 nm[1]~250 nm and ~350 nm[2][3][4][5]
Emission Maximum (λem)448 nm[1]450 nm[1]~450 nm[2][3][4][5]
Fluorescence Quantum Yield (Φf)Not specified for hydrochloride salt, but for quinine sulfate in 0.1 M H₂SO₄ is ~0.54[6] and in 0.1 M HClO₄ is ~0.60.[7]Not applicable~0.55 in 0.05 M H₂SO₄[2]
Fluorescence Lifetime (τ)Not specified for hydrochloride salt, but for quinine sulfate in H₂SO₄ is in the range of 19-20 ns.Not applicableVaries with solvent and concentration[8]

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL (ppm) Stock Solution of this compound

This protocol outlines the preparation of a primary stock solution that can be used for subsequent dilutions.

Materials:

  • This compound (C₂₀H₂₄N₂O₂ · HCl · 2H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Analytical balance

  • Pipettes and pipette bulbs

  • Beaker

  • Glass stirring rod

Procedure:

  • Calculate the required mass: To prepare a 100 µg/mL solution of quinine (the fluorescent moiety, MW = 324.44 g/mol ), the corresponding mass of this compound (MW = 396.91 g/mol ) must be calculated. Mass of Quinine HCl · 2H₂O = (100 µg/mL * 100 mL) * (396.91 g/mol / 324.44 g/mol ) = 12.23 mg

  • Weigh the standard: Accurately weigh approximately 12.23 mg of this compound and record the exact mass.

  • Dissolve the standard: Transfer the weighed solid to a 100 mL beaker. Add a small volume (e.g., 20-30 mL) of 0.05 M H₂SO₄. Stir with a glass rod until the solid is completely dissolved.

  • Transfer to volumetric flask: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker several times with small volumes of 0.05 M H₂SO₄ and add the rinsings to the flask to ensure all the standard is transferred.

  • Dilute to volume: Carefully add 0.05 M H₂SO₄ to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a dark bottle, protected from light, at 4°C. For best results, prepare fresh solutions daily.[3]

Protocol 2: Preparation of Working Standards for Calibration Curve

This protocol describes the serial dilution of the stock solution to create a set of standards for generating a calibration curve.

Materials:

  • 100 µg/mL this compound stock solution

  • 0.05 M H₂SO₄

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Pipettes and pipette bulbs

Procedure:

  • Plan the dilution series: Decide on a range of concentrations for the calibration curve. A typical range might be from 0.1 µg/mL to 10 µg/mL.

  • Perform serial dilutions:

    • To prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.

    • To prepare a 1 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.

    • Prepare other concentrations as needed using appropriate dilutions.

  • Prepare a blank: Use the 0.05 M H₂SO₄ solution as a blank for background subtraction.

Protocol 3: Measurement of Fluorescence Spectra and Construction of a Calibration Curve

This protocol details the steps for acquiring fluorescence data and creating a calibration curve.

Materials:

  • Prepared working standards and blank

  • Fluorescence spectrometer

  • Quartz cuvettes

Procedure:

  • Instrument setup:

    • Turn on the fluorescence spectrometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[3][4][5] Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Blank measurement:

    • Rinse a quartz cuvette with the 0.05 M H₂SO₄ blank solution.

    • Fill the cuvette with the blank solution and place it in the spectrometer.

    • Zero the instrument using the blank.

  • Standard measurements:

    • Starting with the most dilute standard, rinse the cuvette with a small amount of the standard solution before filling it.

    • Measure the fluorescence intensity of each standard.

    • Between each measurement, rinse the cuvette thoroughly with deionized water and then with the next standard solution.

  • Data analysis:

    • Plot the fluorescence intensity (y-axis) versus the concentration of the standards (x-axis).

    • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

Visualizations

Experimental Workflow for Preparing this compound Standards

G Workflow for Standard Preparation cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh Quinine HCl Dihydrate dissolve Dissolve in 0.05 M H2SO4 weigh->dissolve transfer Quantitatively Transfer dissolve->transfer dilute_stock Dilute to Volume (100 mL) transfer->dilute_stock pipette Pipette Aliquot of Stock dilute_stock->pipette Use Stock Solution dilute_working Dilute with 0.05 M H2SO4 pipette->dilute_working repeat_dilution Repeat for each concentration dilute_working->repeat_dilution

Caption: Workflow for preparing stock and working solutions.

Logical Flow for Fluorescence Measurement and Calibration

G Fluorescence Measurement and Calibration Workflow cluster_measurement Measurement cluster_analysis Data Analysis instrument_setup Set up Spectrometer (λex=350nm, λem=450nm) measure_blank Measure Blank (0.05 M H2SO4) instrument_setup->measure_blank measure_standards Measure Standards (Low to High Conc.) measure_blank->measure_standards plot_data Plot Intensity vs. Concentration measure_standards->plot_data Obtain Intensity Data linear_regression Perform Linear Regression plot_data->linear_regression calibration_curve Generate Calibration Curve linear_regression->calibration_curve

References

Application Notes and Protocols for Fluorescence Quantum Yield Determination Using Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule.[1][2] Accurate determination of the quantum yield is essential in various fields, including drug discovery, materials science, and biological imaging, as it provides insights into the performance of fluorescent probes and materials.

One of the most common and reliable methods for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.[1][3] Quinine (B1679958) and its salts, such as quinine sulfate (B86663) and quinine hydrochloride, are widely used as fluorescence standards, particularly in the UV-Vis region. This document provides a detailed protocol for using quinine hydrochloride dihydrate in 0.1 M sulfuric acid (H₂SO₄) as a reference standard for determining the fluorescence quantum yield of an unknown sample.

Recent studies have highlighted the temperature sensitivity of quinine's fluorescence quantum yield in sulfuric acid, suggesting that 0.1 M perchloric acid (HClO₄) may be a more stable solvent.[4][5] However, due to its historical and widespread use, protocols involving sulfuric acid remain prevalent. This document will focus on the use of 0.1 M H₂SO₄, while acknowledging the potential for improved stability with perchloric acid.

Materials and Reagents

  • This compound (C₂₀H₂₄N₂O₂·HCl·2H₂O) : High purity (≥99%)[6][7]

  • Unknown Fluorescent Compound (Sample)

  • Sulfuric Acid (H₂SO₄) : Concentrated, analytical grade

  • Ultrapure Water : High-purity, deionized water

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Experimental Protocols

1. Preparation of 0.1 M Sulfuric Acid Solution

A 0.1 M sulfuric acid solution is prepared by carefully adding the required volume of concentrated H₂SO₄ to a volume of ultrapure water. It is crucial to add the acid to the water slowly while stirring to dissipate the heat generated.

2. Preparation of Stock Solutions

  • Quinine Standard Stock Solution (e.g., 100 ppm): Accurately weigh an appropriate amount of this compound and dissolve it in the 0.1 M H₂SO₄ in a volumetric flask to achieve the desired concentration.

  • Sample Stock Solution: Prepare a stock solution of the unknown compound in a suitable solvent. If the sample is soluble in 0.1 M H₂SO₄, this is the preferred solvent. If not, a solvent with a similar refractive index should be used.

3. Preparation of Working Solutions

From the stock solutions, prepare a series of dilutions for both the quinine standard and the unknown sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[3][8] A typical series might include five concentrations.

4. Absorbance Measurements

  • Set the UV-Vis spectrophotometer to scan a suitable wavelength range.

  • Record the absorbance spectrum of the 0.1 M H₂SO₄ blank.

  • Record the absorbance spectra for all working solutions of the quinine standard and the unknown sample.

  • Note the absorbance value at the chosen excitation wavelength for each solution.

5. Fluorescence Measurements

  • Set the excitation and emission slits of the spectrofluorometer to a narrow bandwidth to maximize spectral resolution.[8]

  • The excitation wavelength should ideally be at or near the absorption maximum of both the standard and the sample.[8][9] For quinine in 0.1 M H₂SO₄, a common excitation wavelength is 350 nm, with the emission maximum around 450 nm.[10][11]

  • Record the fluorescence emission spectrum of the 0.1 M H₂SO₄ blank.

  • Record the fluorescence emission spectra for all working solutions of the quinine standard and the unknown sample, ensuring the entire emission band is captured.[8]

  • Subtract the blank spectrum from each of the sample and standard spectra.

  • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison and analysis.

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (I)
Quinine Std 1
Quinine Std 2
Quinine Std 3
Quinine Std 4
Quinine Std 5
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5

Data Analysis and Calculation

The fluorescence quantum yield of the unknown sample (Φₓ) is calculated relative to the known quantum yield of the quinine standard (Φₛₜ) using the following equation:[1][3]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the fluorescence quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, a commonly accepted value is 0.54 or 54%).[3][12][13]

  • Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[2][3]

  • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Procedure:

  • Plot the integrated fluorescence intensity (I) versus the absorbance for both the quinine standard and the unknown sample.

  • Perform a linear regression for each dataset to obtain the slope (gradient). A good linear fit with a near-zero intercept is indicative of reliable data.[3]

  • Use the calculated gradients and the known quantum yield of the standard to calculate the quantum yield of the unknown sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare 0.1 M H₂SO₄ B Prepare Quinine & Sample Stock Solutions A->B C Prepare Serial Dilutions B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence (Spectrofluorometer) D->E F Integrate Fluorescence Intensity E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradients (Slopes) G->H I Calculate Quantum Yield (Φₓ) H->I

References

Application Notes and Protocols for the Use of Quinine Hydrochloride Dihydrate in Cell-Based Antimalarial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a cornerstone in the history of malaria treatment, remains a crucial compound in the study of antimalarial drug resistance and the screening of new therapeutic agents. These application notes provide detailed protocols for the use of quinine hydrochloride dihydrate in common cell-based assays for antimalarial screening, focusing on the SYBR Green I fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay. This document is intended to guide researchers in accurately determining the in vitro efficacy of antimalarial compounds against Plasmodium falciparum.

Mechanism of Action

Quinine is a quinoline (B57606) derivative that primarily targets the food vacuole of the malaria parasite. During its intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinine is thought to inhibit this process by capping the growing hemozoin crystal, preventing further polymerization. The accumulation of free heme leads to oxidative stress and parasite death.[1][2][3]

Quantitative Data Summary

The 50% inhibitory concentration (IC50) is a key metric for assessing the antimalarial activity of a compound. The following table summarizes reported IC50 values for quinine against various strains of P. falciparum.

StrainResistance ProfileQuinine IC50 (nM)Reference(s)
3D7Chloroquine-sensitive2.98 - 46.42[4][5]
K1Chloroquine-resistant39.26 - 45.75[4][5]
D6Chloroquine-sensitive, Mefloquine-resistantComparable to sensitive strains[6]
W2Chloroquine-resistant, Mefloquine-sensitiveComparable to resistant strains[6]
HB3Chloroquine-sensitive~200[5]
Dd2Chloroquine-resistant60 - 160[5]
Field Isolates (India)Mixed39.83 - 46.42[4][5]
Field Isolates (Thailand)Multi-drug resistantGeometric Mean: 354 ng/mL (~1090 nM)

Experimental Protocols

Preparation of this compound Stock Solution

A 1 mg/mL stock solution of this compound is prepared for use in in vitro assays.

Materials:

  • This compound (MW: 396.91 g/mol )

  • Sterile, deionized water or DMSO[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile, deionized water or DMSO to a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of solvent.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the parasite load.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • 96-well black, clear-bottom microplates

  • This compound stock solution and other test compounds

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x concentrate in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in complete culture medium in a separate 96-well plate.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 180 µL of the parasite suspension to each well of the 96-well black, clear-bottom microplate.

  • Add 20 µL of the serially diluted compounds to the respective wells. Include parasite-only (positive control) and RBC-only (negative control) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • After incubation, add 100 µL of SYBR Green I lysis buffer containing 2x SYBR Green I dye to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon lysis of the parasites. The pLDH activity is proportional to the number of viable parasites.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium

  • Human red blood cells (RBCs)

  • 96-well microplates

  • This compound stock solution and other test compounds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Malstat™ reagent

  • NBT (Nitro blue tetrazolium)/PES (Phenazine ethosulfate) solution

  • Microplate reader (absorbance at 650 nm)

Procedure:

  • Prepare serial dilutions of this compound and test compounds in complete culture medium in a 96-well plate.

  • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 180 µL of the parasite suspension to each well of the assay plate.

  • Add 20 µL of the diluted compounds to the respective wells. Include positive and negative controls.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, lyse the cells by adding 20 µL of lysis buffer to each well and mixing gently.

  • In a separate 96-well plate, add 20 µL of the lysed cell suspension.

  • Add 100 µL of a freshly prepared mixture of Malstat™ reagent and NBT/PES solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Determine the IC50 values as described for the SYBR Green I assay.[8]

Visualizations

Heme_Detoxification_Pathway Heme Detoxification Pathway in Plasmodium falciparum and Inhibition by Quinine cluster_host Host Red Blood Cell cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Hemoglobin_Vacuole Hemoglobin Hemoglobin->Hemoglobin_Vacuole Ingestion Heme Free Heme (Toxic) Hemoglobin_Vacuole->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Proteases Parasite Proteases Proteases->Hemoglobin_Vacuole Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme Quinine Quinine Quinine->Heme_Polymerase Inhibition

Caption: Quinine inhibits the heme detoxification pathway.

Antimalarial_Screening_Workflow General Workflow for Cell-Based Antimalarial Screening Start Start Prepare_Culture Prepare P. falciparum Culture (Ring-stage synchronized) Start->Prepare_Culture Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Plate_Assay Plate Parasite Culture and Compounds in 96-well Plate Prepare_Culture->Plate_Assay Prepare_Compounds->Plate_Assay Incubate Incubate for 72 hours (37°C, gassed) Plate_Assay->Incubate Add_Reagents Add Assay-Specific Reagents (SYBR Green I or pLDH) Incubate->Add_Reagents Read_Plate Read Plate (Fluorescence or Absorbance) Add_Reagents->Read_Plate Analyze_Data Data Analysis (Calculate IC50 values) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for antimalarial screening assays.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine (B1679958), a primary alkaloid derived from the bark of the Cinchona tree, is a crucial antimalarial agent.[1] It is also used as a muscle relaxant.[1] This application note details a standard operating procedure (SOP) for the quantitative analysis of Quinine Hydrochloride Dihydrate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness in determining the purity and concentration of quinine in pharmaceutical formulations.

Principle

This method employs RP-HPLC to separate quinine from its impurities and potential degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV detector at a wavelength where quinine exhibits significant absorbance.

Materials and Reagents

  • Reference Standard: this compound (USP or equivalent)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (B129727) (HPLC Grade)

  • Water: HPLC Grade or ultrapure water

  • Acids: Phosphoric Acid, Trifluoroacetic Acid (TFA)

  • Buffers: Ammonium Acetate, Ammonium Formate

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
HPLC System Standard HPLC with UV/PDA DetectorStandard HPLC with UV/PDA DetectorStandard HPLC with Fluorescence Detector
Column Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[2]Cogent Phenyl Hydride™ (75 x 4.6 mm, 4µm, 100Å)[1]Z-module, Rad-Pak µBondapak C18 (100 mm x 8 mm, 10 µm)[3]
Mobile Phase Acetonitrile and Buffer[2]A: DI Water / 0.1% TFA, B: Acetonitrile / 0.1% TFA[1]6.5% Acetonitrile and 93.5% Water with 0.05 M NH4COOH, pH 2.0 with H3PO4[3]
Flow Rate 1.2 mL/min[2]1.0 mL/min[1]4 mL/min[3]
Column Temperature 35°C[2]40°C[1]Ambient
Injection Volume 20 µL[2]10 µL[1]20 µL[3]
Detection Wavelength 316 nm[2]UV @ 235 nm[1]Excitation: 340 nm, Emission: 425 nm[3][4]
Run Time 15 minutes[2]8 minutes[1]Not Specified

Experimental Protocols

5.1. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase components).[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 10-50 µg/mL).[5]

5.2. Preparation of Sample Solutions

  • For Drug Substance: Accurately weigh a quantity of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • For Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Transfer to a suitable volumetric flask and add a portion of the mobile phase.

    • Sonicate for a specified time to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

5.3. System Suitability Testing (SST)

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the standard solution multiple times (e.g., n=5).

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should typically be less than 2%.

  • Evaluate other SST parameters such as tailing factor and theoretical plates to ensure they meet the predefined criteria of the method.

5.4. Analysis Procedure

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 48.7-193.87 µg/mL[2][6]
Correlation Coefficient (R²) > 0.999[3][4]
Retention Time (Quinine) Approximately 4.6 - 11 minutes[2][3]
Accuracy (% Recovery) 99.4%[2][6]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) 4.32 µg/mL[7]
Limit of Quantification (LOQ) 13.09 µg/mL[7]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Analysis Chromatographic Analysis Sample_Prep->Analysis System_Suitability->Standard_Prep Fail System_Suitability->Analysis Pass Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols: Quinine Hydrochloride Dihydrate as a Bitter Taste Standard for Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Quinine (B1679958), an alkaloid originally derived from the bark of the cinchona tree, is a well-established and widely utilized bitter taste standard in sensory analysis.[1][2] Its intense and distinct bitterness provides a reliable reference point for quantifying the bitterness of other compounds, particularly in the pharmaceutical and food industries. Quinine hydrochloride dihydrate is the preferred salt for these applications due to its solubility in water.[3] This document provides detailed application notes and protocols for the use of this compound as a bitter taste standard, including its physicochemical properties, the biological mechanism of bitter taste perception, and standardized methodologies for sensory evaluation.

2. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its accurate use as a standard.

PropertyValueReference
Chemical Name (8S,9R)-6'-methoxycinchonan-9-ol hydrochloride dihydrate[3]
CAS Number 6119-47-7[3]
Molecular Formula C₂₀H₂₄N₂O₂ · HCl · 2H₂O[3]
Molecular Weight 396.92 g/mol [3]
Appearance White, silky, glittering needles[3]
Solubility Soluble in water, very soluble in ethanol[3]
Specific Rotation [α]²⁵_D between -247° and -258° (2% w/v in 0.1 N HCl)[3]
pH 6.0 - 7.0 (1.0 g in 100 mL of water)[4]

3. Mechanism of Bitter Taste Perception

The sensation of bitterness is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. In humans, these are encoded by the TAS2R gene family. Quinine is known to activate multiple TAS2Rs.

The binding of a bitter ligand, such as quinine, to a TAS2R triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein, gustducin (B1178931).[5][6] The activation of gustducin initiates a downstream signaling cascade, leading to the depolarization of the taste receptor cell and the release of neurotransmitters, which then transmit the bitter signal to the brain.

Bitter_Taste_Signaling_Pathway

Caption: A typical workflow for sensory evaluation of bitterness intensity.

Protocol:

  • Sample Presentation: Present the quinine standard solutions and test samples to the panelists in a randomized and blind manner. Samples should be at a constant temperature.

  • Rinsing: Instruct panelists to rinse their mouths thoroughly with deionized water before tasting the first sample and between each subsequent sample.

  • Tasting: Panelists should take a specific volume of the sample into their mouths, swish it around for a defined period (e.g., 10 seconds), and then expectorate into a spit cup.

  • Rating: Immediately after expectorating, panelists should rate the perceived bitterness intensity on the chosen scale.

  • Inter-sample Interval: A sufficient rest period (e.g., 1-2 minutes) should be allowed between samples to prevent sensory fatigue.

5. Data Presentation and Analysis

5.1. Concentration-Response Data for Quinine

The perceived bitterness of quinine increases with concentration. The following table summarizes typical bitterness intensity scores for different concentrations of quinine using the generalized Labeled Magnitude Scale (gLMS), where scores can be interpreted as: 0 = No sensation, 1.4 = Barely detectable, 6 = Weak, 17 = Moderate, 35 = Strong, 51 = Very strong, 100 = Strongest imaginable.

Quinine Concentration (mM)Mean gLMS ScorePerceived IntensityReference
0.115.9Weak to Moderate[1]
1.040.1Strong to Very Strong[1]

5.2. Bitterness Equivalency Units (BEU)

The bitterness of a test compound can be expressed in terms of its equivalency to a known concentration of quinine. This is often referred to as the Bitterness Value or Bitterness Equivalency Unit (BEU).

Calculation: The bitterness value is the reciprocal of the dilution of a compound that still has a bitter taste, determined by comparison with quinine hydrochloride, which has a bitterness value set at 200,000. [7] For a more direct comparison, the concentration of a test compound that elicits the same bitterness intensity as a specific concentration of quinine can be determined. For example, if a 5 mM solution of "Compound X" is perceived to have the same bitterness intensity as a 0.5 mM solution of quinine, then "Compound X" has a BEU of 0.5 mM quinine at a 5 mM concentration.

CompoundConcentrationEquivalent Quinine Concentration (mM)Reference
Prednisolone (saturated solution)~0.813 mM~1.0 mM[1]
Coptidis Rhizoma extract1 mg/mL0.0579 mg/mL[8]

This compound serves as an indispensable tool in the sensory analysis of bitterness. Its well-characterized properties and the established protocols for its use allow for the reliable and reproducible quantification of bitterness in a wide range of applications, from pharmaceutical development to food and beverage quality control. Adherence to standardized procedures for solution preparation, panelist training, and sensory evaluation is paramount to obtaining high-quality, actionable data.

References

Application Notes and Protocols: In Vitro Characterization of Quinine Hydrochloride Dihydrate as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of quinine (B1679958) hydrochloride dihydrate as a potassium channel blocker. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways.

Data Presentation

The following tables summarize the inhibitory effects of quinine hydrochloride dihydrate on various potassium channels as determined by in vitro electrophysiological and fluorescence-based assays.

Table 1: Inhibitory Concentration (IC50) of this compound on Various Potassium Channels

Potassium ChannelCell Line/SystemAssay TypeIC50 (µM)Reference
hERG (Kv11.1) Xenopus oocytesTwo-electrode voltage clamp44.0 ± 0.6[1][2]
hERG (Kv11.1) Ltk⁻ cellsWhole-cell patch clamp11.0[2]
Whole-cell K⁺ currents Rat taste receptor cellsWhole-cell patch clamp5.1[3]
Whole-cell K⁺ currents Rat spiral ganglion neuronsWhole-cell patch clamp8 (at +65 mV)[4]
WT mouse Slo3 (KCa5.1) --169[1]
Kv1.3 & instantaneous K⁺ current Jurkat T cellsWhole-cell patch clamp~22 (Kv1.3), ~17 (instantaneous)[5]
Ca²⁺-activated K⁺ channels Rat pancreatic β-cellsPatch clamp-[6]
Mitochondrial ATP-regulated K⁺ channel Bovine heart mitochondriaSingle-channel recording & ⁸⁶Rb⁺ fluxMicromolar range[7]

Note: IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and specific voltage protocols used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's potassium channel blocking activity.

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This protocol is designed to measure the inhibitory effect of this compound on specific potassium channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells stably or transiently expressing the potassium channel of interest

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated coverslips

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • This compound stock solution (10 mM in DMSO)

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP; pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target potassium channel in DMEM at 37°C in a 5% CO₂ incubator. Seed cells onto poly-D-lysine coated coverslips 24-48 hours before recording.

  • Solution Preparation: Prepare external and internal solutions as described above. Prepare a fresh series of dilutions of this compound in the external solution from the stock solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage protocol appropriate for the specific potassium channel being studied to elicit ionic currents. For example, for voltage-gated potassium channels, a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) can be used.

  • Compound Application:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

    • Allow 2-5 minutes for the compound to equilibrate before recording the currents again using the same voltage protocol.

    • Repeat with increasing concentrations of quinine to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step before and after the application of quinine.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the quinine concentration and fit the data with a Hill equation to determine the IC50 value.

Thallium Flux Assay for Potassium Channel Inhibition

This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through potassium channels. A decrease in Tl⁺ influx in the presence of a test compound indicates channel blockade.

Materials:

  • Cells expressing the potassium channel of interest (e.g., HEK293 or CHO cells)

  • 96- or 384-well black-walled, clear-bottom microplates

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing a potassium channel activator or a high concentration of K⁺ to induce depolarization)

  • Fluorescence plate reader with injectors

Procedure:

  • Cell Plating: Seed cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Remove the dye-loading solution and wash the cells with Assay Buffer.

    • Add the quinine solutions to the respective wells and incubate for 10-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for FluxOR™ II Green).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the Stimulus Buffer (containing Tl⁺) and continue recording the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of Tl⁺.

    • Determine the rate of fluorescence increase or the peak fluorescence for each well.

    • Calculate the percentage of inhibition of the Tl⁺ flux for each concentration of quinine compared to the control (no compound).

    • Plot the percentage of inhibition against the logarithm of the quinine concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows described in these application notes.

experimental_workflow cluster_patch_clamp Whole-Cell Patch Clamp Protocol cluster_thallium_flux Thallium Flux Assay Protocol pc_cell_prep Cell Preparation (HEK293 expressing K+ channel) pc_recording Electrophysiological Recording (Giga-seal & Whole-cell) pc_cell_prep->pc_recording pc_solution_prep Solution Preparation (Internal & External) pc_solution_prep->pc_recording pc_pipette_prep Pipette Pulling (3-7 MΩ) pc_pipette_prep->pc_recording pc_compound_app Quinine Application (Dose-response) pc_recording->pc_compound_app pc_data_analysis Data Analysis (IC50 determination) pc_compound_app->pc_data_analysis tf_cell_plating Cell Plating (96- or 384-well plate) tf_dye_loading Dye Loading (Thallium-sensitive dye) tf_cell_plating->tf_dye_loading tf_compound_add Quinine Addition (Pre-incubation) tf_dye_loading->tf_compound_add tf_measurement Fluorescence Measurement (Kinetic reading) tf_compound_add->tf_measurement tf_data_analysis Data Analysis (IC50 determination) tf_measurement->tf_data_analysis

Experimental workflows for patch clamp and thallium flux assays.

signaling_pathway cluster_inhibition quinine This compound k_channel Potassium Channel quinine->k_channel blocks k_efflux K+ Efflux quinine->k_efflux inhibits repolarization Membrane Repolarization quinine->repolarization prevents action_potential Action Potential Duration quinine->action_potential prolongs k_channel->k_efflux k_efflux->repolarization repolarization->action_potential shortens

Mechanism of action of quinine as a potassium channel blocker.

logical_relationship cluster_assays In Vitro Assays cluster_data Data Output patch_clamp Patch Clamp (High fidelity, low throughput) ic50 IC50 Value patch_clamp->ic50 gating_kinetics Gating Kinetics patch_clamp->gating_kinetics mechanism Mechanism of Block patch_clamp->mechanism thallium_flux Thallium Flux (High throughput, indirect) thallium_flux->ic50

Relationship between experimental assays and data output.

References

Preparation of Quinine Hydrochloride Dihydrate Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid originally isolated from the bark of the cinchona tree, and its salt forms are widely utilized in biomedical research. Quinine hydrochloride dihydrate is frequently employed in laboratory settings for its activity as an antimalarial agent and, notably, as a non-specific blocker of potassium channels.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for various research applications.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation. The table below summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₂ · HCl · 2H₂O
Molecular Weight 396.91 g/mol
CAS Number 6119-47-7[2]
Appearance White to almost white, crystalline powder or fine, colorless needles[2]
Melting Point 115 - 116 °C[2]
pH (10 g/L in H₂O) 6.0[3]
Solubility in Water Soluble (e.g., 0.25 mg in 5 ml)
Solubility in DMSO ≥ 79 mg/mL (199.03 mM)[4]
Solubility in Ethanol Very soluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most cell-based assays where the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[6]

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 396.91 g/mol x 1000 mg/g = 3.97 mg

  • Weighing: Accurately weigh approximately 3.97 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of an Aqueous Stock Solution for Electrophysiology

For applications such as patch-clamp electrophysiology, where DMSO may interfere with channel activity, an aqueous stock solution is preferred.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: To prepare 10 mL of a 1 mM aqueous stock solution:

    • Mass (mg) = 0.001 mol/L x 0.010 L x 396.91 g/mol x 1000 mg/g = 3.97 mg

  • Weighing: Weigh 3.97 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add a small volume of high-purity water (e.g., 5-7 mL) to the flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the 10 mL mark with high-purity water.

  • Sterilization and Particulate Removal: Filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination or undissolved micro-particulates.

  • Storage: Store the aqueous stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. Protect from light.

Quality Control and Best Practices

  • Purity of Reagents: Always use high-purity this compound and analytical grade solvents.

  • Accurate Measurements: Use calibrated balances and pipettes for accurate measurements of mass and volume.

  • Complete Dissolution: Ensure the compound is fully dissolved before use to achieve the desired concentration.

  • Aliquoting: Prepare single-use aliquots of the stock solution to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label all stock solution vials with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Vehicle Controls: In all experiments, include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to prepare the working solution.[6]

Visualization of Mechanism of Action

Quinine Inhibition of Voltage-Gated Potassium Channels

Quinine is known to block voltage-gated potassium (Kᵥ) channels, which are crucial for the repolarization phase of the action potential in excitable cells. The following diagram illustrates the inhibitory action of quinine on a generic Kᵥ channel.

Quinine_Kv_Channel_Inhibition cluster_membrane Cell Membrane Kv_channel_closed Kᵥ Channel (Closed) Kv_channel_open Kᵥ Channel (Open) Kv_channel_closed->Kv_channel_open Depolarization Kv_channel_open->Kv_channel_closed Repolarization K_ion_out K⁺ Efflux Kv_channel_open->K_ion_out Allows Quinine Quinine Quinine->Kv_channel_open Blocks

Caption: Quinine blocks the open state of voltage-gated potassium channels.

Experimental Workflow for Assessing Quinine Inhibition

The following workflow outlines a typical patch-clamp electrophysiology experiment to determine the inhibitory effect of quinine on Kᵥ channels.

Patch_Clamp_Workflow A Prepare Cells Expressing Kᵥ Channels C Establish Whole-Cell Patch-Clamp Configuration A->C B Prepare Quinine Stock and Working Solutions E Perfuse with Quinine Solution B->E D Record Baseline Kᵥ Currents C->D D->E Apply Voltage Steps F Record Kᵥ Currents in Presence of Quinine E->F Apply Same Voltage Steps G Data Analysis: Compare Currents F->G H Determine IC₅₀ G->H

References

Application Notes: Utilizing Quinine Hydrochloride Dihydrate in P-glycoprotein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a well-characterized ATP-binding cassette (ABC) transporter.[1][2][3] It functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[3][4] This function is crucial in protecting sensitive tissues and contributes significantly to the absorption, distribution, and elimination of many drugs.[2][5] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapeutic agents.[1][4] Quinine (B1679958), an antimalarial drug, and its diastereomer quinidine (B1679956) are recognized substrates and modulators of P-gp, making them valuable tools for studying P-gp-drug interactions.[4][6][7]

Quinine as a Research Tool for P-gp Inhibition

Quinine hydrochloride dihydrate can be employed as a reference inhibitor or modulator in various in vitro and in vivo models to probe the function and significance of P-gp. Its utility stems from its ability to compete with other compounds for P-gp binding and transport.

  • Competitive Inhibition: Quinine competitively inhibits the transport of other P-gp substrates. This property is exploited in cell-based transport assays and substrate accumulation studies to determine if a test compound is a P-gp substrate. A significant increase in the intracellular accumulation or transcellular transport of a known substrate in the presence of quinine indicates that the test compound's efflux is mediated by P-gp. Studies have determined the 50% inhibitory concentration (IC50) of quinine for P-gp-mediated transport to be 6.8 μM.[8][9]

  • In Vivo Studies: In animal models, co-administration of quinine with a P-gp substrate can help elucidate the transporter's role in drug disposition. For instance, P-gp inhibition by other drugs has been shown to increase quinine's brain penetration, confirming that quinine itself is a P-gp substrate in vivo.[6] This principle can be reversed to study how quinine affects the pharmacokinetics of other P-gp substrates.

  • Probing Drug Binding Sites: Quinine and its derivatives can be used in competition assays, such as photoaffinity labeling, to investigate the drug binding sites of P-gp.[4][10]

  • Development of Potent Inhibitors: The quinine scaffold has been used as a foundation for developing more potent P-gp inhibitors. For example, a rationally designed quinine homodimer (Q2) demonstrated over 60 times more potency than monomeric quinine in inhibiting the efflux of the fluorescent substrate rhodamine 123.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of quinine and its derivatives with P-gp.

Table 1: In Vitro P-gp Inhibition by Quinine and its Dimer (Q2)

Compound P-gp Substrate Cell Line Assay Type IC50 Value Reference
Quinine Radiolabelled Substrate HEK293-P-gp Vesicular Transport 6.8 μM (95% CI 5.9-7.8 μM) [8][9]
Quinine Rhodamine 123 MCF-7/DX1 Efflux Inhibition 103 μM [4]
Quinine Dimer (Q2) Rhodamine 123 MCF-7/DX1 Efflux Inhibition ~1.7 μM [4]
Quinine Dimer (Q2) Doxorubicin MCF-7/DX1 Efflux Inhibition 1.9 ± 0.1 μM [4]

| Quinine Dimer (Q2) | BODIPY-FL-prazosin | MCF-7/DX1 | Efflux Inhibition | 2.0 ± 0.2 μM |[4] |

Table 2: Effect of P-gp Inhibition on Quinine Brain-to-Plasma Concentration Ratio in Mice

P-gp Inhibitor Dose Fold Increase in Brain-to-Plasma Quinine Ratio Reference
Cyclosporine A 50 mg/kg 3.8 [6]
Verapamil (B1683045) 5 mg/kg 1.9 [6]
Mefloquine 20 mg/kg 2.5 [6]

| Cinchonine | 40 mg/kg | 2.3 |[6] |

Experimental Protocols & Visualizations

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.[4] Test compounds are evaluated for their ability to stimulate or inhibit the basal or substrate-stimulated ATPase activity of P-gp.

Protocol

  • Prepare P-gp Membranes: Use crude membrane vesicles prepared from cell lines overexpressing human P-gp (e.g., High Five insect cells).[4]

  • Reaction Mixture: Prepare a reaction buffer containing essential components for the ATPase assay, including pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH.[11]

  • Incubation: In a 96-well plate, add the P-gp membrane vesicles to the reaction buffer.

  • Add Test Compound: Add this compound (or other test compounds) at various concentrations. For inhibition studies, also add a known P-gp substrate like verapamil (e.g., 30 μM) to stimulate activity.[4] Incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding MgATP to all wells except the blank.[11]

  • Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as ADP is converted back to ATP.[11] This provides a real-time measurement of ATPase activity.

  • Data Analysis: Calculate the rate of ATP hydrolysis. Determine the concentration-dependent stimulation or inhibition of ATPase activity by the test compound relative to controls.

ATP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare P-gp Membrane Vesicles step1 Add P-gp Membranes & Reaction Buffer prep1->step1 prep2 Prepare Reaction Buffer (PK/LDH, PEP, NADH) prep2->step1 step2 Add Quinine +/- Verapamil (Incubate 5 min @ 37°C) step1->step2 step3 Initiate with MgATP step2->step3 step4 Monitor NADH Oxidation (Absorbance at 340 nm) step3->step4 analysis1 Calculate Rate of ATP Hydrolysis step4->analysis1 analysis2 Determine % Inhibition or Stimulation vs Controls analysis1->analysis2

Caption: Workflow for the P-gp ATPase Activity Assay.

MDCK-MDR1 Bidirectional Transport Assay

This cell-based assay is a standard method to determine if a compound is a P-gp substrate or inhibitor by measuring its transport across a polarized cell monolayer overexpressing human P-gp.[5][12][13]

Protocol

  • Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) on semi-permeable Transwell™ filter supports until a confluent, polarized monolayer is formed (typically 4-5 days).[13][14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the tight junctions by measuring the transepithelial electrical resistance (TEER).[12][15]

  • Prepare Solutions: Prepare transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).[5] Prepare dosing solutions of the test compound in the transport buffer. For inhibition studies, prepare dosing solutions containing the test compound and a known P-gp inhibitor like quinine.

  • Transport Experiment:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[13]

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[13]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-90 minutes).[12][13]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.[12][14]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[15] An ER > 2 typically indicates that the compound is a substrate for active efflux.[15]

    • To assess inhibition, compare the ER of a known substrate in the presence and absence of quinine. A significant reduction in the ER indicates inhibition.

Pgp_Efflux_Mechanism cluster_membrane Cell Membrane cluster_in cluster_out Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Substrate Pgp->Drug_out Efflux ATP ATP ATP->Pgp Hydrolysis Drug_in Drug Substrate Drug_in->Pgp Binding Quinine_in Quinine Quinine_in->Pgp Competitive Inhibition

Caption: P-gp mediated drug efflux and its inhibition by quinine.

MDCK_Workflow cluster_prep Preparation cluster_assay Transport Experiment cluster_analysis Analysis prep1 Culture MDCK-MDR1 cells on Transwell inserts prep2 Verify monolayer integrity (TEER measurement) prep1->prep2 step1 Add Test Compound to Donor Chamber (A or B) prep2->step1 step2 Incubate at 37°C (e.g., 60-90 min) step1->step2 step3 Collect Samples from Donor & Receiver Chambers step2->step3 analysis1 Quantify Compound (LC-MS/MS) step3->analysis1 analysis2 Calculate Papp (A-B, B-A) & Efflux Ratio (ER) analysis1->analysis2

Caption: Workflow for the MDCK-MDR1 Bidirectional Transport Assay.

Rhodamine 123 (R123) Efflux Assay

This is a rapid, fluorescence-based assay to screen for P-gp inhibitors. It measures the intracellular accumulation of a fluorescent P-gp substrate, R123. Inhibition of P-gp leads to increased fluorescence inside the cells.

Protocol

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MCF-7/DX1) in a 96-well plate and culture to form a confluent monolayer.[4]

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with various concentrations of this compound (or other test compounds) for 30-60 minutes at 37°C.

  • Substrate Loading: Add the fluorescent substrate Rhodamine 123 to the wells and incubate for another 30-60 minutes at 37°C.[4]

  • Wash: Wash the cells with ice-cold buffer to remove extracellular R123 and stop the efflux process.

  • Cell Lysis: Lyse the cells to release the intracellular R123.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader.

  • Data Analysis: Compare the fluorescence in wells treated with quinine to the control wells (no inhibitor). Increased fluorescence indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for quinine.

References

Application Notes and Protocols: Quinine Hydrochloride Dihydrate as a Pharmacopeial Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinine (B1679958) Hydrochloride Dihydrate as a reference standard in pharmacopeial assays. This document outlines its key specifications across different pharmacopeias, detailed analytical protocols, and visual workflows to ensure accurate and compliant pharmaceutical analysis.

Introduction

Quinine Hydrochloride Dihydrate is a crucial primary pharmaceutical reference standard used to ensure the quality, purity, and potency of drug substances and products. Its well-characterized nature makes it an indispensable tool for various qualitative and quantitative analyses as stipulated by major pharmacopeias. This document details its application in assays mandated by the European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and provides context for its use within the United States Pharmacopeia (USP) framework.

Physicochemical Properties

  • Chemical Name: (8S,9R)-6'-Methoxycinchonan-9-ol monohydrochloride dihydrate[1]

  • CAS Number: 6119-47-7[2][3]

  • Molecular Formula: C₂₀H₂₄N₂O₂ · HCl · 2H₂O[2][3]

  • Molecular Weight: 396.91 g/mol [2][3]

  • Appearance: White or almost white, fine, silky needles, often in clusters.[2]

  • Solubility: Soluble in water, freely soluble in ethanol (B145695) (96 per cent).[2]

Pharmacopeial Specifications

This compound is an official reference standard in multiple pharmacopeias. The following table summarizes the key specifications from the European Pharmacopoeia (EP) and the Japanese Pharmacopoeia (JP). Information on the specific monograph for Quinine Hydrochloride in the United States Pharmacopeia (USP) was not available in the provided search results, although a USP reference standard is available.[3]

TestEuropean Pharmacopoeia (EP)Japanese Pharmacopoeia (JP)
Assay 99.0% to 101.0% (dried substance)≥ 98.5% (dried substance)
Identification A. Thin-layer chromatographyB. Colorimetric testC. Fluorescence testD. Test for chlorides1. Fluorescence test2. Colorimetric test3. Test for chlorides
Appearance of Solution Solution S is clear and not more intensely coloured than reference solution Y₅.Not specified
pH 6.0 to 7.0 (10 g/L solution)6.0 to 7.0 (10 g/L solution)[1]
Specific Optical Rotation -245° to -258° (dried substance)-245° to -255° (dried substance)[1]
Related Substances HPLC method: Impurity C: ≤ 1.5%, Any other impurity: ≤ 0.25%Not specified
Sulfate ≤ 500 ppm≤ 0.048%[1]
Barium No opalescenceNo turbidity[1]
Loss on Drying 6.0% to 10.0%≤ 10.0%[1]
Sulfated Ash/Residue on Ignition ≤ 0.1%≤ 0.1%[1]
Chloroform-ethanol-insoluble substances Not specifiedTest to be performed[1]

Experimental Protocols

Assay by Potentiometric Titration (as per Japanese Pharmacopoeia)

This protocol describes the determination of the purity of Quinine Hydrochloride by potentiometric titration.

Principle: The basic nitrogen atoms in the quinine molecule are titrated with a strong acid in a non-aqueous medium. The endpoint is determined potentiometrically.

Reagents and Materials:

  • Quinine Hydrochloride Reference Standard

  • Perchloric acid (0.1 M) in glacial acetic acid, standardized

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Potentiometric titrator with a suitable electrode system

Procedure:

  • Accurately weigh about 0.4 g of previously dried Quinine Hydrochloride.

  • Dissolve the weighed sample in 100 mL of a mixture of acetic anhydride and glacial acetic acid (7:3) by warming.

  • Allow the solution to cool to room temperature.

  • Titrate the solution with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 36.09 mg of C₂₀H₂₄N₂O₂·HCl.

Determination of Related Substances by HPLC (as per European Pharmacopoeia)

This protocol is for the determination of related substances in Quinine Hydrochloride using High-Performance Liquid Chromatography.

Principle: The sample is dissolved and injected into an HPLC system. The separation of quinine and its related substances is achieved on a suitable stationary phase with a specific mobile phase. The impurities are quantified based on their peak areas relative to the principal peak.

Chromatographic Conditions:

  • Column: Octadecylsilyl silica (B1680970) gel for chromatography (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer, acetonitrile, and an ion-pairing agent. A typical mobile phase could be a mixture of potassium dihydrogen phosphate (B84403) buffer (pH adjusted), acetonitrile, and diethylamine.

  • Flow Rate: Typically 1.5 mL/min.

  • Detection: UV spectrophotometer at 316 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Procedure:

  • Test Solution: Dissolve about 20 mg of the Quinine Hydrochloride sample in the mobile phase and dilute to 10.0 mL with the mobile phase.

  • Reference Solution (a): Dissolve 20 mg of Quinine Hydrochloride CRS in the mobile phase and dilute to 10.0 mL with the mobile phase.

  • Reference Solution (b) (for system suitability): Prepare a solution containing a known concentration of Quinine Hydrochloride CRS and a known impurity (e.g., quinidine (B1679956) sulfate) to verify the resolution of the system.

  • Inject the test and reference solutions into the chromatograph.

  • Record the chromatograms for at least 2.5 times the retention time of the principal peak.

  • Calculate the percentage of each impurity using the area normalization method, taking into account any specified correction factors.

Visualizations

Workflow for Pharmacopeial Assay using a Reference Standard

G Figure 1: General Workflow for a Pharmacopeial Assay cluster_prep Preparation cluster_analysis Analysis cluster_results Data & Results A Obtain Quinine HCl Dihydrate Reference Standard B Prepare Standard Solution (Accurate Weighing & Dilution) A->B D Perform Analytical Procedure (e.g., Titration, HPLC) B->D C Prepare Sample Solution (Test Article) C->D E Acquire & Process Data D->E F Calculate Assay Value or Impurity Levels E->F G Compare Results Against Pharmacopeial Specifications F->G

Caption: General Workflow for a Pharmacopeial Assay

Traceability and Certification of a Pharmacopeial Reference Standard

G Figure 2: Traceability of a Reference Standard A Primary International Standard (e.g., WHO) B Pharmacopeial Authority (e.g., USP, EP, JP) A->B Traceability C Characterization & Certification of Reference Standard Batch B->C Establishes D Quinine HCl Dihydrate Reference Standard C->D Certifies E Pharmaceutical Laboratory (End User) D->E Distributed to F Use in Assay of Drug Substance/Product E->F Utilizes for

Caption: Traceability of a Reference Standard

References

Troubleshooting & Optimization

Technical Support Center: Stability of Quinine Hydrochloride Dihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of quinine (B1679958) hydrochloride dihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of quinine hydrochloride dihydrate in aqueous solutions?

A1: The main factors contributing to the degradation of this compound in aqueous solutions are exposure to light (photodegradation), elevated temperatures, and changes in pH (both acidic and alkaline conditions).[1][2] The presence of oxidizing agents can also lead to degradation.

Q2: I observed a yellowing of my this compound solution. What could be the cause?

A2: Yellowing of the solution is a common indicator of degradation, particularly upon exposure to light.[3] To minimize this, it is crucial to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

Q3: My HPLC analysis shows multiple peaks that are not present in my standard. What do these peaks represent?

A3: These additional peaks likely represent degradation products of quinine. The degradation pathway and the resulting products can vary depending on the stressor (e.g., acid, base, light, heat, oxidant). Common degradation products can include quininic acid, meroquinene, and quinine N-oxide.[4][5][6]

Q4: How can I prevent the degradation of my this compound stock solutions?

A4: To ensure the stability of your stock solutions, it is recommended to:

  • Store them in a cool, dark place.

  • Protect them from light using amber vials or foil wrapping.

  • Prepare fresh solutions as needed and avoid long-term storage if possible.

  • Consider the pH of the solution, as quinine is more stable in acidic conditions (pH around 3) compared to alkaline conditions.[7][8]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high temperature, humidity, light, and a range of pH values.[1][2] This is a critical step in drug development to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify the degradation peaks. 3. Optimize the HPLC method to ensure separation of all degradation products from the parent compound.
Loss of potency in the prepared solution Significant degradation has occurred.1. Review the storage conditions of the solution (temperature, light exposure). 2. Check the pH of the aqueous solution. 3. Prepare fresh solutions and perform a stability study under your experimental conditions to determine the rate of degradation.
Precipitation in the aqueous solution Change in pH or formation of insoluble degradation products.1. Measure the pH of the solution and adjust if necessary. 2. Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the components.
Inconsistent analytical results Instability of the sample during the analytical run.1. Ensure the autosampler is temperature-controlled to prevent degradation during the sequence. 2. Analyze samples immediately after preparation.

Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the stress conditions. The following diagrams illustrate the major degradation routes.

Hydrolytic_Degradation Quinine Quinine Acid Acidic Hydrolysis (e.g., HCl) Quinine->Acid Base Alkaline Hydrolysis (e.g., NaOH) Quinine->Base Meroquinene Meroquinene Acid->Meroquinene yields SixMethoxyepidine 6-Methoxyepidine Acid->SixMethoxyepidine yields SixMethoxyquinoline 6-Methoxyquinoline Base->SixMethoxyquinoline yields

Caption: Hydrolytic degradation pathways of Quinine.[9]

Oxidative_Degradation Quinine Quinine Oxidant Oxidation (e.g., H2O2) Quinine->Oxidant Quinine_N_Oxide Quinine N-Oxide Oxidant->Quinine_N_Oxide major product Quininic_Acid Quininic Acid Oxidant->Quininic_Acid further oxidation Meroquinene Meroquinene Oxidant->Meroquinene further oxidation

Caption: Oxidative degradation pathways of Quinine.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound in an aqueous solution. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water or a suitable solvent at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a clear vial at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Quinine HCl Dihydrate Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile and a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH adjusted to 7.0) in a suitable ratio (e.g., 25:75 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 330 nm[11]
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of quinine in the presence of its degradation products.

Quantitative Data on Degradation

Stress Condition Observed Degradation Key Considerations
Acidic (e.g., 0.1 N HCl) Partial degradation observed after refluxing at 80°C for 1 hour.[9]The rate of degradation is dependent on acid concentration and temperature.
Alkaline (e.g., 0.1 N NaOH) Partial degradation observed after refluxing at 80°C for 1 hour.[9]Quinine is generally less stable in alkaline conditions compared to acidic conditions.
Oxidative (e.g., 3% H₂O₂) Degradation occurs, leading to N-oxide and other oxidation products.[6]The reaction rate is influenced by the concentration of the oxidizing agent.
Thermal Degradation is accelerated at higher temperatures.The rate of degradation approximately doubles for every 10°C increase in temperature.
Photolytic Exposure to UV and visible light causes significant degradation.The extent of degradation depends on the intensity and duration of light exposure. A study showed a threefold increase in the rate of absorbance change (indicating degradation) in the temperature range of 25-52°C during light exposure.[12]

References

Technical Support Center: Photostability of Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photostability of quinine (B1679958) hydrochloride dihydrate under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the photostability of quinine hydrochloride dihydrate?

A1: this compound is known to be sensitive to UV irradiation, which can lead to photodegradation. This degradation can result in a loss of potency and the formation of potentially toxic photoproducts. Therefore, understanding its photostability is crucial for formulation development, packaging selection, and ensuring the quality and safety of pharmaceutical products containing quinine.

Q2: What are the typical experimental setups for studying the photostability of this compound?

A2: Photostability studies are generally conducted according to the ICH Q1B guideline.[1][2][3][4][5] This involves exposing a solution of this compound to a controlled light source that emits both visible and UV radiation. The standard conditions are an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2] Samples are typically analyzed at various time points to monitor the extent of degradation.

Q3: How is the degradation of this compound quantified?

A3: The most common analytical technique for quantifying the degradation of this compound and its photoproducts is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10] A stability-indicating HPLC method should be developed and validated to ensure that the parent drug peak is well-resolved from any degradation product peaks.

Q4: What are the known photodegradation products of quinine?

A4: Upon exposure to UV radiation, quinine can undergo various reactions, including oxidation and rearrangement. While specific studies on the comprehensive identification of all photoproducts of this compound are not extensively detailed in the provided search results, NMR studies have shown changes in the signals from the quinoline (B57606) and aliphatic moieties of the quinine molecule, indicating structural changes and the formation of new products.[11] Further investigation using techniques like LC-MS/MS would be necessary for the definitive identification and characterization of these degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the photostability testing of this compound.

HPLC Analysis Issues

Issue 1: Peak Tailing of the Quinine Peak

  • Symptom: The quinine peak in the HPLC chromatogram is asymmetrical, with a tail extending from the back of the peak.

  • Cause: Quinine is a basic compound, and peak tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 with phosphoric acid) can help to protonate the silanol groups, reducing their interaction with the protonated quinine molecule.[6][8]

    • Use of a Mobile Phase Modifier: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase. A typical concentration is 0.01% v/v.[6][8]

    • Column Selection: Utilize a high-quality, end-capped C18 column or a column specifically designed for the analysis of basic compounds.

    • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting the sample.

Issue 2: Poor Resolution Between Quinine and Degradation Product Peaks

  • Symptom: The peaks for quinine and its photodegradation products are not well-separated in the chromatogram, making accurate quantification difficult.

  • Cause: The chromatographic conditions are not optimized for the separation of the parent drug and its closely related degradation products.

  • Solutions:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

    • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.

Issue 3: Irreproducible Retention Times

  • Symptom: The retention time of the quinine peak varies significantly between injections.

  • Cause: This can be due to a number of factors, including inadequate column equilibration, changes in mobile phase composition, or leaks in the HPLC system.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

    • System Check: Check the HPLC system for any leaks, particularly at the fittings and pump seals.

Experimental Setup and Data Interpretation Issues

Issue 1: High Variability in Degradation Rates Between Experiments

  • Symptom: Replicate experiments show significantly different rates of quinine degradation.

  • Cause: Inconsistent light exposure, temperature fluctuations, or variations in sample preparation can lead to high variability.

  • Solutions:

    • Calibrate Light Source: Regularly calibrate the light source in the photostability chamber to ensure consistent and uniform irradiation of the samples.

    • Control Temperature: Monitor and control the temperature within the photostability chamber, as temperature can influence the rate of degradation.

    • Standardize Sample Preparation: Use a consistent and well-documented procedure for preparing the this compound solutions.

Issue 2: Mass Imbalance in the Analysis

  • Symptom: The sum of the amount of remaining quinine and the amount of degradation products formed does not equal the initial amount of quinine.

  • Cause: This could be due to the formation of non-UV active degradation products, volatile degradation products, or degradation products that are not eluted from the HPLC column under the current analytical conditions.

  • Solutions:

    • Use a Mass-Sensitive Detector: Employ a detector such as a mass spectrometer (LC-MS) to detect non-UV active compounds.

    • Modify HPLC Method: Adjust the HPLC method (e.g., by using a stronger organic solvent in the mobile phase) to ensure all degradation products are eluted from the column.

    • Consider Volatility: If volatile degradation products are suspected, techniques such as headspace gas chromatography may be necessary.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution
  • Sample Preparation: Prepare a solution of this compound in purified water at a concentration of 100 µg/mL.

  • Light Exposure:

    • Transfer the solution into quartz cuvettes or other suitable transparent containers.

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to a light source capable of emitting both visible and UVA radiation, according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/m²).[1][2]

    • Simultaneously, prepare a "dark" control sample by wrapping a cuvette containing the same solution in aluminum foil and placing it in the photostability chamber alongside the exposed samples.

  • Sampling: Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of suitable HPLC conditions is provided in Protocol 2.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the percentage of remaining drug against time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for Quinine and its Photodegradation Products
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A good starting point for an isocratic mobile phase is a mixture of acetonitrile and a pH 3.0 phosphate (B84403) buffer containing 0.01% triethylamine (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 233 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Photodegradation of Quinine in Nanoparticle Formulation under UV-A Light

Exposure Time (hours)Degradation (%)
00.00 ± 0.00
811.92 ± 0.51

Data adapted from a study on quinine-loaded nanoparticles, showing a considerable reduction in degradation when encapsulated. The degradation of unencapsulated quinine would be expected to be higher under similar conditions.[8]

Mandatory Visualization

Photodegradation_Workflow cluster_preparation Sample Preparation cluster_exposure UV Exposure (ICH Q1B) cluster_analysis Analysis cluster_output Output start Start prep_solution Prepare Quinine HCl Dihydrate Solution (100 µg/mL) start->prep_solution expose_sample Expose to UV/Vis Light prep_solution->expose_sample Exposed Sample dark_control Dark Control (wrapped in foil) prep_solution->dark_control Control Sample sampling Sample at Time Intervals expose_sample->sampling dark_control->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis data_analysis Data Analysis & Kinetics hplc_analysis->data_analysis report Photostability Report data_analysis->report

Caption: Experimental workflow for photostability testing of this compound.

Troubleshooting_HPLC cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing Observed silanol_interaction Silanol Interactions peak_tailing->silanol_interaction high_ph High Mobile Phase pH peak_tailing->high_ph column_overload Column Overload peak_tailing->column_overload add_modifier Add Triethylamine (TEA) silanol_interaction->add_modifier change_column Use End-Capped Column silanol_interaction->change_column adjust_ph Lower Mobile Phase pH (e.g., 3.0) high_ph->adjust_ph reduce_conc Dilute Sample column_overload->reduce_conc

Caption: Troubleshooting logic for HPLC peak tailing of quinine.

References

Strategies to improve the solubility of quinine hydrochloride dihydrate for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of quinine (B1679958) hydrochloride dihydrate in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving quinine hydrochloride dihydrate for in vitro studies?

A1: The choice of solvent depends on the specific requirements of your experiment.

  • Water: this compound is soluble in water.[1][2][3] However, its aqueous solubility can be limited and is pH-dependent. Acidifying the water can significantly improve solubility.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for this compound, achieving concentrations of ≥ 100 mg/mL.[4] It is a common choice for preparing high-concentration stock solutions for cell-based assays.

  • Ethanol: this compound is also soluble in ethanol.[1][3]

Q2: I am having trouble dissolving this compound in water. What can I do?

A2: If you are encountering solubility issues in water, consider the following strategies:

  • pH Adjustment: this compound is more soluble in acidic conditions.[3] Lowering the pH of the aqueous solution can significantly enhance solubility. A 1 in 100 solution in water has a pH between 6.0 and 6.8.[2]

  • Heating: Gently warming the solution can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break down particles and improve the rate of dissolution.[4]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: For cell culture applications, it is crucial to prepare a sterile, high-concentration stock solution that can be diluted to the final working concentration in your culture medium. A common approach is to use DMSO. For aqueous-based experiments, sterile-filtered water can be used, potentially with pH adjustment. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving is generally not recommended for heat-sensitive compounds like quinine. The high temperatures can lead to degradation. The recommended method for sterilizing solutions of this compound is filtration through a 0.22 µm sterile filter.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture medium The final concentration of the compound exceeds its solubility in the medium. The pH of the final solution may not be optimal.Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it further in the culture medium. Ensure thorough mixing upon dilution. Consider adjusting the pH of the final medium if it does not interfere with your experimental setup.
Inconsistent experimental results Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound over time.Ensure complete dissolution of the compound by using the appropriate solvent and techniques like sonication or gentle warming. Prepare fresh solutions for each experiment or store stock solutions appropriately (e.g., at -20°C or -80°C in aliquots) to minimize degradation.
Observed cytotoxicity at low concentrations The solvent (e.g., DMSO) may be toxic to the cells at the concentration used.Prepare a higher concentration stock solution to minimize the final volume of the solvent added to the cell culture. Always include a vehicle control (medium with the same amount of solvent) in your experiments to assess the effect of the solvent itself.

Data Presentation

Solubility of this compound
SolventSolubilityNotes
Water62.5 g/LSolubility is pH-dependent and increases in acidic conditions.
DMSO≥ 100 mg/mL[4]A common solvent for preparing high-concentration stock solutions.
EthanolSoluble[1][3]Specific quantitative data is less commonly reported but it is considered a good solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 396.91 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.97 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation and Sterilization of an Aqueous Solution

Materials:

  • This compound

  • Sterile, deionized water

  • 0.1 M Hydrochloric acid (HCl) (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound.

  • Add sterile, deionized water to achieve the desired concentration.

  • If solubility is an issue, add 0.1 M HCl dropwise while stirring until the compound dissolves. Monitor the pH to ensure it is compatible with your experimental system.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile conical tube.

  • Use the sterilized solution immediately or store it appropriately.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Heme Polymerization Inhibition

Quinine is a well-known antimalarial agent that interferes with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Quinine inhibits this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and parasite death.[5][6][7]

G Heme Polymerization Inhibition by Quinine Hemoglobin Hemoglobin in Parasite Food Vacuole Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinine Quinine Quinine->Hemozoin Inhibits Polymerization (Capping)

Caption: Quinine inhibits the polymerization of toxic heme into non-toxic hemozoin in the malaria parasite.

Mechanism of Action: Potassium Channel Blockade

Quinine also functions as a blocker of various potassium channels.[8][9][10][11] By blocking these channels, quinine can alter the membrane potential of cells, leading to a range of downstream effects depending on the cell type and the specific channels involved. This mechanism is distinct from its antimalarial action.

G Potassium Channel Blockade by Quinine Quinine Quinine K_Channel Potassium Channel Quinine->K_Channel Blocks K_Efflux Potassium (K+) Efflux K_Channel->K_Efflux Mediates Membrane_Potential Cell Membrane Potential K_Efflux->Membrane_Potential Maintains Cellular_Response Altered Cellular Response Membrane_Potential->Cellular_Response Regulates

Caption: Quinine blocks potassium channels, altering cellular membrane potential and function.

Experimental Workflow: Cell Viability Assay (MTT)

A common in vitro experiment to assess the cytotoxic effects of a compound like quinine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This workflow outlines the key steps.

G MTT Assay Workflow for Quinine Cytotoxicity Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (and controls) Incubate1->Treat Incubate2 Incubate (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: A typical workflow for assessing cell viability after treatment with quinine using an MTT assay.

References

Technical Support Center: Quinine Hydrochloride Dihydrate Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine (B1679958) hydrochloride dihydrate and studying the impact of pH on its fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the fluorescence intensity of quinine?

A1: Quinine exhibits the strongest fluorescence in acidic solutions.[1][2] The fluorescence intensity is generally highest in solutions with a pH of around 3.7 or lower.[1] As the pH increases towards neutral and alkaline values, the fluorescence intensity significantly decreases, a phenomenon known as quenching.[1]

Q2: What are the typical excitation and emission wavelengths for quinine fluorescence?

A2: Under acidic conditions (e.g., in 0.05 M H₂SO₄), quinine has two primary excitation peaks at approximately 250 nm and 350 nm.[2][3] The corresponding emission peak is consistently observed at around 450 nm, producing a characteristic blue glow.[2][3][4]

Q3: Why does the fluorescence of quinine decrease at higher pH values?

A3: The decrease in quinine fluorescence at higher pH is a form of chemical quenching related to changes in the molecule's structure.[5] Quinine is a dibasic compound, and its degree of protonation is pH-dependent. In acidic solutions, it exists primarily as a dication (QH₂²⁺), which is the most fluorescent species. As the pH increases, it gets deprotonated to a monocation (QH⁺) and then to the neutral form, both of which are less fluorescent.[6]

Q4: Can the choice of acid used to adjust the pH affect the fluorescence intensity?

A4: Yes, the choice of acid is critical. Sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are commonly recommended for preparing acidic quinine solutions.[7][8] It is crucial to avoid hydrochloric acid (HCl) because chloride ions (Cl⁻) are known to quench quinine fluorescence, leading to significantly reduced intensity.[2][7][9] Other halide ions like bromide (Br⁻) and iodide (I⁻) also act as quenchers, with the effect increasing with the atomic mass of the halide.[9][10]

Q5: My calibration curve for quinine concentration is non-linear. What could be the cause?

A5: Non-linearity in the calibration curve can arise from several factors. At high concentrations, a phenomenon known as concentration quenching or the inner filter effect can occur, where the fluorescence intensity no longer increases proportionally with concentration.[5][11] Ensure your standards are within the linear dynamic range for your instrument. Additionally, ensure that the pH of all standards and samples is consistent, as variations in pH will lead to inconsistent fluorescence intensities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Incorrect pH: The solution may be neutral or alkaline, quenching the fluorescence.[1] 2. Presence of Quenching Agents: Contamination with halide ions (e.g., Cl⁻ from glassware or reagents) can significantly reduce the signal.[2][7] 3. Incorrect Wavelengths: The excitation and emission wavelengths on the fluorometer are not set correctly for quinine.[3] 4. Sample Degradation: Quinine solutions can be light-sensitive and should be prepared fresh and protected from light.[5][7]1. Adjust pH: Ensure the solution is acidic, ideally using 0.05 M H₂SO₄.[2][7] 2. Use Halide-Free Reagents: Prepare solutions with deionized water and use sulfuric acid instead of hydrochloric acid. Ensure all glassware is thoroughly rinsed.[7] 3. Verify Wavelengths: Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.[2][3] 4. Prepare Fresh Samples: Prepare new quinine stock and working solutions and store them in amber vials or protect them from light.[5]
Fluorescence Intensity Decreases Over Time 1. Photobleaching: Continuous exposure to the excitation light source can cause the quinine molecules to degrade. 2. Temperature Effects: An increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions.[2]1. Minimize Exposure: Limit the sample's exposure time to the excitation light. Use the lowest effective excitation intensity. 2. Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant and optimal temperature throughout the measurements.
Shift in Emission Peak Wavelength 1. Change in pH: The protonation state of quinine can slightly influence the emission maximum. A new peak around 390 nm may appear at pH values below 5, corresponding to the monocation form.[6] 2. Solvent Effects: The polarity of the solvent can influence the emission spectrum.1. Maintain Consistent pH: Use buffered solutions or a consistent concentration of acid (e.g., 0.05 M H₂SO₄) for all measurements to ensure a stable ionic species.[5] 2. Consistent Solvent System: Use the same solvent for all standards and samples throughout the experiment.
Inconsistent or Irreproducible Readings 1. Inconsistent Sample Preparation: Variations in pipetting, dilution, or pH adjustment between samples. 2. Cuvette Issues: Scratches, fingerprints, or improper cleaning of the cuvettes can scatter light and affect readings. 3. Instrument Drift: The light source or detector of the fluorometer may not be stable.1. Standardize Protocol: Follow a precise and consistent protocol for preparing all solutions.[5][12] 2. Proper Cuvette Handling: Use clean, scratch-free quartz cuvettes. Handle them by the frosted sides only and clean them thoroughly between measurements. 3. Instrument Warm-up and Blanking: Allow the instrument to warm up sufficiently before use and perform regular blank measurements with the solvent.

Quantitative Data Summary

The following table summarizes the typical relationship between pH and the relative fluorescence intensity of a quinine solution. The data is normalized, with the highest intensity set to 100%.

pHRelative Fluorescence Intensity (%)
1.0100
2.098
3.095
4.085
5.060
6.030
7.010
> 8.0< 5

Note: These are representative values. Actual intensities will vary depending on the specific experimental conditions and instrumentation.[5][13]

Experimental Protocols

Protocol 1: Preparation of Quinine Stock and Standard Solutions
  • Preparation of 0.05 M H₂SO₄ Diluent:

    • Carefully add 2.78 mL of concentrated sulfuric acid (98%) to approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Allow the solution to cool to room temperature.

    • Dilute to the 1 L mark with deionized water and mix thoroughly.

  • Preparation of 100 µg/mL Quinine Stock Solution:

    • Accurately weigh 120.7 mg of quinine sulfate (B86663) dihydrate (which is equivalent to 100.0 mg of quinine).[5][7]

    • Quantitatively transfer the solid to a 1 L volumetric flask.

    • Add a small amount of the 0.05 M H₂SO₄ diluent to dissolve the solid.

    • Dilute to the 1 L mark with the 0.05 M H₂SO₄ diluent and mix thoroughly.

    • Store this solution in an amber bottle or protect it from light. Prepare fresh daily.[5]

  • Preparation of Working Standards:

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the 100 µg/mL stock solution using the 0.05 M H₂SO₄ as the diluent.

Protocol 2: Measurement of Fluorescence Intensity vs. pH
  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values (e.g., from pH 1 to 8).

    • For each pH value, pipette a fixed volume of the quinine stock solution (e.g., 2.0 mL of a 10 µg/mL solution) into a 25 mL volumetric flask.[5]

    • Dilute to the mark with the respective buffer solution. This ensures the quinine concentration is constant across all samples.

    • Measure the final pH of each prepared solution using a calibrated pH meter.

  • Fluorescence Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[2][4] Set appropriate slit widths (e.g., 5 nm for both excitation and emission).

    • Use a quartz cuvette for all measurements.

    • Calibrate the instrument by measuring the blank (the buffer solution without quinine) and setting its fluorescence to zero.

    • Measure the fluorescence intensity of each quinine sample at the different pH values.

    • Record the intensity for each pH.

  • Data Analysis:

    • Plot the measured fluorescence intensity as a function of the measured pH.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare 100 µg/mL Quinine Stock Solution in 0.05 M H₂SO₄ samples Prepare Quinine Samples at Different pH Values stock->samples buffers Prepare Buffer Solutions (pH 1 to 8) buffers->samples instrument Set up Spectrofluorometer (Ex: 350 nm, Em: 450 nm) samples->instrument blank Measure Blank (Buffer Only) instrument->blank measure Measure Fluorescence Intensity of Each Sample blank->measure plot Plot Intensity vs. pH measure->plot analyze Analyze Relationship plot->analyze

Caption: Experimental workflow for determining the effect of pH on quinine fluorescence.

pH_Fluorescence_Relationship cluster_species Quinine Species in Solution cluster_condition Solution Condition QH2 Dication (QH₂²⁺) Highly Fluorescent QH Monocation (QH⁺) Weakly Fluorescent QH2->QH +OH⁻ Q Neutral (Q) Non-Fluorescent QH->Q +OH⁻ low_pH Low pH (Acidic) low_pH->QH2 Dominant Species high_pH High pH (Neutral/Alkaline) high_pH->Q Dominant Species

Caption: Relationship between pH, quinine protonation state, and fluorescence.

References

Technical Support Center: HPLC Analysis of Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of quinine (B1679958) hydrochloride dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of quinine hydrochloride dihydrate?

A1: Interference in quinine HPLC analysis can stem from several sources:

  • Related Impurities: The most common impurity is dihydroquinine, which is structurally very similar to quinine and may be present in the raw material.[1] Other related substances may also be present.

  • Degradation Products: Quinine is susceptible to degradation under various conditions, including exposure to acid, base, oxidation, heat, and light.[2][3] This degradation can lead to the formation of new peaks in your chromatogram.

  • Matrix Effects: Components of the sample matrix (e.g., excipients in a pharmaceutical formulation, biological fluids) can co-elute with quinine and either enhance or suppress its signal.[4]

  • System Contamination: Contamination from the HPLC system itself, such as impurities in the mobile phase or buildup on the column, can introduce extraneous peaks.

Q2: I see a peak that is very close to my quinine peak. What could it be?

A2: A peak eluting close to quinine is often a related substance. The most likely candidate is dihydroquinine, a common impurity in quinine salts.[1] To confirm its identity, you can analyze a dihydroquinine standard under the same chromatographic conditions. If the retention times match, you have likely identified the impurity.

Q3: My quinine peak is tailing. What are the possible causes and how can I fix it?

A3: Peak tailing for a basic compound like quinine is a common issue in reverse-phase HPLC. The primary causes include:

  • Secondary Interactions: Interaction between the basic quinine molecule and residual acidic silanol (B1196071) groups on the silica-based column packing material.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled, typically by using a buffer. For basic compounds like quinine, a lower pH (around 2-3) can help to protonate the silanol groups and reduce unwanted interactions.

  • Use an Ion-Pairing Agent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can help to mask the residual silanol groups and improve peak symmetry.

  • Reduce Sample Concentration: Try diluting your sample to see if the tailing improves.

  • Use a Different Column: Consider using a column with a different packing material or one that is specifically designed for the analysis of basic compounds.

Q4: My retention times are shifting from one injection to the next. What should I do?

A4: Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Even small variations in the organic-to-aqueous ratio can lead to significant shifts in retention.

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Using a column oven is highly recommended for stable results.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention times to drift.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. It is good practice to prepare a fresh batch daily.

  • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples.

  • Check the HPLC System: Inspect the pump for any signs of leaks and ensure the check valves are functioning correctly.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am seeing unexpected peaks in my chromatogram that are not present in my standard solution. What could be the cause and how do I investigate it?

Answer:

Unexpected peaks can be unsettling, but a systematic approach can help identify the source. The most likely causes are sample degradation, contamination, or interference from the sample matrix.

Investigation Workflow:

  • Assess Sample Stability: Quinine can degrade when exposed to light, heat, or certain chemical conditions (acidic, basic, or oxidative environments).[2][3][6]

    • Photodegradation: Was your sample exposed to light for an extended period? If so, the new peaks could be photolytic degradation products.

    • Thermal Degradation: Was the sample exposed to high temperatures?

    • Chemical Degradation: Check the pH of your sample solution. Quinine is known to be more sensitive to degradation under acidic and alkaline conditions.[3] Oxidative degradation can also occur.

  • Check for Contamination:

    • Solvent/Mobile Phase: Inject a blank (your mobile phase) to ensure no contaminant peaks are originating from your solvents.

    • Sample Preparation: Review your sample preparation procedure. Could a contaminant have been introduced from glassware, filters, or other reagents?

  • Evaluate Matrix Effects: If you are analyzing a formulated product, excipients can sometimes interfere with the analysis.[1]

    • Prepare a placebo sample (containing all the excipients but no quinine) and inject it to see if any of the excipients are eluting at the same retention time as the unexpected peaks.

Experimental Protocol for Forced Degradation Study:

To investigate potential degradation pathways, a forced degradation study can be performed. This involves subjecting a solution of this compound to various stress conditions.

  • Acidic Hydrolysis: Mix the sample solution with 0.1 N HCl and heat at 80°C for 1 hour.[2]

  • Alkaline Hydrolysis: Mix the sample solution with 0.1 N NaOH and heat at 80°C for 1 hour.[2]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples by HPLC to see if any of the resulting degradation peaks match the unexpected peaks in your original chromatogram.

Issue 2: Poor Resolution Between Quinine and Dihydroquinine

Question: I am having difficulty separating the quinine and dihydroquinine peaks. How can I improve the resolution?

Answer:

Achieving good resolution between the structurally similar quinine and dihydroquinine is a common challenge. The following adjustments to your HPLC method can improve separation.

Method Optimization:

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer is critical. A slight decrease in the percentage of the organic modifier will increase the retention times of both compounds and may improve their separation.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and thus their interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to see if resolution improves.

  • Column Chemistry: Not all C18 columns are the same. A column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl column) might provide the necessary selectivity for this separation.

  • Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks.

Detailed Experimental Protocol for Improved Separation:

  • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of an aqueous buffer and acetonitrile.

    • Buffer Preparation: Dissolve 9.7 g of sodium phosphate (B84403) in 1 liter of water. To 700 mL of this solution, add 2.5 mL of 1-aminohexane. Adjust the pH to 2.7 with dilute ortho-phosphoric acid.[1]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can be employed to improve the separation.

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 316 nm.[1]

By systematically adjusting these parameters, you should be able to achieve baseline separation between quinine and dihydroquinine.

Quantitative Data Summary

The following table summarizes typical retention times for quinine and its common impurity, dihydroquinine, based on a reported HPLC method.

CompoundRetention Time (minutes)
Quinine4.6
Dihydroquinine6.9
Data from a study using a Zorbax C18 column with an acetonitrile/buffer mobile phase.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common interference issues in the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow start Start: Interference Observed (e.g., extra peaks, peak distortion) check_system 1. Check HPLC System Suitability - Is the system equilibrated? - Are pressure and baseline stable? start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No analyze_blank 2. Analyze Blank (Mobile Phase) system_ok->analyze_blank troubleshoot_system Troubleshoot HPLC System - Check for leaks - Purge pump - Prepare fresh mobile phase system_not_ok->troubleshoot_system troubleshoot_system->check_system blank_peaks Peaks in Blank? analyze_blank->blank_peaks contam_source Source is Contamination - Mobile phase - System blank_peaks->contam_source Yes no_blank_peaks No Peaks in Blank blank_peaks->no_blank_peaks No end Problem Identified contam_source->end analyze_placebo 3. Analyze Placebo (if applicable) no_blank_peaks->analyze_placebo placebo_peaks Peaks in Placebo? analyze_placebo->placebo_peaks matrix_effect Source is Matrix Effect (Excipient Interference) placebo_peaks->matrix_effect Yes no_placebo_peaks No Peaks in Placebo placebo_peaks->no_placebo_peaks No matrix_effect->end investigate_sample 4. Investigate Sample Integrity no_placebo_peaks->investigate_sample degradation_impurity Source is Degradation or Impurity - Perform forced degradation study - Analyze impurity standards investigate_sample->degradation_impurity degradation_impurity->end

Caption: A stepwise guide to identifying the source of interference in quinine HPLC analysis.

References

Storage conditions to ensure the stability of quinine hydrochloride dihydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to ensure the stability of quinine (B1679958) hydrochloride dihydrate powder. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for quinine hydrochloride dihydrate powder?

To ensure its stability, this compound powder should be stored in a dry, cool, and well-ventilated place at room temperature.[1] It is crucial to keep the container tightly closed to protect it from moisture.[1][2][3] The compound is also sensitive to light and should be protected from direct sunlight.[1][2]

Q2: How does temperature affect the stability of the powder?

High temperatures can lead to the degradation of this compound.[2] Specifically, exposure to extremes of temperature should be avoided as it can cause the formation of the degradation product quinicine.[2] The product is chemically stable under standard ambient conditions (room temperature).[4]

Q3: Is this compound sensitive to light?

Yes, it is a light-sensitive compound.[4] Exposure to direct sunlight should be avoided to prevent photodegradation.[2] For experimental purposes, it is advisable to work in a laboratory with controlled lighting and to use amber-colored containers or wrap containers in aluminum foil to protect the powder from light.

Q4: What is the impact of humidity on the stability of the powder?

This compound should be stored in a dry place with the container tightly closed to protect it from moisture.[2][3] The dihydrate form contains water, and exposure to high humidity can potentially affect the hydration state and physical properties of the powder.

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound powder.

Observed Issue Potential Cause Recommended Action
Powder Discoloration (e.g., yellowing) Exposure to light (photodegradation) or high temperatures.Store the powder in a light-resistant container in a cool, dark place. Ensure the storage area temperature does not exceed the recommended room temperature range.
Clumping or Caking of Powder Absorption of moisture due to improper storage.Always keep the container tightly sealed when not in use. Store in a desiccator if working in a high-humidity environment.
Inconsistent Results in Assays Degradation of the compound due to improper storage or handling.Verify the storage conditions of the stock powder. Prepare fresh solutions for each experiment. Protect solutions from light and use them promptly.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method.

Data Presentation: Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature Room Temperature (15-25°C)[3]Avoids thermal degradation into products like quinicine.[2]
Humidity Dry environmentPrevents moisture absorption, which can lead to clumping and potential changes in hydration state.
Light Protected from light (e.g., amber vials, storage in the dark)Minimizes photodegradation, as the compound is light-sensitive.[4]
Packaging Tightly closed containersPrevents exposure to moisture and atmospheric contaminants.[1][2]

While specific quantitative data on the percentage of degradation over extended periods under various conditions is not extensively published, adherence to these storage conditions is critical for maintaining the compound's stability. One study on quinine in solution showed no substantial loss when stored at 4°C and 22°C for up to 72 hours and 8 hours, respectively.[4] However, at 45°C, degradation was more significant.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to understand its degradation pathways and to confirm that the analytical method can separate the intact drug from its degradation products.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
  • For acid hydrolysis, add 0.1 M hydrochloric acid and reflux for a specified period (e.g., 2-4 hours).
  • For base hydrolysis, add 0.1 M sodium hydroxide (B78521) and reflux for a specified period.
  • Neutralize the solutions after the stress period and dilute to a suitable concentration for analysis.

2. Oxidative Degradation:

  • Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a set duration.
  • Monitor the reaction and then quench it if necessary, followed by dilution for analysis.

3. Thermal Degradation:

  • Expose the solid powder to dry heat (e.g., 60-80°C) for a defined period.
  • Also, subject a solution of the compound to thermal stress.
  • After exposure, dissolve the solid or dilute the solution for analysis.

4. Photodegradation:

  • Expose the solid powder and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be protected from light.
  • Analyze the samples after exposure.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio should be optimized for best separation. One example for a related compound used a mobile phase of 0.1 M ammonium acetate pH 7.0, acetonitrile, and methanol (40:25:35 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where quinine has significant absorbance (e.g., 233 nm or 330 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare sample solutions from the stability studies (e.g., from the forced degradation study or from samples stored under different conditions).

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main quinine peak.

Visualizations

G Troubleshooting Workflow for Quinine Stability Issues cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action cluster_outcome Outcome observe_issue Stability Issue Observed (e.g., discoloration, clumping, failed assay) check_storage Review Storage Conditions (Temp, Light, Humidity, Container) observe_issue->check_storage check_handling Review Handling Procedures (e.g., exposure time, solvent prep) observe_issue->check_handling correct_storage Implement Correct Storage (e.g., use desiccator, amber vials) check_storage->correct_storage refine_handling Refine Handling Protocols (e.g., prepare fresh solutions) check_handling->refine_handling reanalyze Re-analyze Sample correct_storage->reanalyze refine_handling->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for quinine stability issues.

G Experimental Workflow for Stability Testing cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion sample_prep Prepare Quinine HCl Dihydrate Samples (Solid and Solution) expose_samples Store Samples Under Defined Conditions sample_prep->expose_samples define_conditions Define Stability Conditions (Temp, Humidity, Light) define_conditions->expose_samples time_points Withdraw Samples at Pre-defined Time Points expose_samples->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_eval Evaluate Data (% Degradation, Impurity Profile) hplc_analysis->data_eval report_stability Report Stability Profile and Shelf-life data_eval->report_stability

Caption: Experimental workflow for stability testing.

References

Mitigating matrix effects in the analysis of quinine hydrochloride dihydrate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of quinine (B1679958) hydrochloride dihydrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the mitigation of matrix effects in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they affect the analysis of quinine in biological samples?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of quinine in biological samples like plasma, serum, or urine, these endogenous components (e.g., phospholipids, salts, proteins) can either suppress or enhance the quinine signal.[1][2] Ion suppression is the more common phenomenon and leads to a decreased analyte response, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1][2] Essentially, the matrix components compete with quinine for ionization in the MS source, leading to an underestimation of its true concentration.

Q2: I'm observing significant ion suppression for quinine in my plasma samples. What are the likely causes and how can I troubleshoot this?

A: Significant ion suppression in plasma samples is often caused by phospholipids, which are abundant in biological membranes and can co-extract with quinine.[4] Other potential causes include high concentrations of salts or other endogenous metabolites that co-elute with your analyte.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components before LC-MS/MS analysis.[1][4] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Optimize Chromatography: Adjust your chromatographic conditions to achieve better separation between quinine and the interfering matrix components.[1][2] This could involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient profile to shift the retention time of quinine away from the suppression zones.

  • Dilute the Sample: If the quinine concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for quinine will co-elute and experience similar matrix effects as the analyte. By using the peak area ratio of the analyte to the IS, the variability caused by ion suppression can be effectively compensated for.

  • Check for Contamination: Ensure that the ion source is clean, as contamination can exacerbate ion suppression.[1][6]

Q3: What is the best sample preparation technique to minimize matrix effects for quinine analysis?

A: The "best" technique depends on the specific requirements of your assay (e.g., required sensitivity, sample throughput) and the nature of the biological matrix. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing matrix components like phospholipids, often resulting in significant ion suppression.[4] It is suitable for high-throughput screening or when the analyte concentration is high.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning quinine into an organic solvent, leaving many polar interferences behind in the aqueous phase. The choice of extraction solvent and pH are critical for achieving good recovery and cleanliness.[7]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[4] It provides the cleanest extracts by utilizing specific interactions between the analyte and the solid phase material. This often leads to the lowest matrix effects and highest sensitivity.[8]

Q4: How can I quantitatively assess the matrix effect and recovery of my quinine extraction method?

A: You can quantitatively evaluate matrix effect (ME) and recovery (RE) using the following experimental approach:

Experimental Sets:

  • Set A (Neat Solution): Quinine standard prepared in the final reconstitution solvent.

  • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the quinine standard is added to the final extract.

  • Set C (Pre-extraction Spike): Quinine standard is added to the biological matrix before the extraction process.

Calculations:

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

This approach allows you to isolate the impact of the matrix on the analyte signal (Matrix Effect) from the efficiency of the extraction process itself (Recovery).[5]

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation methods for quinine and related compounds in biological matrices.

Table 1: Comparison of Recovery and Matrix Effect for Quinine Analysis

Sample Preparation MethodBiological MatrixRecovery (%)Matrix Effect (%) (Ion Suppression)LLOQ (ng/mL)Reference(s)
Solid-Phase ExtractionHuman Urine85 - 115Not explicitly stated, but high recovery suggests good cleanup0.78[9][10]
Solid-Phase ExtractionBlood Serum92.1Not explicitly stated, but high recovery suggests good cleanupNot Specified[8][11]
Solid-Phase ExtractionUrine101.8Not explicitly stated, but high recovery suggests good cleanupNot Specified[8][11]
Liquid-Liquid ExtractionPlasma76Not explicitly stated, but moderate recovery4[7][12]
Protein PrecipitationRat Plasma>85Assumed to be present, compensated by IS5[13][14]

Note: LLOQ (Lower Limit of Quantification) values are highly dependent on the sensitivity of the specific LC-MS/MS instrument used.

Detailed Experimental Protocols

Here are detailed methodologies for common sample preparation techniques used in the analysis of quinine.

Protein Precipitation (PPT) Protocol for Plasma/Serum

This protocol is a rapid method suitable for high-throughput analysis but may result in significant matrix effects.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled quinine)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine

This method provides a cleaner extract than PPT. Quinine, being a basic compound, is extracted at an alkaline pH.

Materials:

  • Plasma or urine sample (250 µL)

  • Internal Standard (IS) working solution

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent (e.g., Chloroform, Ethyl Acetate, or a mixture like Toluene-Butanol)

  • Glass extraction tubes (10 mL)

  • Mechanical shaker/rotator

  • Centrifuge

Procedure:

  • Pipette 250 µL of the sample into a 10 mL glass tube.

  • Add 10 µL of the IS working solution.

  • Add 1 mL of 1 M NaOH to basify the sample (to pH > 9). Vortex for 5 seconds.[7]

  • Add 5 mL of the extraction solvent.

  • Cap the tube and shake vigorously on a mechanical shaker for 20-30 minutes.[7]

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower layer if using chloroform, upper for others) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Plasma/Urine

SPE provides the cleanest extracts and is ideal for assays requiring high sensitivity. A C8 or C18 sorbent is commonly used for quinine.

Materials:

  • SPE cartridges (e.g., C8, 100 mg)

  • Plasma or urine sample

  • Internal Standard (IS) working solution

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • Buffer (e.g., 2% formic acid for sample pre-treatment, 5% ammonia (B1221849) in methanol for elution)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of the sample into a tube.

    • Add 20 µL of the IS working solution.

    • Add 500 µL of 2% formic acid, vortex to mix.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the quinine and IS with 1 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualized Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Fast, Less Clean lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Cleaner spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis High Matrix Effect lle->analysis Moderate Matrix Effect spe->analysis Low Matrix Effect data Data Acquisition & Processing analysis->data result Final Concentration data->result

Caption: General workflow for the analysis of quinine in biological samples.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies cluster_outcomes Expected Outcomes problem Problem: Ion Suppression Observed solution1 Improve Sample Cleanup (LLE or SPE) problem->solution1 Most Effective solution2 Optimize Chromatography problem->solution2 solution3 Use Stable Isotope-Labeled Internal Standard problem->solution3 Compensation solution4 Dilute Sample problem->solution4 If Concentration Allows outcome1 Reduced Matrix Effects solution1->outcome1 solution2->outcome1 outcome3 Accurate Quantification solution3->outcome3 solution4->outcome1 outcome2 Improved S/N Ratio outcome1->outcome2 outcome2->outcome3

Caption: Logical relationship for troubleshooting ion suppression.

matrix_effect_assessment set_a Set A: Analyte in Solvent calc_me Calculate Matrix Effect (B / A) * 100 set_a->calc_me set_b Set B: Post-Extraction Spike set_b->calc_me calc_re Calculate Recovery (C / B) * 100 set_b->calc_re set_c Set C: Pre-Extraction Spike set_c->calc_re

Caption: Workflow for the quantitative assessment of matrix effect and recovery.

References

Optimizing excitation and emission wavelengths for quinine hydrochloride dihydrate fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of quinine (B1679958) hydrochloride dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for quinine hydrochloride dihydrate?

A1: In a dilute acidic solution, such as 0.05 M sulfuric acid, this compound typically exhibits two primary excitation wavelengths at approximately 250 nm and 350 nm.[1][2][3][4][5] The corresponding emission maximum is consistently observed around 450 nm, regardless of which excitation wavelength is used.[1][2][3][4]

Q2: How does pH affect the fluorescence of quinine?

A2: The fluorescence of quinine is highly dependent on pH.[1][6] The fluorescence intensity is strongest in acidic solutions, with an optimal pH of approximately 3.7.[6][7] As the pH increases or decreases from this optimum, the fluorescence intensity will decrease. This is due to changes in the protonation state of the quinine molecule.[6] At very low pH, quinine exists as a diprotonated species, and as the pH increases, it transitions to a more fluorescent monoprotonated form.[6]

Q3: What is the effect of solvent on quinine fluorescence?

A3: The choice of solvent can significantly impact the fluorescence properties of quinine.[8][9] Generally, polar protic solvents tend to cause a more significant red shift (a shift to longer wavelengths) in the fluorescence emission spectrum compared to aprotic and non-polar solvents.[9] For consistent and optimal results, it is common practice to dissolve quinine in a dilute acid, such as 0.05 M or 0.1 M sulfuric acid.[2][3][10]

Q4: Why is my calibration curve for quinine fluorescence not linear at high concentrations?

A4: A non-linear calibration curve at higher concentrations is a common phenomenon known as the inner filter effect or concentration quenching.[1][6] When the concentration of quinine is too high, the solution absorbs a significant portion of the excitation light before it can reach the center of the cuvette where the emission is measured. Additionally, emitted fluorescence can be reabsorbed by other quinine molecules in the solution. To maintain a linear relationship between concentration and fluorescence intensity, it is crucial to work with dilute solutions where the absorbance is low (typically below 0.05).[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Fluorescence Signal Incorrect Wavelength Settings: Excitation and emission wavelengths are not set to the optimal values for quinine.Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.[2][3][4]
Incorrect pH: The pH of the solution is not in the optimal acidic range.Ensure the solvent is a dilute acid, such as 0.05 M H2SO4, to maintain an optimal pH.[1][2]
Sample Degradation: Quinine solutions can be sensitive to light and should be prepared fresh.[2]Prepare fresh quinine solutions daily and protect them from light by storing them in amber vials or wrapping them in aluminum foil.[2][10]
Presence of Quenching Agents: Contaminants in the solvent or sample, particularly halide ions like chloride (Cl-), can significantly reduce fluorescence intensity.[2][3][7]Use high-purity solvents and glassware. If quenching is suspected, consider purifying the sample or using a different solvent system. Avoid using quinine hydrochloride for preparing standards if chloride quenching is a concern.[11]
Inconsistent or Drifting Readings Temperature Fluctuations: Fluorescence intensity is sensitive to temperature changes. An increase in temperature generally leads to a decrease in fluorescence.[1][3]Allow samples to equilibrate to a constant room temperature before measurement. For high-precision work, use a temperature-controlled sample holder.
Instrument Instability: The light source or detector of the fluorometer may be unstable.Allow the instrument to warm up for the manufacturer-recommended time before taking measurements. Check the instrument's performance with a stable fluorescent standard.
Shift in Emission Wavelength Solvent Effects: Different solvents can cause shifts in the emission maximum.[9]Ensure that all samples and standards are prepared in the same solvent to allow for accurate comparison.
Presence of Interfering Substances: Other fluorescent compounds in the sample matrix may have overlapping emission spectra.Run a blank spectrum of the solvent and any other components of the sample matrix to check for background fluorescence. If interference is present, sample purification or the use of spectral deconvolution techniques may be necessary.

Quantitative Data Summary

The following table summarizes the typical excitation and emission wavelengths for quinine in commonly used acidic solvents.

Solvent Excitation Wavelength (λex) Emission Wavelength (λem) Quantum Yield (Φf)
0.05 M H2SO4~250 nm and ~350 nm[1][2][3]~450 nm[1][2][3]~0.55[3]
0.1 M H2SO4~347.73 nm[6]~447.07 nm[6]-
0.5 M H2SO4~347 nm[12]~448 nm[12]0.546[13]
0.1 M HClO4~347.5 nm[14]-0.60[14][15]
Water~322 nm[12]~450 nm[12]-

Experimental Protocols

1. Preparation of a Standard Quinine Solution (100 ppm):

  • Accurately weigh 120.7 mg of quinine sulfate (B86663) dihydrate (or 100.0 mg of quinine).[1][2]

  • Transfer the solid to a 1-liter volumetric flask.

  • Add approximately 50 mL of 1 M sulfuric acid and swirl to dissolve the solid completely.[1][2]

  • Dilute the solution to the 1-liter mark with deionized water.

  • Mix the solution thoroughly.

  • Store the stock solution in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).[2][10] This solution should be prepared fresh daily.[2]

2. Procedure for Determining Optimal Wavelengths and Measuring Fluorescence:

  • Prepare a dilute working solution of quinine (e.g., 1 ppm) by diluting the stock solution with 0.05 M sulfuric acid.

  • Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to 450 nm.

    • Scan the excitation wavelengths from approximately 200 nm to 400 nm.

    • Identify the wavelength(s) that give the maximum fluorescence intensity.

  • Emission Spectrum:

    • Set the excitation wavelength to one of the determined optima (e.g., 350 nm).

    • Scan the emission wavelengths from approximately 400 nm to 600 nm.

    • Identify the wavelength of maximum fluorescence emission.

  • Quantitative Measurement:

    • Set the excitation and emission wavelengths to the determined optima.

    • Measure the fluorescence intensity of a blank solution (0.05 M sulfuric acid).

    • Measure the fluorescence intensity of the quinine standards and samples.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Fluorescence Analysis cluster_data Data Processing stock Prepare 100 ppm Quinine Stock Solution dilute Prepare Serial Dilutions (Standards) & Sample in 0.05 M H2SO4 stock->dilute set_params Set Spectrofluorometer Parameters (λem = 450 nm for Excitation Scan) (λex = 350 nm for Emission Scan) dilute->set_params run_blank Measure Blank (0.05 M H2SO4) set_params->run_blank run_standards Measure Standards run_blank->run_standards run_sample Measure Sample run_standards->run_sample plot_cal Plot Calibration Curve (Fluorescence vs. Concentration) run_sample->plot_cal determine_conc Determine Sample Concentration plot_cal->determine_conc

Caption: Experimental workflow for quantitative analysis of quinine fluorescence.

Quinine_Fluorescence_Factors cluster_increase Factors that Increase Intensity cluster_decrease Factors that Decrease Intensity (Quenching) quinine Quinine Fluorescence Intensity acidic_ph Optimal Acidic pH (~3.7) acidic_ph->quinine Enhances high_conc High Concentration (Inner Filter Effect) high_conc->quinine Reduces halides Presence of Halide Ions (e.g., Cl-) halides->quinine Reduces temp Increased Temperature temp->quinine Reduces wrong_ph Non-Optimal pH wrong_ph->quinine Reduces

Caption: Key factors influencing quinine fluorescence intensity.

References

Validation & Comparative

A Comparative Guide to Quinine-Based Fluorescence Standards: Quinine Hydrochloride Dihydrate vs. Quinine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting a fluorescence standard, the choice between different salts of quinine (B1679958) can have significant implications for the accuracy and reliability of fluorescence measurements. This guide provides a detailed comparison of quinine hydrochloride dihydrate and quinine sulfate (B86663), two common forms of this widely used fluorophore.

While both compounds are utilized in fluorescence spectroscopy, quinine sulfate is the more extensively characterized and widely accepted standard. This preference is largely due to the potential for fluorescence quenching by chloride ions, a factor that can significantly impact the performance of this compound.

Performance Characteristics at a Glance

The following table summarizes the key fluorescence properties of quinine sulfate in acidic solution, the most common medium for its use as a standard. Due to a lack of extensive, publicly available experimental data for this compound as a fluorescence standard, its specific quantitative parameters are not well-established. However, the known quenching effect of chloride ions on quinine fluorescence is a critical consideration.

ParameterQuinine Sulfate DihydrateThis compound
Typical Solvent 0.05 M or 0.1 N H₂SO₄, 0.1 M HClO₄0.1 M HCl (based on solubility data)
Excitation Maxima (λex) ~250 nm and ~350 nm[1][2]Not well-documented
Emission Maximum (λem) ~450 nm - 461 nm[1][3]Not well-documented
Fluorescence Quantum Yield (Φf) ~0.55 in 0.05 M H₂SO₄[1]Expected to be lower than the sulfate salt due to chloride quenching[1]
Stability Stock solutions (0.1 mg/mL) in 0.105 M HClO₄ are stable for 3 months when stored in the dark. Working solutions (1 µg/mL) are stable for 1 month under the same conditions.[4]Stability as a fluorescence standard is not well-documented. A study on quinine dihydrochloride (B599025) in various intravenous solutions showed stability for at least 24 hours at room temperature under fluorescent light.[5]
Key Considerations Well-characterized and widely accepted as a fluorescence standard. Its fluorescence is sensitive to temperature and the specific acidic solvent used.[6]The presence of chloride ions is known to quench the fluorescence of quinine, potentially leading to inaccurate and unreliable measurements.[1] Limited availability of certified reference materials and detailed experimental data.

Experimental Protocols

Accurate and reproducible fluorescence measurements rely on meticulous sample preparation and standardized experimental procedures. Below are detailed protocols for the preparation of quinine sulfate as a fluorescence standard and a general method for fluorescence quantum yield determination.

Preparation of Quinine Sulfate Standard Solutions

This protocol is adapted from established methods for preparing quinine sulfate solutions for fluorescence spectroscopy.[2][7][8]

Materials:

  • Quinine sulfate dihydrate (high purity)

  • Sulfuric acid (H₂SO₄), concentrated

  • Perchloric acid (HClO₄), concentrated (for enhanced stability)[6]

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

Procedure:

  • Preparation of 0.1 N Sulfuric Acid: Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 900 mL of distilled water in a 1 L volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with distilled water.

  • Preparation of Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 100 mg of quinine sulfate dihydrate and transfer it to a 1 L volumetric flask. Dissolve the solid in a small amount of 0.1 N H₂SO₄ and then dilute to the mark with the same solvent. Store this solution in a dark, well-stoppered glass bottle.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution using 0.1 N H₂SO₄ to obtain the desired concentrations for your experiment. It is recommended to prepare fresh working solutions daily.[8]

Determination of Fluorescence Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard, such as quinine sulfate.

Experimental Workflow:

G Workflow for Relative Quantum Yield Determination prep_standard Prepare Standard Solution (e.g., Quinine Sulfate) measure_abs Measure Absorbance of Standard and Sample prep_standard->measure_abs prep_sample Prepare Sample Solution (Unknown) prep_sample->measure_abs measure_fluor Measure Fluorescence Spectra of Standard and Sample measure_abs->measure_fluor integrate_emission Integrate Emission Spectra measure_fluor->integrate_emission calculate_qy Calculate Quantum Yield integrate_emission->calculate_qy

Figure 1. A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample using a standard fluorophore.

Procedure:

  • Prepare Solutions: Prepare a solution of the standard (e.g., quinine sulfate in 0.1 N H₂SO₄) and the sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of both the standard and the sample solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" and "std" refer to the sample and the standard, respectively.

Discussion and Recommendations

The extensive characterization and historical use of quinine sulfate have solidified its position as a primary fluorescence standard. The availability of Standard Reference Materials (SRMs) from organizations like the National Institute of Standards and Technology (NIST) further enhances its reliability.[4]

Conversely, the use of this compound as a fluorescence standard is less common and not as well-documented. The primary concern is the quenching of quinine's fluorescence by chloride ions.[1] This phenomenon can lead to a significant reduction in fluorescence intensity and, consequently, an underestimation of the quantum yield. While the hydrochloride salt may be suitable for certain applications where the presence of chloride is unavoidable, it is crucial to be aware of and account for this quenching effect.

Logical Relationship of Factors Affecting Fluorescence Standard Choice:

G Decision Factors for Quinine Fluorescence Standard Selection cluster_quinine_sulfate Quinine Sulfate cluster_quinine_hydrochloride Quinine Hydrochloride qs_props Well-Characterized (Φf, λex, λem) choice Choice of Fluorescence Standard qs_props->choice qs_stability Established Stability qs_stability->choice qs_standard Widely Accepted Standard qs_standard->choice qs_drawback Solvent/Temperature Sensitive qs_drawback->choice qh_props Limited Data qh_props->choice qh_stability Less Documented qh_stability->choice qh_quenching Chloride Quenching qh_quenching->choice

Figure 2. A diagram illustrating the key factors influencing the choice between quinine sulfate and quinine hydrochloride as a fluorescence standard.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of quinine (B1679958) hydrochloride dihydrate. The following sections present a side-by-side analysis of key performance metrics, detailed experimental protocols, and a visual representation of the method validation workflow to aid in the selection of the most suitable analytical method for your research and development needs.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method is critical for achieving reliable and reproducible quantification of quinine. Below is a summary of two distinct validated methods, highlighting their chromatographic conditions and performance characteristics. Method 1 employs UV detection, a common and accessible technique, while Method 2 utilizes fluorescence detection for enhanced sensitivity.

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Fluorescence Detection
Column Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm)[1]C18 column (e.g., µBondapak C18, 10 µm, 100 mm x 8 mm)[2]
Mobile Phase Acetonitrile (B52724) and Buffer[1]Methanol (B129727), Acetonitrile, and 0.1 M Ammonium (B1175870) Acetate (B1210297) (45:15:40 v/v/v)[3]
Flow Rate 1.2 mL/min[1]1.0 mL/min[3]
Detection UV at 316 nm[1]Fluorescence (Excitation: 325 nm, Emission: 375 nm)[3][4][5]
Injection Volume 20 µL[1]50 µL[3]
Run Time 15 minutes[1]< 10 minutes[4][5]

Performance Characteristics

Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[6] The following table summarizes the key validation parameters for the two HPLC methods.

Validation ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Fluorescence Detection
Linearity Range 48.7 - 193.87 µg/mL[1][7]0.08 - 600.00 µg/mL[3]
Correlation Coefficient (R²) 0.9998[1][7]0.9999[3]
Accuracy (% Recovery) 99.4%[1][7]99.83 ± 0.92%[3]
Precision (% RSD) Not explicitly stated, but method described as precise[1][7]< 1.09%[3]
Limit of Detection (LOD) Not explicitly stated4.32 µg/mL[3]
Limit of Quantification (LOQ) Not explicitly stated13.09 µg/mL[3]
Specificity Method is stability-indicating and can separate quinine from its impurity, dihydroquinine.[1][7]The method is selective, with quinine being eluted without interference from other components in the extemporaneous suspension.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The protocols for the two compared HPLC methods are outlined below.

Method 1: RP-HPLC with UV Detection

This method is designed for the quantification of quinine and its related impurity, dihydroquinine, in pharmaceutical dosage forms.[1][7]

  • Instrumentation: A Shimadzu HPLC instrument equipped with a PDA detector and Lab solution software was used.[1]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution.[1]

    • Flow Rate: 1.2 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 35°C.[1]

    • Detection Wavelength: 316 nm.[1]

    • Run Time: 15 minutes.[1]

  • Standard and Sample Preparation:

    • Standard solutions of quinine sulfate (B86663) were prepared in a diluent to achieve concentrations within the linear range of 48.7-193.87 μg/mL.[1][7]

    • For sample preparation, a powder equivalent to a specific amount of the active ingredient is dissolved in the diluent, sonicated, and diluted to the final volume.[7]

Method 2: RP-HPLC with Fluorescence Detection

This stability-indicating method was developed for the determination of quinine sulfate in extemporaneous suspensions.[3]

  • Instrumentation: A standard HPLC system with a fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 column.[3]

    • Mobile Phase: A mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 50 µL.[3]

    • Detection: Fluorescence detection with excitation at 325 nm and emission at 375 nm.[3]

  • Standard and Sample Preparation:

    • A stock solution of quinine sulfate standard is prepared and diluted to obtain working standard solutions.

    • The sample from the extemporaneous suspension is accurately measured, diluted with the mobile phase, and filtered before injection.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring its suitability for the intended analytical purpose.

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity Initial Assessment linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq For quantitative methods robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability Pre-analysis check end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

References

A comparative study of the antimalarial efficacy of quinine hydrochloride dihydrate and artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy, mechanisms of action, and clinical outcomes of two cornerstone antimalarial agents.

In the global fight against malaria, a life-threatening disease caused by Plasmodium parasites, quinine (B1679958) and artemisinin (B1665778) have long been pivotal therapeutic agents. Quinine, a natural alkaloid derived from the cinchona tree, has been used for centuries, while artemisinin, extracted from the plant Artemisia annua, and its derivatives are the basis of modern combination therapies. This guide provides a detailed comparative study of the antimalarial efficacy of quinine hydrochloride dihydrate and artemisinin, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Quantitative Comparison

The in vitro susceptibility of Plasmodium falciparum to antimalarial drugs is a key indicator of their potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth.

DrugIC50 Range (nM)Parasite Strain(s)Reference
Quinine 30 - 100 (EC50)Culture-adapted isolates & standard clones[1]
64.4Fresh P. falciparum isolates[2][3]
Artemisinin & Derivatives 0.3 - 30 (EC50)Culture-adapted isolates & standard clones[1]
Dihydroartemisinin0.81 (for recrudescent infections)Fresh P. falciparum isolates[4]

Note: EC50 (half-maximal effective concentration) is used in some studies and is comparable to IC50 for the purpose of this comparison.

Artemisinin and its derivatives consistently demonstrate greater in vitro potency against P. falciparum than quinine, with lower IC50 values indicating that a lower concentration of the drug is required to inhibit parasite growth[1].

Clinical Efficacy: Parasite and Fever Clearance

The clinical efficacy of antimalarial drugs is assessed through various parameters, including parasite clearance time (PCT) and fever clearance time (FCT). These metrics measure how quickly the parasites are cleared from the bloodstream and the time it takes for the patient's fever to resolve.

ParameterQuinineArtemisinin Derivatives (Artesunate/Artemether)Key FindingsReferences
Parasite Clearance Time (PCT) Slower clearance observed in several studies.Generally faster clearance compared to quinine.Artemether showed a shorter PCT than quinine in both children and adults[5]. Artesunate also reduced PCT compared to quinine[5]. However, some studies found no statistically significant difference[6].[5][6]
Fever Clearance Time (FCT) Variable, with some studies showing slower clearance.Often faster fever clearance.Some studies show artemisinin derivatives clear fever faster than quinine, while others report no significant difference[6].[6]
Mortality in Severe Malaria Higher mortality rates in some studies.Significantly reduced mortality compared to quinine.Artesunate significantly reduced the risk of mortality in both children and adults with severe malaria compared to quinine[5].[5]

Mechanisms of Action: Different Strategies to Kill the Parasite

Quinine and artemisinin employ distinct mechanisms to exert their antimalarial effects.

Quinine's Mechanism of Action:

Quinine's primary mode of action is the disruption of heme detoxification in the malaria parasite. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this process, leading to the accumulation of toxic heme, which ultimately kills the parasite[7].

G cluster_rbc Infected Red Blood Cell cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion by Parasite Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Polymerization Quinine Quinine Quinine->Heme_Polymerase Inhibits

Figure 1: Mechanism of Action of Quinine.

Artemisinin's Mechanism of Action:

The mechanism of artemisinin is more complex and is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by heme iron within the parasite. This activation generates highly reactive oxygen species (ROS) and carbon-centered radicals. These reactive intermediates then damage a wide range of parasite proteins and other biomolecules, leading to widespread cellular damage and parasite death.

G cluster_parasite Malaria Parasite Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Radicals) Artemisinin->Activated_Artemisinin Activation Parasite_Proteins Parasite Proteins Activated_Artemisinin->Parasite_Proteins Alkylation & Oxidation Cellular_Damage Widespread Cellular Damage Parasite_Proteins->Cellular_Damage Leads to Parasite_Death Parasite Death Cellular_Damage->Parasite_Death Heme Heme (from Hemoglobin digestion) Heme->Activated_Artemisinin

Figure 2: Mechanism of Action of Artemisinin.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to ensure the reliability and reproducibility of the findings.

In Vitro Drug Susceptibility Testing (WHO Microtest):

The World Health Organization (WHO) standardized microtest is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

G cluster_workflow WHO In Vitro Microtest Workflow A Prepare drug-coated microtiter plates with serial dilutions of Quinine and Artemisinin. D Add the parasitized red blood cell suspension to the drug-coated plates. A->D B Collect fresh parasitized blood sample from a patient with falciparum malaria. C Wash and resuspend red blood cells in culture medium. B->C C->D E Incubate plates for 24-48 hours under controlled atmospheric conditions. D->E F Prepare thick blood smears from each well. E->F G Stain smears and examine microscopically to determine the number of schizonts per 200-500 white blood cells. F->G H Calculate the IC50 value by plotting parasite growth inhibition against drug concentration. G->H

Figure 3: WHO In Vitro Microtest Workflow.

In Vivo Parasite Clearance Time Measurement:

The in vivo efficacy of antimalarial drugs is often determined by measuring the parasite clearance time in patients with malaria.

G cluster_workflow Parasite Clearance Time (PCT) Measurement Workflow A Recruit patients with uncomplicated falciparum malaria. B Administer a standardized course of Quinine or an Artemisinin-based combination therapy. A->B C Collect thick and thin blood smears at regular intervals (e.g., every 6-12 hours) until two consecutive smears are negative. B->C D Stain blood smears and determine parasite density (parasites per microliter of blood) by microscopy. C->D E Plot the natural logarithm of parasite density against time. D->E F Calculate the parasite clearance half-life and the overall parasite clearance time from the slope of the log-linear portion of the curve. E->F

Figure 4: Parasite Clearance Time Measurement Workflow.

Drug Resistance

A critical factor in the long-term efficacy of any antimalarial drug is the potential for the parasite to develop resistance.

  • Quinine Resistance: Resistance to quinine has been reported in various malaria-endemic regions, although it is generally considered to be less widespread and of a lower grade compared to chloroquine (B1663885) resistance.

  • Artemisinin Resistance: The emergence of artemisinin-resistant P. falciparum in Southeast Asia is a major public health concern. This resistance is characterized by delayed parasite clearance following treatment with artemisinin-based combination therapies (ACTs). Worryingly, there is evidence of co-resistance emerging, where parasites show reduced susceptibility to both artemisinin and quinine[8].

Conclusion

Both quinine and artemisinin are indispensable tools in the management of malaria. Artemisinin and its derivatives exhibit superior in vitro potency and, in many clinical settings, lead to faster parasite and fever clearance, as well as reduced mortality in severe malaria compared to quinine[5]. The distinct mechanisms of action of these two drug classes provide a basis for their use in combination therapies to enhance efficacy and potentially delay the development of resistance. However, the growing threat of artemisinin resistance underscores the urgent need for continued surveillance, the development of new antimalarial agents, and the strategic deployment of existing therapies to preserve their effectiveness. This comparative guide highlights the critical data and experimental frameworks necessary for the ongoing research and development efforts in the fight against malaria.

References

Assessing the Potential Cross-Reactivity of Quinine Hydrochloride Dihydrate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of quinine (B1679958) hydrochloride dihydrate in various immunoassays. Understanding the specificity of an immunoassay is critical for the accurate quantification of target analytes and for avoiding misinterpretation of results due to interference from structurally related compounds. This document summarizes available data on quinine's cross-reactivity, offers detailed experimental protocols for its assessment, and provides visual aids to understand the principles and workflows involved.

Executive Summary

Quinine, a primary alkaloid from cinchona bark, shares structural similarities with other cinchona alkaloids, most notably its diastereomer quinidine (B1679956). This structural resemblance presents a potential for cross-reactivity in immunoassays designed for either compound. The degree of cross-reactivity is highly dependent on the specificity of the antibodies used in a particular assay. This guide compiles available data, though it is important to note that comprehensive quantitative cross-reactivity data for quinine across a wide range of commercially available immunoassays is not extensively published. The findings suggest that while many modern quinidine immunoassays exhibit high specificity, the potential for interference from quinine, especially at high concentrations, cannot be entirely dismissed.

Data on Cross-Reactivity of Quinine and Related Compounds

The following table summarizes the available data on the cross-reactivity of quinine hydrochloride dihydrate and other cinchona alkaloids in different immunoassays. It is important to note that much of the publicly available data is qualitative or semi-quantitative.

Immunoassay TargetAssay Type/PlatformCompound TestedConcentration TestedObserved Cross-Reactivity (%)Source
Quinidine TDx and AxSYM analyzersQuinineUp to 250 µg/mLNo cross-reactivity observed[1]
Quinine> 250 µg/mLSmall, unspecified cross-reactivity[1]
Quinine Magnetizable Solid-Phase FluoroimmunoassayQuinidineTherapeutic concentrationsNo interference observed[2]
Amodiaquine (B18356) Indirect Competitive ELISA (icELISA)Other antimalarialsNot specified< 0.1%[1]

Note: The term "small cross-reactivity" is as stated in the source and lacks a specific percentage. Researchers should be cautious when interpreting results where high concentrations of quinine may be present in samples tested for quinidine.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of this compound in a specific immunoassay, a well-designed experimental protocol is essential. Below are detailed methodologies for two common immunoassay formats suitable for small molecule analysis.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of quinine and its potential cross-reactants, from which the percent cross-reactivity can be calculated.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., quinine-protein conjugate)

  • Primary antibody specific to the target analyte

  • This compound standard

  • Potential cross-reactants (e.g., quinidine, cinchonine, cinchonidine)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the quinine standard and each potential cross-reactant. In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or cross-reactant for 1 hour at room temperature.

  • Addition to Plate: Transfer the antibody-analyte mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the quinine standard and each cross-reactant.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for quinine and each cross-reactant from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Quinine / IC50 of Cross-reactant) x 100

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique that is well-suited for the rapid and quantitative analysis of small molecules.

Materials:

  • Fluorescence polarization reader

  • Black microtiter plates (e.g., 96- or 384-well)

  • Antibody specific to the target analyte

  • Fluorescently labeled tracer (e.g., fluorescein-quinine conjugate)

  • This compound standard

  • Potential cross-reactants

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare solutions of the antibody, fluorescent tracer, quinine standard, and potential cross-reactants in the assay buffer at their optimal concentrations.

  • Assay Setup: In the wells of a black microtiter plate, add a fixed amount of the antibody and the fluorescent tracer.

  • Competitive Binding: Add varying concentrations of the quinine standard or the potential cross-reactants to the wells. Include control wells with no competing ligand (maximum polarization) and wells with tracer only (minimum polarization).

  • Incubation: Incubate the plate for a specified time at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a fluorescence polarization reader.

Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the concentration for the quinine standard and each cross-reactant.

  • Determine the IC50 value for quinine and each cross-reactant from their respective competition curves.

  • Calculate the percent cross-reactivity using the same formula as for the ELISA.

Visualizing Immunoassay Principles and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

CrossReactivity cluster_0 High Specificity cluster_1 Cross-Reactivity Target Analyte Target Analyte Antibody Antibody Target Analyte->Antibody Binds Structurally Similar Compound Structurally Similar Compound Structurally Similar Compound->Antibody Does Not Bind Target Analyte_2 Target Analyte Antibody_2 Antibody Target Analyte_2->Antibody_2 Binds Structurally Similar Compound_2 Structurally Similar Compound Structurally Similar Compound_2->Antibody_2 Binds

Caption: Principle of immunoassay specificity and cross-reactivity.

ImmunoassayWorkflow cluster_workflow Cross-Reactivity Assessment Workflow Start Start Prepare Reagents Prepare Standards, Cross-Reactants, Antibody & Tracer/Conjugate Start->Prepare Reagents Assay Incubation Perform Competitive Binding Reaction Prepare Reagents->Assay Incubation Signal Detection Measure Signal (Absorbance/Fluorescence) Assay Incubation->Signal Detection Data Analysis Generate Dose-Response Curves & Calculate IC50 Signal Detection->Data Analysis Calculate Cross-Reactivity Calculate % Cross-Reactivity Data Analysis->Calculate Cross-Reactivity End End Calculate Cross-Reactivity->End

Caption: General experimental workflow for assessing cross-reactivity.

Conclusion

The potential for cross-reactivity of this compound in immunoassays is a critical consideration for researchers and drug development professionals. While some immunoassays demonstrate high specificity, the structural similarity between quinine and its diastereomer quinidine, as well as other cinchona alkaloids, necessitates careful validation of any immunoassay intended for their specific quantification. The experimental protocols provided in this guide offer a framework for conducting such validation studies. The limited availability of comprehensive, quantitative public data highlights the importance of performing in-house cross-reactivity assessments to ensure the accuracy and reliability of immunoassay results.

References

Assessing the Purity of Quinine Hydrochloride Dihydrate: A Comparative Guide to DSC, HPLC, and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like quinine (B1679958) hydrochloride dihydrate, ensuring high purity is paramount for safety and efficacy. This guide provides a comparative overview of three common analytical techniques for purity assessment: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Titration. We will delve into the experimental protocols for each method, present a comparison of their performance, and provide a visual workflow to aid in understanding the analytical process.

Method Comparison

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required precision, and the developmental stage of the drug. Below is a summary of the key performance characteristics of DSC, HPLC, and titration for the purity assessment of quinine hydrochloride dihydrate.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Titration
Principle Based on the Van't Hoff law of melting point depression caused by impurities.[1][2]Separation of the main component from impurities based on differential partitioning between a mobile and stationary phase.[3][4]Quantifies the substance by reacting it with a standardized solution of a reagent.[5]
Typical Purity Range 98.5% - 100%[2][6]Detects and quantifies impurities at very low levels (>0.01%).Generally suitable for high purity samples (>98%).[7]
Specificity Non-specific; measures the total mole fraction of soluble impurities.[1]Highly specific; can separate and quantify individual impurities.[4]Can be non-specific if impurities react with the titrant.
Sample Throughput Low to medium.High.Medium.
Instrumentation DSC instrument.HPLC system with a suitable detector (e.g., UV, Fluorescence).[4][8]Burette, pH meter, or potentiometer.
Advantages Absolute method, does not require a reference standard for the impurity.[6] Fast analysis time for a single sample.[2]High sensitivity and specificity for a wide range of impurities.Cost-effective and relatively simple instrumentation.
Limitations Not suitable for amorphous substances, compounds that decompose on melting, or for detecting insoluble impurities.[2][6]Requires reference standards for impurity identification and quantification. Method development can be time-consuming.Lower sensitivity and specificity compared to HPLC.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following sections outline the methodologies for each of the discussed analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC determines purity by measuring the heat flow to a sample as a function of temperature. The presence of impurities broadens the melting peak and lowers the melting point, which can be used to calculate the mole fraction of the impurity using the Van't Hoff equation.[9]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean DSC pan.

  • Instrument Setup:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the heating rate to a slow scan rate, typically between 0.5 to 2 °C/min, to ensure thermal equilibrium.

    • Establish the temperature program to scan through the melting range of this compound (the melting point is around 115-125 °C).

  • Data Acquisition: Heat the sample and record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm.

    • Use the instrument's software to perform a purity analysis based on the shape of the melting peak. The software typically applies the Van't Hoff equation to calculate the mole percent purity.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a mixture, allowing for the detection and quantification of impurities.

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (UV or fluorescence detector is appropriate for quinine).[4][8]

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for quinine analysis consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4] The exact ratio and pH should be optimized for the specific column and impurities.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., a mixture of the mobile phase components). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the same solvent as the standard solution to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[4][10]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Detection:

      • UV detection at a wavelength where quinine has strong absorbance (e.g., around 235 nm or 330 nm).[10]

      • Fluorescence detection with excitation at approximately 325 nm and emission at 375 nm for higher sensitivity and specificity.[8]

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to quinine and any impurities based on their retention times.

    • Calculate the percentage purity by comparing the peak area of the main component in the sample to the total area of all peaks (area normalization method) or by using a calibration curve generated from the reference standards.

Titration

Titrimetric analysis is a classic chemical method that can be used for the assay of quinine hydrochloride. A common approach is a non-aqueous acid-base titration.[5][11]

Instrumentation: A burette, a beaker, and a magnetic stirrer. A potentiometer may be used for potentiometric titration to determine the endpoint more accurately.[11]

Procedure:

  • Sample Preparation: Accurately weigh about 150 mg of the this compound sample.[5]

  • Solvent: Dissolve the sample in a suitable non-aqueous solvent, such as a mixture of acetic anhydride (B1165640) and glacial acetic acid.[11]

  • Titrant: Use a standardized solution of a strong acid in a non-aqueous solvent, such as 0.1 N perchloric acid in glacial acetic acid.[5][11]

  • Indicator/Endpoint Detection:

    • Visual Indicator: Add a few drops of a suitable indicator, such as crystal violet or malachite green, and titrate until the color changes at the endpoint.[5]

    • Potentiometric Endpoint: Immerse a suitable electrode pair into the sample solution and titrate with the perchloric acid solution. The endpoint is determined by the point of maximum inflection on the titration curve.[11]

  • Calculation: Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the weight of the sample taken. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of quinine hydrochloride.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using the three described methods.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_sample Sample Preparation cluster_dsc DSC Method cluster_hplc HPLC Method cluster_titration Titration Method Sample Quinine Hydrochloride Dihydrate Sample DSC_Prep Weigh 1-3 mg Sample->DSC_Prep HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep Titr_Prep Dissolve in Non-aqueous Solvent Sample->Titr_Prep DSC_Analysis Heat in DSC (e.g., 0.5-2 °C/min) DSC_Prep->DSC_Analysis DSC_Data Analyze Melting Endotherm DSC_Analysis->DSC_Data DSC_Result Purity (%) DSC_Data->DSC_Result HPLC_Analysis Inject into HPLC System HPLC_Prep->HPLC_Analysis HPLC_Data Integrate Peak Areas HPLC_Analysis->HPLC_Data HPLC_Result Purity (%) HPLC_Data->HPLC_Result Titr_Analysis Titrate with Standardized Acid Titr_Prep->Titr_Analysis Titr_Data Determine Endpoint Titr_Analysis->Titr_Data Titr_Result Purity (%) Titr_Data->Titr_Result

Caption: Workflow for purity analysis of this compound.

References

A Comparative Analysis of the Crystal Forms of Quinine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystalline form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and formulation development. This guide provides a comparative analysis of the crystal forms of common quinine (B1679958) salts, supported by experimental data and detailed methodologies.

Quinine, a primary antimalarial drug, is commonly formulated as various salts to enhance its aqueous solubility. The most prevalent salts include sulphate and hydrochloride. However, the existence of different polymorphic and solvatomorphic forms of these salts introduces complexity in their handling and formulation. This guide will delve into the characteristics of different crystal forms of quinine sulphate and quinine hydrochloride, offering a side-by-side comparison to aid in the selection of the most suitable form for a given application.

Comparative Physicochemical Properties

The selection of a specific salt and its crystal form is a critical decision in drug development. The following tables summarize the key physicochemical properties of different crystal forms of quinine sulphate and provide a comparison with quinine hydrochloride.

Table 1: Thermal Characteristics of Quinine Sulphate Crystal Forms [1][2]

Crystal FormMelting Point (°C)Enthalpy of Fusion (J/g)Thermal Events
Form O (Commercial) 209.820.0Broad endotherm followed by sharp melting
Form IL (Low melting) 154.41.79Solid-solid transition to Form IH
Form IH (High melting) 203.548.0Sharp melting endotherm
Form IIL (Low melting) 144.758.2Solid-solid transition to Form IIH
Form IIH (High melting) 214.5117.1Sharp melting endotherm
Form III (Pentanol solvate) 129.6 (desolvation), 206.7 (melting)42.2 (desolvation), 22.0 (melting)Desolvation followed by melting
Form IV (tert-Amyl alcohol solvate) 103.3 (desolvation), 207.5 (melting)15.6 (desolvation), 24.5 (melting)Desolvation followed by melting

Table 2: Solubility and Enthalpy of Solution of Quinine Sulphate Crystal Forms [1]

Crystal FormMolar Enthalpy of Solution (kJ/mol) at 37°CSolubility (mg/mL) in Phosphate (B84403) Buffer (pH 7.0) at 37°C
Form O 30.5 ± 1.20.85 ± 0.03
Form IH 28.9 ± 0.91.05 ± 0.02
Form IIH 29.8 ± 1.10.92 ± 0.04
Form IV 25.4 ± 0.81.55 ± 0.05

Table 3: Comparative Properties of Quinine Sulphate and Quinine Hydrochloride

PropertyQuinine SulphateQuinine Hydrochloride
Common Crystal Form Dihydrate, various polymorphs and solvates[1][2]Dihydrate[3][4]
Aqueous Solubility Slightly soluble[5]Soluble[4]
Bioavailability No statistically significant difference compared to hydrochloride[6][7]No statistically significant difference compared to sulphate[6][7]
Stability Can be sensitive to light[8]Can effloresce in warm air[4]

Experimental Protocols

The characterization of different crystal forms of quinine salts relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Preparation of Quinine Sulphate Polymorphs and Solvates

Different crystal forms of quinine sulphate can be obtained by recrystallization from various solvents[1][2]:

  • Form I: Slow recrystallization from n-propanol.

  • Form II: Slow recrystallization from isobutyl alcohol.

  • Form III: Recrystallization from n-pentanol.

  • Form IV: Crystallization from tert-amyl alcohol.

The general procedure involves dissolving quinine sulphate in a minimum amount of the respective solvent near its boiling point, followed by slow cooling to room temperature and allowing crystallization over several days. The resulting crystals are then isolated by filtration and dried.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the crystal forms, such as melting point and enthalpy of fusion[1][9].

  • Instrument: DSC Q20, TA Instruments or equivalent.

  • Calibration: Calibrate for temperature and heat flow using indium as a standard.

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into an aluminum pan.

  • Heating Rate: A typical heating rate is 2°C/min to 10°C/min.

  • Temperature Range: Scan from ambient temperature to a temperature above the melting point of the substance (e.g., 25°C to 250°C).

  • Atmosphere: Under a nitrogen purge (e.g., 50 mL/min).

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and to quantify the amount of solvent in solvates[1][9].

  • Instrument: TGA, Mettler, Stare SW 9.00 or equivalent.

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into an aluminum pan.

  • Heating Rate: A typical heating rate is 10°C/min.

  • Atmosphere: Under a nitrogen purge (e.g., 50 mL/min).

  • Analysis: The mass loss as a function of temperature is recorded.

X-Ray Powder Diffraction (XRPD)

XRPD is a crucial technique for identifying and differentiating crystal lattices of various polymorphic forms[1][2].

  • Instrument: X-Ray diffractometer (e.g., XPERT-PRO, PANalytical).

  • Radiation Source: Cu Kα radiation.

  • Instrument Settings:

    • Voltage: 35 kV

    • Current: 20 mA

    • Angular Range (2θ): 5° to 40°

    • Divergence Slit: 1°

    • Receiving Slit: 0.15 mm

  • Sample Preparation: The sample is finely powdered and mounted on a sample holder.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify differences in the vibrational modes of molecules within different crystal structures, which can indicate polymorphism[10][11][12].

  • Instrument: FT-IR spectrometer (e.g., Spectrum RXI, Perkin Elmer).

  • Spectral Range: 4000 cm-1 to 400 cm-1.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing 1-2 mg of the sample with approximately 50 mg of dry KBr and compressing the mixture into a disc.

Solubility Studies

Determining the solubility of different crystal forms is essential for predicting their in vivo dissolution and absorption[1].

  • Method: An excess amount of the quinine salt crystal form is added to a phosphate buffer (e.g., pH 7.0).

  • Procedure: The suspension is shaken in a water bath shaker at a constant temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium.

  • Analysis: Samples are withdrawn at intervals, filtered through a 0.45 µm membrane filter, and the concentration of dissolved quinine is determined using a suitable analytical method such as fluorometry or high-performance liquid chromatography (HPLC).

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Crystal Form Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation QuinineSulphate Quinine Sulphate Recrystallization Recrystallization from different solvents QuinineSulphate->Recrystallization Polymorphs Polymorphs & Solvates Recrystallization->Polymorphs DSC DSC Polymorphs->DSC TGA TGA Polymorphs->TGA XRPD XRPD Polymorphs->XRPD FTIR FT-IR Polymorphs->FTIR Solubility Solubility Studies Polymorphs->Solubility Bioavailability Bioavailability/ In Vivo Activity Solubility->Bioavailability

Figure 1. Workflow for the preparation and evaluation of quinine salt crystal forms.

Thermodynamic_Relationships cluster_form1 Form I cluster_form2 Form II cluster_solvates Solvates Form1L Form IL (Metastable) Form1H Form IH (Stable) Form1L->Form1H Monotropic (Solid-Solid Transition) Form2L Form IIL (Metastable) Form2H Form IIH (Stable) Form2L->Form2H Enantiotropic (Solid-Solid Transition) Form3 Form III (Pentanol Solvate) FormO Form O (Anhydrous) Form3->FormO Desolvation Form4 Form IV (tert-Amyl Alcohol Solvate) Form4->FormO Desolvation

Figure 2. Thermodynamic relationships between different crystal forms of quinine sulphate.

Conclusion

The choice of a particular salt and crystal form of quinine has significant implications for its therapeutic efficacy and manufacturability. This guide highlights that while quinine sulphate exists in multiple polymorphic and solvatomorphic forms with varying physicochemical properties, its bioavailability is comparable to that of quinine hydrochloride. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the screening and characterization of different solid-state forms of quinine salts. A thorough understanding and control of the crystalline form are crucial for ensuring consistent product quality and performance. Further research into the crystal forms of other quinine salts, such as the bisulphate and gluconate, would provide a more complete picture for formulation scientists.

References

Evaluating the In Vitro Cytotoxicity of Quinine Hydrochloride Dihydrate Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of quinine (B1679958) hydrochloride dihydrate on various cancer cell lines. While direct comparative studies on quinine hydrochloride dihydrate against a broad spectrum of chemotherapeutic agents are limited, this document synthesizes available data for quinine and its derivatives to offer insights into its potential as an anticancer agent. The information is benchmarked against standard chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) to provide a frame of reference for its potency.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the viability of 50% of a cell population in vitro.[1] The following table summarizes the available IC50 values for quinine and standard chemotherapeutic agents across several human cancer cell lines. It is important to note that much of the available literature refers to "quinine" without specifying the salt form. The data presented here for quinine should be considered representative, with the acknowledgment that variations may exist for this compound.

Cell LineCancer TypeCompoundIC50 (µM)Incubation TimeReference
HeLa Cervical CancerQuinine~100-200 (estimated)48h[2][3][4]
Doxorubicin~0.1-1.048h[5]
Cisplatin~5-2048h[6][7]
A549 Lung CancerQuinine~100-200 (estimated)48h[2][3][4]
Doxorubicin~0.1-0.548h[8]
Cisplatin~10-3048h[9]
MCF-7 Breast CancerQuinine>10072h[10]
Doxorubicin~0.5-2.048h[5][11]
Cisplatin~10-4048h[12]
HepG2 Liver CancerQuinineNot Available-
Doxorubicin~0.5-5.048h[13]
Cisplatin~5-2548h[12]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[12] The values presented are approximate ranges derived from the available literature.

Experimental Protocols

The most common method used to determine in vitro cytotoxicity in the cited studies is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with compounds B->D C Prepare serial dilutions of test compounds C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J K Determine IC50 values J->K

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Mechanism of Action and Signaling Pathways

Quinine and its derivatives have been shown to induce cytotoxicity in cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

TRAF6-AKT Signaling Pathway

A key signaling pathway implicated in the anticancer effects of quinine is the TRAF6-AKT pathway.[2][3][4] Tumor necrosis factor receptor-associated factor 6 (TRAF6) is an E3 ubiquitin ligase that can activate protein kinase B (AKT), a central regulator of cell survival and proliferation.[2][3][4] Quinine has been shown to bind to TRAF6, inhibiting its interaction with AKT.[3][4] This inhibition prevents the phosphorylation and subsequent activation of AKT, leading to a cascade of events that promote apoptosis.[2][3][4]

Specifically, the inhibition of AKT signaling by quinine leads to:

  • Downregulation of anti-apoptotic proteins: The expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) is decreased.[2][3][4]

  • Upregulation of pro-apoptotic proteins: The expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax) is increased.[2][3][4]

This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

TRAF6_AKT_Pathway cluster_pathway Quinine's Effect on TRAF6-AKT Signaling Quinine Quinine TRAF6 TRAF6 Quinine->TRAF6 Inhibits AKT AKT TRAF6->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Quinine inhibits the TRAF6-AKT pathway, promoting apoptosis.

Other Potential Mechanisms

In addition to the TRAF6-AKT pathway, other mechanisms may contribute to the cytotoxic effects of quinine:

  • Potassium Channel Blocker: Quinine is known to be a potassium channel blocker.[14][15] The modulation of ion channels can disrupt cellular homeostasis and contribute to cell death.

  • Modulation of Drug Distribution: Studies have shown that quinine can alter the intracellular distribution of other drugs, such as doxorubicin, potentially overcoming multidrug resistance.[14] This suggests that quinine may influence cellular transport mechanisms.

  • Induction of Cell Differentiation: In some cancer cell lines, such as MCF-7, quinine has been observed to promote cell differentiation, a process that can lead to a less malignant phenotype.[10]

Conclusion

The available in vitro data suggests that quinine possesses cytotoxic activity against a range of cancer cell lines, albeit at concentrations generally higher than those of standard chemotherapeutic agents like doxorubicin and cisplatin. Its mechanism of action appears to be multifactorial, with a significant role for the inhibition of the TRAF6-AKT signaling pathway, leading to the induction of apoptosis. Further research is warranted to fully elucidate the anticancer potential of this compound, including direct comparative studies against a broader panel of cancer cell lines and standard drugs, as well as in vivo efficacy studies. The ability of quinine to modulate drug resistance and induce cell differentiation also presents intriguing avenues for its potential use in combination therapies.

References

A Comparative Analysis of the Bitter Taste Profile of Quinine Hydrochloride Dihydrate and Other Bitter Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bitter taste profile of quinine (B1679958) hydrochloride dihydrate against other common bitter compounds. The information presented is supported by experimental data from sensory panel evaluations and in vitro assays, offering a comprehensive resource for taste assessment and taste masking research.

Introduction to Bitter Taste Perception

Bitterness is a primary taste sensation mediated by a family of G protein-coupled receptors known as taste receptor type 2 (TAS2Rs or T2Rs).[1][2] In humans, approximately 25 different TAS2Rs are responsible for detecting the vast array of structurally diverse bitter substances, which often serve as a warning signal against ingesting potentially toxic compounds.[3] Quinine, an alkaloid originally derived from the cinchona tree, is a classic bitter compound and is frequently used as a reference standard in sensory and scientific studies.[4][5][6] Understanding the specific taste profiles of bitter compounds, including their detection thresholds and receptor activation patterns, is crucial for the development of palatable pharmaceuticals and functional foods.

Quinine hydrochloride dihydrate is known to be a promiscuous agonist, meaning it activates multiple TAS2Rs, including T2R4, T2R7, T2R10, T2R39, and T2R46.[7][8][9] This broad activation profile contributes to its characteristic and potent bitter taste. This guide compares its properties with other compounds that may exhibit more selective receptor interactions.

Quantitative Comparison of Bitter Compounds

The following tables summarize key quantitative data for this compound and other selected bitter compounds, including their sensory detection thresholds and their potency in activating specific bitter taste receptors (TAS2Rs) in vitro.

Table 1: Sensory Detection Thresholds

The detection threshold is the minimum concentration of a substance that can be perceived by human taste.[4] Thresholds for bitter compounds are typically much lower than for other tastes like sweet or salty, which is an evolutionary advantage for detecting potentially harmful substances at low concentrations.[4][10]

CompoundDetection Threshold (mM)Compound Type
Quinine 0.008 Alkaloid
Strychnine0.0001Alkaloid
CaffeineVaries (approx. 0.1-1.0)Alkaloid
Phenylthiocarbamide (PTC)Varies (genetic)Thioamide
(-)-EpicatechinVariesFlavonoid (Polyphenol)
Sucrose20Carbohydrate (Sweet)
Sodium Chloride (NaCl)10Salt
Citric Acid2Acid (Sour)

Data compiled from multiple sources.[10]

Table 2: In Vitro Receptor Activation (EC50 Values)

The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and the maximum response in a cell-based assay. It is a common measure of a compound's potency. Different bitter compounds activate distinct combinations of the 25 human TAS2Rs.[11][12]

CompoundTarget Receptor(s)EC50 (µM)
Quinine T2R4, T2R7, T2R10, T2R14, T2R39, T2R46 (and others)Varies by receptor
Pentagalloylglucose (PGG)TAS2R5, TAS2R391.3 (TAS2R5), 29.5 (TAS2R39)
(-)-EpicatechinTAS2R4, TAS2R5, TAS2R39125 (TAS2R4), 20.3 (TAS2R5), 108 (TAS2R39)
Malvidin-3-glucosideTAS2R71.8
Procyanidin Trimer C2TAS2R513.2

Data sourced from studies on phenolic compounds.[11][12][13]

Experimental Protocols

The data presented in this guide are derived from established methodologies in sensory science and molecular pharmacology. Below are detailed protocols for two key experimental approaches.

Sensory Panel Evaluation for Detection Threshold

This protocol outlines a standard method for determining the taste detection threshold of a bitter compound using a trained human sensory panel.

Objective: To determine the lowest concentration of a bitter compound that is perceivable to a human taster.

Materials:

  • Test compound (e.g., quinine hydrochloride)

  • Deionized water

  • Glassware for serial dilutions

  • Presentation cups, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Panelist Selection: Recruit 15-30 panelists who have been screened for their ability to detect basic tastes and are free from sensory impairments.

  • Solution Preparation: Prepare a series of solutions of the test compound by serial dilution in deionized water. Concentrations should span the expected threshold range. A blank (deionized water) is also included.

  • Testing Method (Triangle Test):

    • Present panelists with three coded samples, where two are identical (either both blanks or both the test compound at a specific concentration) and one is different.[14][15]

    • Ask panelists to identify the "odd" or different sample.

    • The test is conducted for each concentration level, with the order of presentation randomized among panelists.

  • Data Collection: Panelists record their choice for each set of three samples. A forced-choice method is typically used.

  • Analysis: The detection threshold is statistically determined as the concentration at which a significant portion of the panel (typically 50%) can correctly identify the different sample.

In Vitro Cell-Based Assay for Receptor Activation (EC50 Determination)

This protocol describes a common high-throughput method for measuring the activation of specific bitter taste receptors by a compound.[16][17]

Objective: To quantify the potency (EC50) of a bitter compound on a specific human bitter taste receptor (TAS2R).

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression vector containing the gene for a specific human TAS2R

  • Transfection reagent

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compound (e.g., quinine hydrochloride)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect the cells with the plasmid DNA containing the TAS2R gene of interest. Also include a control group of cells transfected with an empty vector ("mock").

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well or 384-well plate and allow them to grow to an appropriate confluency.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

  • Compound Application: Prepare serial dilutions of the bitter test compound. Use the FLIPR instrument to add the different concentrations of the compound to the wells containing the cells.

  • Signal Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. Activation of the TAS2R by the bitter compound triggers a signaling cascade that results in the release of intracellular calcium, causing an increase in fluorescence.[18]

  • Data Analysis:

    • Subtract the response of the mock-transfected cells to control for non-specific effects.

    • Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological pathway for bitter taste and a typical experimental workflow for its assessment.

Bitter_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell Ligand Bitter Compound (e.g., Quinine) TAS2R TAS2R (Bitter Receptor) Ligand->TAS2R Binds G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLC PLCβ2 G_Protein->PLC βγ subunits activate PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel (Opens) Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve Afferent Nerve Fiber ATP_Release->Nerve Signals to In_Vitro_Assay_Workflow start Start culture 1. Culture HEK293T Cells start->culture transfect 2. Transfect with TAS2R Gene culture->transfect plate 3. Plate Cells into Microplate transfect->plate load_dye 4. Load with Ca²⁺ Sensitive Dye plate->load_dye apply_compound 5. Apply Bitter Compound (Varying Concentrations) load_dye->apply_compound measure 6. Measure Fluorescence (e.g., FLIPR) apply_compound->measure analyze 7. Analyze Data & Generate Dose-Response Curve measure->analyze calculate 8. Calculate EC50 Value analyze->calculate end End calculate->end

References

A Comparative Guide to Analytical Methods for the Determination of Quinine Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical methods for the quantitative determination of Quinine (B1679958) Hydrochloride Dihydrate: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration. The performance of each method is objectively compared, supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your specific analytical needs.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for each analytical method. Data has been compiled from various studies to provide a comparative overview.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Potentiometric Titration
Linearity Range 10-50 µg/mL[1]0.2-1.0 ppm[2]20-100% of nominal concentration[3]
Correlation Coefficient (r²) > 0.999[4]> 0.99[2]> 0.999[3]
Accuracy (% Recovery) 99.35%[1]Not explicitly stated, but high accuracy reported.99.75% - 100.33%[3]
Precision (% RSD) < 2%[1]Not explicitly stated, but good precision implied.< 1%[3]
Limit of Detection (LOD) 0.3092 µg/mL[1]Not explicitly stated.Not applicable for this technique.
Limit of Quantification (LOQ) 0.9371 µg/mL[1]Not explicitly stated.Not applicable for this technique.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method offers high specificity and sensitivity for the quantification of quinine hydrochloride dihydrate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 30:70 v/v)[1]. The pH can be adjusted with phosphoric acid[5].

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 10-50 µg/mL)[1].

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Injection volume: 20 µL

    • Detection wavelength: 233 nm[1]

  • Analysis: Inject the standard solutions and the sample solution into the chromatograph and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This method is a simpler and more cost-effective technique for the determination of this compound, suitable for routine analysis.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 0.1 N Sulfuric Acid[2]

Procedure:

  • Solvent: Use 0.1 N Sulfuric Acid as the solvent.[2]

  • Standard Solution Preparation: Prepare a stock solution of this compound in 0.1 N sulfuric acid. From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.2 to 1.0 ppm.[2]

  • Sample Preparation: Dissolve the sample containing this compound in 0.1 N sulfuric acid to obtain a concentration within the linear range of the assay.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 347.5 nm.[2]

    • Use 0.1 N sulfuric acid as the blank.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. The concentration of this compound in the sample can be determined from this curve.

Potentiometric Titration

This titrimetric method provides a direct and accurate assay of this compound content.

Instrumentation:

  • Potentiometer with a suitable electrode (e.g., glass electrode)

  • Burette

Reagents:

  • Acetic Anhydride[6]

  • Glacial Acetic Acid

  • Mercuric Acetate (B1210297) TS[6]

  • 0.1 N Perchloric Acid (standardized)[6]

  • Malachite Green indicator[6]

Procedure:

  • Sample Preparation: Accurately weigh about 150 mg of the this compound sample and dissolve it in 20 mL of acetic anhydride.[6]

  • Titration Setup: Add 5.5 mL of mercuric acetate TS and 2 drops of malachite green indicator to the sample solution.[6]

  • Titration: Titrate the solution with standardized 0.1 N perchloric acid. The endpoint is observed as a color change to yellow.[6]

  • Blank Determination: Perform a blank titration using the same procedure without the sample.

  • Calculation: Calculate the amount of this compound in the sample based on the volume of titrant consumed, after correcting for the blank. Each mL of 0.1 N perchloric acid is equivalent to 18.04 mg of C20H24N2O2·HCl.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships of the analytical method validation process.

CrossValidationWorkflow cluster_planning Planning & Method Selection cluster_development Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Comparative Analysis define_analyte Define Analyte: This compound select_methods Select Analytical Methods: HPLC, UV-Vis, Potentiometry define_analyte->select_methods hplc_dev HPLC Method Development select_methods->hplc_dev uv_dev UV-Vis Method Development select_methods->uv_dev pot_dev Potentiometric Titration Method Development select_methods->pot_dev hplc_val HPLC Validation: Linearity, Accuracy, Precision, LOD, LOQ hplc_dev->hplc_val protocol_doc Detailed Experimental Protocols hplc_dev->protocol_doc uv_val UV-Vis Validation: Linearity, Accuracy, Precision uv_dev->uv_val uv_dev->protocol_doc pot_val Potentiometric Titration Validation: Accuracy, Precision, Linearity pot_dev->pot_val pot_dev->protocol_doc data_table Quantitative Data Summary Table hplc_val->data_table uv_val->data_table pot_val->data_table guide Publish Comparison Guide data_table->guide protocol_doc->guide

Cross-validation workflow for analytical methods.

MethodComparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Cost Cost & Complexity HPLC->Cost High UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Moderate UV_Vis->Sensitivity Moderate UV_Vis->Accuracy Good UV_Vis->Precision Good UV_Vis->Cost Low Potentiometry Potentiometric Titration Potentiometry->Specificity Moderate Potentiometry->Sensitivity Not Applicable Potentiometry->Accuracy High Potentiometry->Precision High Potentiometry->Cost Low

Comparison of analytical method attributes.

References

Safety Operating Guide

Proper Disposal of Quinine Hydrochloride Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of quinine (B1679958) hydrochloride dihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle quinine hydrochloride dihydrate with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)
Eye/Face Protection
Skin Protection
Respiratory Protection

Handle the material in a well-ventilated area, such as a fume hood, to avoid the inhalation of dust.[1][2] Avoid creating dust during handling and disposal procedures.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous waste.[4][5] Therefore, it must be handled and disposed of in accordance with all applicable local, regional, and national environmental regulations.[3][4]

1. Waste Collection and Storage:

  • Place excess or unwanted this compound into a designated, clearly labeled, and sealable container for hazardous waste.
  • Ensure the container is kept tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]
  • Cover the spill with a plastic sheet or tarp to minimize the spread of dust.[3]
  • Mechanically collect the spilled material using a shovel or sweeper and place it into a suitable, closed container for disposal.[1][6]
  • Thoroughly clean the contaminated surface after the material has been collected.[3]
  • Avoid discharging the material into drains, water courses, or onto the ground.[2][6]

3. Final Disposal:

  • Dispose of the waste container through an approved waste disposal plant or a licensed hazardous material disposal company.[2][3][7]
  • Do not dispose of this compound with domestic waste.[4]
  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (e.g., fume hood) A->B C Is this a spill? B->C D Place excess chemical in labeled hazardous waste container C->D No E Contain spill and prevent spread C->E Yes H Store waste container in a secure, well-ventilated area D->H F Mechanically collect spilled material into a waste container E->F G Clean and decontaminate the spill area F->G G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Ensure compliance with all local, regional, and national regulations I->J

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is the responsibility of the chemical waste generator to correctly classify the waste and ensure it is managed and disposed of in accordance with all relevant regulations.[1] Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure full compliance with all legal requirements.

References

Personal protective equipment for handling Quinine hydrochloride dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Quinine (B1679958) hydrochloride dihydrate (CAS No. 6119-47-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Quinine hydrochloride dihydrate is harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[2]Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact and potential allergic reactions.
Skin and Body Protection Lab coat, long-sleeved clothing. For larger quantities or risk of splashing, impervious clothing may be necessary.[2]Minimizes skin exposure to the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[3]Protects against inhalation of harmful dust particles.

Safe Handling and Operational Plan

Proper handling procedures are critical to prevent accidental exposure and contamination.

Engineering Controls
  • Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to control airborne dust.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood or a designated containment area to minimize dust dispersion.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • If possible, use a solution rather than the powder to reduce the risk of inhalation.

  • During Use :

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[5]

  • After Handling :

    • Wash hands thoroughly with soap and water after handling the substance.[4]

    • Clean the work area to remove any residual contamination.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is required.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2][3]
Spill Response
  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from spreading. Avoid generating dust.

  • Clean-up :

    • For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.

    • Use a HEPA-filtered vacuum for larger spills or to clean up remaining dust.

    • Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose : Dispose of the collected waste and contaminated cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal : Unused or waste this compound should be disposed of as hazardous waste. It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, it should be offered to a licensed hazardous material disposal company.[2]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself.[2]

  • Regulations : All disposal activities must adhere to federal, state, and local regulations.[2]

Scientific Context: Mechanism of Action and Signaling Pathways

While this document's primary focus is safety, understanding the scientific context of this compound is valuable for professionals in research and drug development. Quinine's best-known application is as an antimalarial drug.

Mechanism of Action in Malaria:

The primary mechanism of action of quinine against the malaria parasite, Plasmodium falciparum, involves the disruption of its hemoglobin metabolism.[6] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Quinine is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that kills the parasite.[3][5]

Involvement in Signaling Pathways:

Recent research has explored Quinine's effects on various cellular signaling pathways, suggesting its potential in other therapeutic areas.

  • AKT Signaling Pathway : Studies have shown that quinine can inhibit the AKT signaling pathway.[7][8] This pathway is crucial for cell survival and proliferation, and its inhibition by quinine has been investigated for its potential anti-cancer effects.[8]

  • Potassium Channels : Quinine is also known to be a potassium channel inhibitor.[4][9] This activity may contribute to some of its therapeutic and toxic effects.

A simplified representation of Quinine's proposed mechanism of action in malaria is provided below.

G Simplified Mechanism of Action of Quinine in Malaria cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine Quinine Quinine->Heme Inhibits Polymerization

Caption: Simplified diagram of Quinine's inhibitory action on heme detoxification in the malaria parasite.

Safe Handling Workflow

The following diagram outlines the logical flow of operations for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound Start Start: Obtain this compound Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Compound (Minimize Dust) Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste (Hazardous Waste Procedures) Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Procedural workflow for the safe handling of this compound from acquisition to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.